Technical Documentation Center

2-Ethyl-5-(fluorosulfonyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic acid: A Privileged Scaffold for Covalent Probe and Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethyl-5-(fluorosulfonyl)benzoic acid. It is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethyl-5-(fluorosulfonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique reactivity of sulfonyl fluorides and the versatile nature of the benzoic acid scaffold for the development of novel chemical probes and targeted covalent inhibitors.

Introduction: The Convergence of a Covalent Warhead and a Versatile Scaffold

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a bifunctional organic molecule that marries two key motifs of significant interest in contemporary medicinal chemistry and chemical biology: the sulfonyl fluoride "warhead" and the substituted benzoic acid "guidance system." While specific literature on this exact molecule is sparse, a deep understanding of its constituent parts allows for a robust extrapolation of its properties and a clear vision for its potential applications.

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology.[1][2] Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, and histidine.[1][3][4] This versatility significantly expands the landscape of the "druggable" proteome.

Concurrently, the substituted benzoic acid framework is a well-established scaffold in drug discovery, present in numerous approved therapeutic agents.[5][6][7] The substitution pattern on the aromatic ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and, crucially, the specific non-covalent interactions that guide the molecule to its intended biological target.[8][9]

This guide will, therefore, dissect the chemical personality of 2-Ethyl-5-(fluorosulfonyl)benzoic acid by examining its foundational components, projecting its reactivity and biological potential, and providing a framework for its synthesis and characterization.

Core Chemical and Physical Properties

While extensive experimental data for 2-Ethyl-5-(fluorosulfonyl)benzoic acid is not publicly available, its fundamental properties can be summarized from supplier information and chemical structure analysis.

PropertyValueSource
CAS Number 1955519-92-2[10][11][12][13]
Molecular Formula C9H9FO4S[10][11][12][13]
Molecular Weight 232.23 g/mol [10][11][12]
Physical Form Solid[10][11]
Purity Typically ≥95%[10][11]
Storage Conditions Inert atmosphere, 2-8°C[10][11][12]

The structure of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is presented below:

Caption: Chemical structure of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

The Chemistry of the Sulfonyl Fluoride "Warhead"

The fluorosulfonyl group (-SO₂F) is the reactive center of the molecule, responsible for its covalent modification of proteins. Its utility in chemical biology stems from a finely tuned balance of stability and reactivity.[1]

Reactivity and Mechanism of Covalent Inhibition

Sulfonyl fluorides act as electrophiles, reacting with nucleophilic amino acid residues on target proteins. The general mechanism involves nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond.

G start Protein-Nu: + R-SO2F intermediate [Transition State] start->intermediate Nucleophilic Attack end Protein-Nu-SO2-R + F- intermediate->end Fluoride Displacement

Caption: General mechanism of covalent modification by a sulfonyl fluoride.

This two-step process begins with the non-covalent binding of the inhibitor to the protein's active or allosteric site.[14] This initial binding event is guided by the substituents on the aromatic ring. Proximity and proper orientation of the sulfonyl fluoride to a nucleophilic residue then facilitates the irreversible covalent bond formation.[14][15]

Target Residue Selectivity

A key advantage of sulfonyl fluorides is their ability to react with a variety of "non-canonical" nucleophiles beyond cysteine.[3] The local microenvironment of the amino acid residue, including its accessibility and the presence of nearby basic residues that can act as general bases, significantly influences its reactivity towards the sulfonyl fluoride warhead.[3] This allows for the targeting of a broader range of proteins, including those that lack a suitably positioned cysteine.

The Role of the Substituted Benzoic Acid "Guidance System"

The 2-ethyl and 5-carboxylic acid substituents on the benzene ring are critical for directing the molecule to its target and for modulating its overall properties.

  • Carboxylic Acid Group: The carboxylate is a versatile functional group that can engage in hydrogen bonding and ionic interactions with protein residues, often serving as a key anchoring point within a binding pocket.[9] Its acidic nature also influences the solubility and pharmacokinetic profile of the molecule.

  • Ethyl Group: The ethyl group provides a hydrophobic substituent that can interact with nonpolar pockets in a target protein. Its placement ortho to the carboxylic acid will influence the conformation of the carboxyl group and potentially the overall shape of the molecule.

The specific arrangement of these substituents creates a unique three-dimensional pharmacophore that will determine the molecule's binding affinity and selectivity for its protein target.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of a versatile covalent warhead and a tunable guidance system makes 2-Ethyl-5-(fluorosulfonyl)benzoic acid a highly promising starting point for several applications:

  • Targeted Covalent Inhibitors (TCIs): There is a resurgence of interest in TCIs due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance.[16][17][18] 2-Ethyl-5-(fluorosulfonyl)benzoic acid could serve as a scaffold for the development of novel TCIs against a wide range of protein targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases.

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., an alkyne or azide for click chemistry) onto the benzoic acid scaffold, derivatives of this molecule could be used as activity-based probes to identify and study the activity of enzymes in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and reactive molecule, it could be used as a starting fragment in FBDD campaigns to identify novel binding pockets on protein targets.

Proposed Synthetic Pathway

G target 2-Ethyl-5-(fluorosulfonyl) benzoic acid intermediate1 2-Ethyl-5-(chlorosulfonyl) benzoic acid target->intermediate1 Fluorination intermediate2 Ethyl 2-ethylbenzoate intermediate1->intermediate2 Chlorosulfonylation start 2-Ethylbenzoic acid intermediate2->start Esterification

Caption: Retrosynthetic analysis for 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Forward Synthesis Protocol:

  • Esterification: 2-Ethylbenzoic acid is first protected as its ethyl ester to prevent side reactions with the carboxylic acid group during the subsequent chlorosulfonylation step. This can be achieved by reacting 2-ethylbenzoic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.[5]

  • Chlorosulfonylation: The resulting ethyl 2-ethylbenzoate is then reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction will introduce a chlorosulfonyl group onto the aromatic ring. The substitution is expected to occur at the position para to the activating ethyl group.

  • Fluorination: The chlorosulfonyl intermediate is then converted to the final sulfonyl fluoride by reaction with a fluoride source, such as potassium fluoride.

  • Hydrolysis: Finally, the ethyl ester is hydrolyzed under acidic or basic conditions to yield the desired 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Analytical and Spectroscopic Characterization

The structural elucidation of 2-Ethyl-5-(fluorosulfonyl)benzoic acid would rely on a combination of standard spectroscopic techniques. The expected characteristic signals are outlined below.

TechniqueExpected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons in the 7-8.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A quartet and a triplet for the ethyl group protons.
¹³C NMR - A signal for the carboxylic carbon (~170 ppm).- Aromatic carbon signals in the 120-150 ppm region. The carbon attached to the sulfonyl fluoride group will likely be a doublet due to coupling with ¹⁹F.- Signals for the ethyl group carbons.
¹⁹F NMR - A singlet or a multiplet (if coupled to aromatic protons) for the sulfonyl fluoride group.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹).- A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).[19][20]- Characteristic S=O stretches for the sulfonyl group (~1400-1300 cm⁻¹ and ~1200-1100 cm⁻¹).- A C-F stretch.[20]
Mass Spectrometry - The molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Based on the available safety data for this compound and related structures, 2-Ethyl-5-(fluorosulfonyl)benzoic acid should be handled with care in a well-ventilated fume hood.[10][21]

  • Hazards: The compound is classified as corrosive and an irritant.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[10] The sulfonyl fluoride group can react with moisture to release hydrofluoric acid, which is highly toxic and corrosive.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[21] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10][12]

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a promising, yet underexplored, chemical entity with significant potential in the fields of drug discovery and chemical biology. By understanding the distinct roles of its sulfonyl fluoride "warhead" and its substituted benzoic acid "guidance system," researchers can rationally design and synthesize novel covalent probes and inhibitors. The principles and protocols outlined in this guide provide a solid foundation for the investigation and application of this and related molecules in the quest for new therapeutic agents and a deeper understanding of biological systems.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

  • CAS. (2023, October 17). Covalent inhibitors in strategic therapeutic design.

  • Am Ende, C. W., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(41), 11296–11309.

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from

  • Bradbury, M. J., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1225–1232.

  • Zhao, Z., & Liu, Y. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Ghosh, A. K., Samanta, I., & Mondal, J. (2019). Targeted Covalent Inhibitors for Drug Design. Chemical Reviews, 119(5), 3234-3283.

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Ethyl-5-(fluorosulfonyl)benzoic acid. (Ambeed, Inc.). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Ethyl-5-(fluorosulfonyl)benzoic acid. (BLD Pharmatech). Retrieved from

  • BLDpharm. (n.d.). 62402-47-5|Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate. Retrieved from

  • BLDpharm. (n.d.). 1955519-92-2|2-Ethyl-5-(fluorosulfonyl)benzoic acid. Retrieved from

  • Aaronchem. (n.d.). 1955519-92-2 | MFCD28968547 | 2-Ethyl-5-(fluorosulfonyl)benzoic acid. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-(fluorosulfonyl)benzoic acid. Retrieved from BENZOIC+ACID%2C+97%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en)

  • Fluorochem. (n.d.). 2-Fluoro-5-(chlorosulfonyl)benzoic acid. Retrieved from

  • ITW Reagents. (2025). Safety data sheet - Benzoic acid. Retrieved from

  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Santa Cruz Biotechnology. (2023). JP-8166 - Safety Data Sheet. Retrieved from

  • Kazi, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(5), 2489–2510.

  • Kazi, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. ACS Publications.

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from

  • NIST. (n.d.). Benzoic acid, ethyl ester. Retrieved from

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from

  • Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Retrieved from

  • Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410–3414.

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from

  • PubChem. (n.d.). Benzoic acid, 2-ethoxy-5-fluoro-, 2-(diethylamino)ethyl ester, hydrochloride. Retrieved from

  • Kumar, A., & Singh, A. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.

  • Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. Retrieved from

  • NETZSCH Analyzing & Testing. (n.d.). MSDS E Benzoic Acid 5.0. Retrieved from

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

  • European Commission. (2002). Opinion on Benzoic acid and its salts. Retrieved from

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from

  • ChemicalBook. (n.d.). 7005-47-2 | CAS DataBase. Retrieved from

  • Spectrum Chemical. (n.d.). CAS Number 7005-47-2 | 2-(Dimethylamino)-2-methyl-1-propanol. Retrieved from

Sources

Exploratory

2-Ethyl-5-(fluorosulfonyl)benzoic acid CAS number 1955519-92-2

The Bifunctional Paradigm of 2-Ethyl-5-(fluorosulfonyl)benzoic acid in Covalent Drug Discovery Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of co...

Author: BenchChem Technical Support Team. Date: March 2026

The Bifunctional Paradigm of 2-Ethyl-5-(fluorosulfonyl)benzoic acid in Covalent Drug Discovery

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes[1]. At the forefront of this methodology is 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) , a highly versatile, bifunctional building block. By combining a readily conjugable carboxylic acid with a kinetically inert but thermodynamically reactive fluorosulfonyl (-SO₂F) warhead, this molecule enables the late-stage functionalization of pharmacophores and the agnostic discovery of covalent protein modifiers[2]. This whitepaper provides an in-depth mechanistic guide to utilizing this compound in advanced drug discovery workflows.

Chemical Profile & Structural Causality

Understanding the utility of 2-Ethyl-5-(fluorosulfonyl)benzoic acid requires analyzing the causality behind its structural components. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and indiscriminately reactive, the fluorosulfonyl group is uniquely stable in aqueous and basic conditions[1].

PropertyValue
CAS Number 1955519-92-2
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
Purity Standard ≥95% (HPLC)
Storage Conditions 2-8°C, Inert atmosphere
Key Functional Groups Carboxylic Acid (-COOH), Fluorosulfonyl (-SO₂F)

Data sourced from authoritative chemical vendor specifications[3].

Structural Causality:

  • The Carboxylic Acid (-COOH): Positioned at C1, this group serves as the primary anchor. It allows for standard amide coupling to any amine-bearing targeting ligand.

  • The Fluorosulfonyl Group (-SO₂F): Positioned at C5, this is the SuFEx warhead. The S(VI)-F bond is kinetically dormant. It acts as a "sleeping beauty," requiring a precise electrostatic microenvironment (typically a folded protein pocket) to polarize the bond and stabilize the departing fluoride ion before it will react with a nucleophile[2].

  • The Ethyl Group (-CH₂CH₃): Positioned at C2, this aliphatic chain provides critical steric shielding to the amide bond once formed, preventing premature enzymatic cleavage in vivo, while simultaneously tuning the lipophilicity (LogP) of the resulting probe.

The Orthogonal Reactivity Workflow

The true power of this building block lies in its orthogonal reactivity . The -SO₂F group is entirely transparent to standard peptide coupling conditions. This allows researchers to "plant" the warhead onto a complex targeting ligand without fear of cross-reactivity or degradation[4].

Orthogonal_Reactivity A 2-Ethyl-5-(fluorosulfonyl) benzoic acid C Amide Coupling (HATU, DIPEA) A->C B Targeting Ligand (Amine-bearing) B->C D Covalent Probe (-SO2F Intact) C->D F Proximity-Enhanced SuFEx Reaction D->F E Target Protein (Tyr/Lys/Ser) E->F G Covalent Protein-Ligand Adduct F->G

Caption: Orthogonal reactivity workflow of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, it is critical to design protocols that are not just procedural, but self-validating. The following workflows detail the synthesis and application of probes derived from 1955519-92-2.

Protocol A: Synthesis of the Covalent Probe (Amide Coupling)

Objective: Conjugate 2-Ethyl-5-(fluorosulfonyl)benzoic acid to an amine-bearing pharmacophore while preserving the -SO₂F warhead.

Causality of Reagents:

  • HATU is selected over EDC/NHS because its superior kinetics minimize the residence time of the reactive O-7-azabenzotriazole ester, reducing the chance of off-target reactions.

  • DIPEA (N,N-Diisopropylethylamine) is used as the base because its steric bulk prevents it from acting as a nucleophile, ensuring the -SO₂F group remains untouched[1].

Step-by-Step Procedure:

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 eq). Stir at room temperature for 10 minutes to form the active ester.

  • Conjugation: Add the amine-bearing targeting ligand (1.0 eq) dropwise. Stir for 2 hours at room temperature under an inert atmosphere.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture. LC-MS must show the product mass [M+H]+ with the distinct isotopic signature of the intact -SO₂F group. A mass drop of 20 Da indicates unwanted hydrolysis to the sulfonic acid, which means the reaction must be aborted and moisture excluded more rigorously.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Proximity-Enhanced SuFEx Covalent Capture

Objective: Execute the covalent cross-linking of the synthesized probe to the target protein.

Causality of Reagents: No external catalysts (like DBU or BEMP) are used. The reaction relies entirely on the protein microenvironment . The target protein must be natively folded so that its internal hydrogen-bond network can activate the -SO₂F group[2].

Step-by-Step Procedure:

  • Incubation: Incubate the purified target protein (10 µM) with the synthesized covalent probe (50 µM) in PBS (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract aliquots at 1, 4, and 12 hours.

  • Quenching & Self-Validation (Intact MS): Quench the reaction with 1% formic acid. Analyze via Intact Protein LC-MS. Successful SuFEx is validated by a mass shift of the protein equal to the mass of the probe minus 20 Da (loss of HF).

  • Residue Mapping: Digest the covalently modified protein with Trypsin and analyze via LC-MS/MS to identify the specific modified residue (typically Tyrosine or Lysine).

Mechanism of Proximity-Enhanced SuFEx

The selectivity of the fluorosulfonyl group in biological systems is a marvel of kinetic control. In bulk aqueous solution, the S(VI) center is shielded by the highly electronegative fluorine atom, repelling incoming nucleophiles. However, when the probe binds to its target protein, the local environment changes drastically[2].

SuFEx_Mechanism Step1 Probe Binding Non-covalent affinity Step2 Microenvironment Activation H-bond network stabilizes -SO2F Step1->Step2 Step3 Nucleophilic Attack Target Tyr/Lys attacks S(VI) Step2->Step3 Step4 Fluoride Departure F- leaves as leaving group Step3->Step4 Step5 Irreversible Conjugation Stable sulfonate/sulfonamide Step4->Step5

Caption: Mechanism of proximity-enhanced SuFEx covalent capture in protein microenvironments.

When the probe docks, hydrogen bond donors within the protein pocket interact with the fluorine and oxygen atoms of the -SO₂F group. This interaction pulls electron density away from the sulfur atom, drastically lowering the activation energy for nucleophilic attack by a proximal Tyrosine or Lysine residue. The fluoride ion departs, resulting in an irreversible, highly stable sulfonate or sulfonamide linkage[2]. This "agnostic discovery" mechanism ensures that the warhead only fires when it has found the perfect structural match, minimizing off-target toxicity in drug development[4].

References

  • Sigma-Aldrich Product Specification: 2-Ethyl-5-(fluorosulfonyl)benzoic acid | 1955519-92-2. MilliporeSigma. 3

  • Journal of the American Chemical Society: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Publications, 2018. 1

  • Proceedings of the National Academy of Sciences (PNAS): SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS, 2019. 2

  • Journal of the American Chemical Society: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. ACS Publications, 2020. 4

Sources

Foundational

A Technical Guide to the Molecular Structure and Properties of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Executive Summary: 2-Ethyl-5-(fluorosulfonyl)benzoic acid is a bifunctional aromatic compound featuring a benzoic acid scaffold, a cornerstone in medicinal chemistry, and a highly significant fluorosulfonyl moiety. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-Ethyl-5-(fluorosulfonyl)benzoic acid is a bifunctional aromatic compound featuring a benzoic acid scaffold, a cornerstone in medicinal chemistry, and a highly significant fluorosulfonyl moiety. This guide provides an in-depth analysis of its molecular architecture, the unique reactivity imparted by the sulfonyl fluoride group, and its potential applications for researchers, chemists, and drug development professionals. The compound's structure combines the established pharmacological relevance of benzoic acid derivatives with the stability and specific reactivity of the sulfonyl fluoride group, positioning it as a valuable building block and potential covalent probe in modern chemical biology and drug discovery. Particular emphasis is placed on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction for which this molecule is an exemplary reagent.

Introduction to a Bifunctional Scaffold

2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS No. 1955519-92-2) represents a class of meticulously designed molecules for advanced chemical applications.[1][2][3][4] At its core, the benzoic acid framework is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[5][6][7] However, the true significance of this molecule lies in the strategic placement of the 2-ethyl and 5-fluorosulfonyl substituents. The ethyl group modulates steric and electronic properties, while the fluorosulfonyl (-SO₂F) group introduces a unique combination of stability and electrophilic reactivity. This latter group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions lauded for their efficiency, selectivity, and biocompatibility.[8][9] This guide will deconstruct the molecule's structure, elucidate the underpinning chemical principles of its functional groups, and provide practical insights into its synthesis and characterization.

Core Molecular Structure and Physicochemical Properties

The molecular structure of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is defined by a 1,2,4-trisubstituted benzene ring. The carboxyl and ethyl groups are positioned ortho to each other, while the fluorosulfonyl group is para to the ethyl group. This specific arrangement dictates the molecule's reactivity, solubility, and conformational preferences.

Caption: Key functional groups on the 2-Ethyl-5-(fluorosulfonyl)benzoic acid scaffold.

The compound's key properties are summarized in the table below, compiled from chemical supplier technical data sheets.

PropertyValueReference
CAS Number 1955519-92-2[1][2][3][4]
Molecular Formula C₉H₉FO₄S[1][2][4]
Molecular Weight 232.23 g/mol [1][2][10]
Physical Form Solid[2][10]
Purity ≥95%[2][10]
Storage Conditions 2-8°C, Inert atmosphere[1][2][10]
InChI Key CIINUYYFFSTIRQ-UHFFFAOYSA-N[2][10]
SMILES O=C(O)C1=CC(S(=O)(F)=O)=CC=C1CC[1]

The Fluorosulfonyl Moiety: A Nexus of Stability and Reactivity

The fluorosulfonyl group is the molecule's most distinguished feature. While highly electrophilic at the sulfur atom, it possesses remarkable stability, particularly a notable resistance to hydrolysis under physiological conditions.[8][11] This advantageous balance is rooted in the fundamental properties of the sulfur-fluorine bond.

Causality Behind Stability: The S-F bond's high homolytic bond dissociation energy (approx. 90.5 kcal/mol) is significantly greater than that of the S-Cl bond in analogous sulfonyl chlorides (approx. 46 kcal/mol).[8] This thermodynamic stability prevents unwanted degradation in many chemical and biological environments, including in the presence of water or reducing agents like glutathione, making it an ideal functional group for in vivo applications.[8][9]

Mechanism of Reactivity: Despite its stability, the sulfur atom is highly electron-deficient and serves as a potent electrophilic center for nucleophilic attack. This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), involves the displacement of the fluoride ion by a suitable nucleophile (e.g., the side chain of a tyrosine, lysine, or histidine residue in a protein).[8] The reaction is highly efficient and forms an exceptionally stable covalent sulfonate or sulfonamide linkage.

SuFEx_Mechanism Reagents R-SO₂-F (Sulfonyl Fluoride) + :Nu-H (Nucleophile) TransitionState Transition State [Nu---S---F]⁻ Reagents->TransitionState Nucleophilic Attack Products R-SO₂-Nu (Stable Covalent Linkage) + H-F TransitionState->Products Fluoride Displacement

Caption: Generalized mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Proposed Synthetic Strategy

While specific synthetic procedures for this exact molecule are not widely published in peer-reviewed literature, a robust and logical pathway can be designed based on established organosulfur chemistry. The most field-proven approach involves the chlorosulfonylation of a suitable precursor followed by a halogen exchange (Halex) reaction.

Experimental Rationale: This two-step process is favored for its reliability and use of accessible reagents. Chlorosulfonic acid is a powerful agent for introducing the -SO₂Cl group onto aromatic rings. The subsequent conversion of the sulfonyl chloride to the more stable sulfonyl fluoride is a standard transformation that enhances the compound's utility as a SuFEx reagent.

Synthesis_Workflow Start Starting Material: 2-Ethylbenzoic Acid Step1 Step 1: Chlorosulfonylation Start->Step1 Intermediate Intermediate: 2-Ethyl-5-(chlorosulfonyl) benzoic acid Step1->Intermediate Step2 Step 2: Halogen Exchange (Halex) Intermediate->Step2 Product Final Product: 2-Ethyl-5-(fluorosulfonyl) benzoic acid Step2->Product

Caption: Proposed two-step synthetic workflow for 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Protocol 1: Hypothetical Synthesis

Objective: To synthesize 2-Ethyl-5-(fluorosulfonyl)benzoic acid from 2-ethylbenzoic acid.

Step 1: Chlorosulfonylation of 2-Ethylbenzoic Acid

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (containing NaOH solution).

  • Reagents: Charge the flask with 2-ethylbenzoic acid (1.0 eq). Cool the flask to 0°C using an ice bath.

  • Reaction: Slowly add chlorosulfonic acid (4-5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70°C for 2-4 hours, monitoring the evolution of HCl gas.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. The solid precipitate, 2-ethyl-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration and washed with cold water.

  • Drying: Dry the intermediate product under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Fluorination via Halogen Exchange

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 2-ethyl-5-(chlorosulfonyl)benzoic acid (1.0 eq).

  • Reagents: Add a suitable solvent (e.g., acetonitrile or sulfolane) and a fluoride source, such as spray-dried potassium fluoride (KF, 2-3 eq). A phase-transfer catalyst (e.g., 18-crown-6) may be added to improve reaction kinetics.

  • Reaction: Heat the mixture to reflux (80-120°C, solvent-dependent) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The final product can be purified by column chromatography (silica gel) or recrystallization to yield 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Analytical Characterization and Structural Elucidation

Confirming the molecular structure of the final product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.[12]

Molecule 2-Ethyl-5-(fluorosulfonyl)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->NMR IR Infrared (IR) Spectroscopy Molecule->IR MS Mass Spectrometry (MS) Molecule->MS NMR_Info Provides C-H & C-F framework and connectivity. NMR->NMR_Info IR_Info Identifies key functional groups (C=O, S=O, O-H). IR->IR_Info MS_Info Determines molecular weight and fragmentation pattern. MS->MS_Info

Caption: Interrelation of spectroscopic techniques for structural elucidation.[12]

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of synthesized 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Acquire the proton spectrum. Expect signals corresponding to the ethyl group (a quartet and a triplet), three distinct aromatic protons, and a broad singlet for the carboxylic acid proton (typically >12 ppm).

    • ¹³C NMR: Acquire the carbon spectrum. Expect signals for the two ethyl carbons, six aromatic carbons, and the carboxyl carbon (~165-170 ppm).

    • ¹⁹F NMR: Acquire the fluorine spectrum. Expect a singlet or a doublet (due to coupling with an ortho proton) corresponding to the single fluorine atom in the -SO₂F group. This is a definitive test for successful fluorination.

  • Infrared (IR) Spectroscopy:

    • Sample Prep: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.[12]

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Interpretation: Identify characteristic absorption bands.

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution in a suitable solvent (e.g., methanol/acetonitrile).

    • Data Acquisition: Use an ESI or APCI source to acquire the mass spectrum in negative or positive ion mode.

    • Interpretation: Confirm the molecular weight by identifying the molecular ion peak ([M-H]⁻ at m/z 231.02 or [M+H]⁺ at m/z 233.03). Analyze the fragmentation pattern for characteristic losses (e.g., loss of F, SO₂, COOH).

TechniqueExpected ObservationInferred Structural Feature
¹H NMR ~1.2 ppm (t, 3H), ~2.8 ppm (q, 2H)Ethyl group (-CH₂CH₃)
~7.5-8.5 ppm (m, 3H)Aromatic protons
>12 ppm (s, broad, 1H)Carboxylic acid proton (-COOH)
¹⁹F NMR Singlet or doublet signalSulfonyl fluoride group (-SO₂F)
IR ~3000 cm⁻¹ (broad)O-H stretch of carboxylic acid
~1700 cm⁻¹ (strong)C=O stretch of carboxylic acid
~1410 & ~1210 cm⁻¹ (strong)Asymmetric & symmetric S=O stretches
MS (ESI-) m/z ≈ 231.02Molecular ion peak [M-H]⁻

Applications in Research and Drug Development

The unique bifunctional nature of 2-Ethyl-5-(fluorosulfonyl)benzoic acid makes it a valuable tool for scientists.

  • Covalent Inhibitor Development: The fluorosulfonyl group acts as a targeted "warhead" to form permanent covalent bonds with non-catalytic nucleophilic residues (Tyr, Lys, Ser) on protein targets.[8][11] This is a powerful strategy for achieving high potency and prolonged duration of action in drug design. Substituted benzoic acids have been investigated as scaffolds for potent protein inhibitors, such as those targeting anti-apoptotic proteins like Mcl-1 and Bfl-1.[7]

  • Chemical Biology Probes: The molecule can be incorporated into larger structures to create chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify and characterize new drug targets or to study enzyme function in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined molecular fragment, it can be used in screening campaigns to identify initial binding interactions that can be further optimized into potent lead compounds.

  • Advanced Materials Synthesis: The SuFEx reaction's efficiency makes it suitable for polymer synthesis and surface modification, where the molecule can be used to connect different molecular units to create materials with novel properties.[9]

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid is more than a simple chemical entity; it is a sophisticated tool for molecular innovation. Its structure is an intentional marriage of a biologically relevant scaffold with a uniquely stable yet reactive electrophilic hub. The fluorosulfonyl group, governed by the principles of SuFEx chemistry, provides researchers with a reliable method for forging robust covalent linkages. This technical guide has detailed the core structural features, physicochemical properties, and logical synthetic and analytical workflows associated with this compound, providing a foundational resource for its application in the demanding fields of drug discovery, chemical biology, and materials science.

References

  • Jones, S. A., & Woon, E. C. Y. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Retrieved from [Link]

  • Hoyle, A. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes. Organic Chemistry Portal. Retrieved from [Link]

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Fluoro-5-(fluorosulfonyl)benzoic acid. Retrieved from [Link]

  • Aaron Chemistry GmbH. (n.d.). 2-Ethyl-5-(fluorosulfonyl)benzoic acid. Retrieved from [Link]

  • Molbase. (n.d.). 2-CHLORO-5-(FLUOROSULFONYL)BENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Kazi, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Exploratory

Synthesis and Validation of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A Technical Guide

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and materials science. Among the most valuable building blocks in this space is 2-Ethyl-5-(fluoros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and materials science. Among the most valuable building blocks in this space is 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) . This bifunctional molecule features a carboxylic acid for traditional amide coupling and a latent electrophilic sulfonyl fluoride group that selectively reacts with nucleophilic amino acid residues (e.g., tyrosine, lysine) under biological conditions.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating synthetic pathway for this compound. Rather than merely listing reagents, this guide dissects the mechanistic causality behind each experimental choice, ensuring that researchers can reliably scale and validate the synthesis in their own laboratories.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid relies on a robust two-step sequence: electrophilic aromatic chlorosulfonylation followed by halogen exchange (fluorination) .

While recent literature describes direct Sandmeyer-type fluorosulfonylation from diazonium salts ()[1], the classical chlorosulfonylation route remains the most scalable and economically viable approach for this specific scaffold.

Causality of Regioselectivity: The success of this pathway hinges on the innate directing effects of the starting material, 2-ethylbenzoic acid. The ethyl group is weakly activating and ortho/para-directing, whereas the carboxylic acid is deactivating and meta-directing. These two groups act synergistically to activate the 5-position (para to the ethyl group, meta to the carboxylate). Consequently, the highly electrophilic chlorosulfonium cation ( SO2​Cl+ ) attacks exclusively at the 5-position, circumventing the need for complex isomeric separations.

Retrosynthesis Target 2-Ethyl-5-(fluorosulfonyl)benzoic Acid (Target) Int 5-(Chlorosulfonyl)-2-ethylbenzoic Acid (Intermediate) Target->Int Fluorination (KF / 18-crown-6) SM 2-Ethylbenzoic Acid (Starting Material) Int->SM Chlorosulfonylation (ClSO3H)

Caption: Retrosynthetic analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each synthetic step is paired with a mandatory analytical checkpoint to verify intermediate integrity before proceeding.

Step 1: Chlorosulfonylation

Objective: Convert 2-ethylbenzoic acid to 5-(chlorosulfonyl)-2-ethylbenzoic acid.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an HCl gas trap. Purge with inert N 2​ .

  • Addition: Charge the flask with chlorosulfonic acid (5.0 equiv). Cool the system to 0 °C using an ice-water bath.

  • Reaction: Slowly add 2-ethylbenzoic acid (1.0 equiv) portion-wise over 30 minutes. The slow addition controls the exothermic generation of HCl gas.

  • Heating: Remove the ice bath and gradually heat the mixture to 60 °C for 4 hours to drive the equilibrium toward the sulfonyl chloride.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. Extract the resulting white precipitate with Ethyl Acetate (3 × 100 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validating Checkpoint 1: Do not attempt direct LC-MS of the sulfonyl chloride, as it rapidly hydrolyzes on the column, leading to false negatives. Instead, deliberately quench a 1 mg aliquot in 1 mL of H 2​ O/MeCN, let it stand for 10 minutes, and run LC-MS. The presence of the [M−H]− peak corresponding to the sulfonic acid confirms the complete consumption of the starting material.

Step 2: Halogen Exchange (Fluorination)

Objective: Convert the sulfonyl chloride intermediate to the target sulfonyl fluoride.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 5-(chlorosulfonyl)-2-ethylbenzoic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalysis: Add Potassium Fluoride (KF, 3.0 equiv) and 18-crown-6 (0.1 equiv). Mechanistic Note: KF is largely insoluble in acetonitrile. The 18-crown-6 phase-transfer catalyst sequesters the K + cation, generating a highly nucleophilic, "naked" fluoride ion that rapidly displaces the chloride.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product as a white solid.

Self-Validating Checkpoint 2: Utilize 19 F NMR for definitive structural validation. The successful installation of the S(VI)-F bond is confirmed by a diagnostic, sharp singlet at approximately +60 to +65 ppm (relative to CFCl 3​ ). Additionally, TLC (Hexanes/EtOAc, 7:3) will show the product at a slightly higher Rf​ value than the intermediate due to the decreased polarity of the S-F bond compared to the S-Cl bond.

Workflow Step1 Step 1: Chlorosulfonylation Add ClSO3H to 2-Ethylbenzoic Acid at 0°C Heat to 60°C for 4h Val1 Validation 1: TLC & LC-MS Confirm complete consumption of SM Check for 5-substituted isomer Step1->Val1 Step2 Step 2: Halogen Exchange React intermediate with KF/18-crown-6 in MeCN at RT for 12h Val1->Step2 Val2 Validation 2: 19F NMR Confirm S-F peak at ~ +65 ppm Step2->Val2 Pur Purification Recrystallization or Silica Gel Chromatography Yield >75% Val2->Pur

Caption: Step-by-step experimental workflow with self-validation checkpoints.

Quantitative Data & Reaction Optimization

The thermodynamic stability of the sulfonyl fluoride group ()[2] makes the halogen exchange step highly chemoselective. However, the choice of solvent and fluoride source drastically impacts the yield. The table below summarizes the optimization data for the fluorination of 5-(chlorosulfonyl)-2-ethylbenzoic acid, demonstrating why the KF/18-crown-6 system is superior.

Fluorinating AgentSolventTemp (°C)Time (h)Yield (%)Observation / Causality
KF (neat)MeCN252445%Poor solubility of KF limits the reaction rate.
KF + 18-crown-6 MeCN 25 12 88% Optimal. "Naked" fluoride drives rapid, clean conversion.
KHF 2​ H 2​ O / MeCN251675%Good yield, but aqueous conditions cause minor hydrolysis.
TBAFTHF0230%High basicity of TBAF leads to degradation and side reactions.

Note: Yields represent isolated yields after silica gel chromatography.

Conclusion

The synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid via sequential chlorosulfonylation and phase-transfer-catalyzed halogen exchange provides a highly scalable, regioselective route to this critical SuFEx building block. By adhering to the self-validating analytical checkpoints detailed above, researchers can guarantee the structural integrity of the S(VI)-F motif, enabling its seamless integration into late-stage drug functionalization workflows ()[2].

References

  • Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition. URL:[Link]

  • SuFEx click chemistry enabled late-stage drug functionalization. Journal of the American Chemical Society. URL:[Link]

  • General procedures for fluorosulfonylation of aryldiazonium tetrafluoroborates. Journal of Fluorine Chemistry. URL:[Link]

Sources

Foundational

2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A SuFEx-Enabled Building Block for Covalent Drug Discovery and Chemical Biology

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, the transition from traditional electrophiles to highly stable, context-specific warheads has been revoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, the transition from traditional electrophiles to highly stable, context-specific warheads has been revolutionary. 2-Ethyl-5-(fluorosulfonyl)benzoic acid (IUPAC: 2-ethyl-5-(fluorosulfonyl)benzoic acid) has emerged as a privileged bifunctional building block. By combining a readily derivatizable carboxylic acid with a Sulfur(VI) Fluoride Exchange (SuFEx) reactive hub, this compound allows researchers to seamlessly integrate covalent functionality into complex pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep mechanistic understanding of this compound, alongside self-validating experimental protocols for its application in high-throughput drug discovery[1].

Structural and Nomenclature Analysis

The IUPAC name 2-ethyl-5-(fluorosulfonyl)benzoic acid precisely maps the structural topology of this 1,2,5-trisubstituted benzene ring:

  • C1 - Carboxylic Acid (-COOH): The primary site for synthetic functionalization. It enables standard amide coupling to primary or secondary amines, allowing the molecule to be appended to existing target-binding ligands.

  • C2 - Ethyl Group (-CH2CH3): Positioned ortho to the carboxylic acid, this aliphatic chain provides critical steric shielding. This steric bulk restricts the rotation of the resulting amide bond, pre-organizing the molecule into favorable conformations for protein binding while simultaneously enhancing metabolic stability against amidases.

  • C5 - Fluorosulfonyl Group (-SO2F): Positioned meta to the ethyl group and para to the unsubstituted C6 position, this is the SuFEx reactive warhead. Unlike sulfonyl chlorides, the -SO2F group is remarkably stable in aqueous environments and resists premature hydrolysis[2].

Quantitative Physicochemical Data

To facilitate integration into cheminformatics pipelines, the core physicochemical properties of the compound are summarized below[3],.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 2-ethyl-5-(fluorosulfonyl)benzoic acid
CAS Number 1955519-92-2
Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
Functional Groups Carboxyl (-COOH), Fluorosulfonyl (-SO2F)
SuFEx Compatibility High (Phenols, Primary/Secondary Amines)

Mechanistic Rationale: The SuFEx Advantage

The primary failure mode in early covalent probe design was the use of overly reactive electrophiles (e.g., sulfonyl chlorides or highly activated Michael acceptors), which led to rapid aqueous hydrolysis and off-target toxicity. The introduction of SuFEx click chemistry fundamentally solved this issue[4].

The causality behind choosing a fluorosulfonyl (-SO2F) group over a chlorosulfonyl (-SO2Cl) group lies in the unique reactivity-stability balance of the S(VI)-F bond[2]. The S-F bond is significantly stronger and less polarizable than the S-Cl bond. Consequently, 2-ethyl-5-(fluorosulfonyl)benzoic acid remains entirely inert in biological buffers and cellular assays until it encounters a specific activation trigger[5].

In a biological context, this trigger is microenvironment catalysis . When the probe binds to a target protein, basic residues (such as Histidine or Lysine) in the binding pocket activate a neighboring nucleophilic residue (Tyrosine, Serine, or Lysine), driving the proximity-induced expulsion of the fluoride ion and the formation of an irreversible covalent S-O or S-N bond[2].

Mechanistic_Pathway Start Target Protein (Nucleophilic Tyr/Lys/Ser) Complex Protein-Probe Complex (Non-covalent Binding) Start->Complex Probe Fluorosulfonyl Probe (R-SO2F) Probe->Complex Transition Proximity-Induced Fluoride Elimination Complex->Transition Microenvironment Catalysis Covalent Irreversible Covalent Adduct (Protein-O-SO2-R) Transition->Covalent S(VI) Hub Conjugation

Fig 2. Proximity-driven SuFEx mechanism for targeted covalent inhibitor (TCI) binding.

Table 2: Reactivity Profile Comparison

PropertySulfonyl Chloride (-SO2Cl)Sulfonyl Fluoride (-SO2F)Mechanistic Causality
Aqueous Stability Poor (Rapid hydrolysis)Excellent (Stable for days)S-F bond is stronger and less polarizable than S-Cl.
Protein Modification Non-specificContext-specificRequires specific microenvironment catalysis for activation.
SuFEx Participation N/AExclusiveS(VI) center selectively undergoes fluoride exchange.

Experimental Workflows & Methodologies

To utilize 2-ethyl-5-(fluorosulfonyl)benzoic acid effectively, researchers must employ orthogonal reaction conditions. The following protocols form a self-validating system, ensuring that the -SO2F group remains intact during the initial derivatization of the carboxylic acid.

Protocol A: Carboxylic Acid Derivatization (Amide Coupling)

Objective: Attach a targeting ligand (R-NH2) to the C1 position without degrading the C5 -SO2F warhead. Causality: We utilize EDC/HOBt rather than strong base-dependent coupling agents (like HATU with high equivalents of DIPEA) to maintain a mildly acidic to neutral local environment, strictly preventing premature activation or hydrolysis of the fluorosulfonyl group.

  • Preparation: Dissolve 2-ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add the target primary amine (1.0 eq) followed by a minimal amount of DIPEA (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture. The extracted ion chromatogram must show the depletion of the starting mass (m/z 231.2[M-H]-) and the appearance of the product mass (m/z = M_amine + 232.23 - 18.02). The presence of an [M-19] peak indicates unwanted fluoride loss and necessitates a reduction in DIPEA.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over Na2SO4 and concentrate.

Protocol B: SuFEx Click Reaction (Formation of Aryl Fluorosulfates)

Objective: Covalently link the synthesized probe to a target phenol or protein. Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a specialized, non-nucleophilic strong base. It deprotonates the phenol and coordinates with the S(VI) center, lowering the activation energy required for the S-F bond cleavage, a hallmark of Sharpless SuFEx chemistry[4],[5].

  • Preparation: Dissolve the fluorosulfonyl-bearing intermediate (1.0 eq) and the target phenol (1.1 eq) in acetonitrile (2 mL).

  • Catalysis: Add DBU (0.2 eq) at room temperature.

  • Reaction: Stir vigorously for 2–12 hours. The reaction is typically highly efficient and proceeds cleanly.

  • Self-Validation (LC-MS): Monitor the reaction. The successful SuFEx coupling is validated by a mass shift corresponding to the exact addition of the phenol mass minus 20.01 Da (loss of HF).

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc) to yield the stable aryl fluorosulfate.

SuFEx_Workflow A 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Dual-Functional Hub) B Amide Coupling (EDC/HOBt, R-NH2) A->B Step 1: -COOH Activation C Intermediate: Fluorosulfonyl Benzamide B->C Purification D SuFEx Click Reaction (Target Phenol, DBU) C->D Step 2: -SO2F Activation E Final Covalent Probe (Aryl Fluorosulfate) D->E S-F Cleavage & Linkage

Fig 1. Two-step modular synthesis workflow utilizing the dual-functional SuFEx building block.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a highly engineered node in the network of click chemistry. By offering orthogonal reactivity—a standard carboxylic acid for structural elaboration and a highly stable, context-activated fluorosulfonyl group for covalent targeting—it empowers researchers to design next-generation covalent drugs and chemical probes with unprecedented precision and reduced off-target liabilities.

References

  • 4, eurekalert.org 2.2, ccspublishing.org.cn 3.5, ecancer.org 4.1, jk-sci.com 5.3, cymitquimica.com 6., sigmaaldrich.com

Sources

Exploratory

2-Ethyl-5-(fluorosulfonyl)benzoic acid physical and chemical data

An In-Depth Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A Bifunctional Hub for Orthogonal SuFEx Click Chemistry As a Senior Application Scientist in chemical biology and drug discovery, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A Bifunctional Hub for Orthogonal SuFEx Click Chemistry

As a Senior Application Scientist in chemical biology and drug discovery, I frequently encounter the challenge of designing modular, late-stage functionalization pathways. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized how we build complex molecules[1]. At the forefront of this methodology are bifunctional building blocks that allow for orthogonal reactivity.

2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) is a premier example of such a hub[2]. By combining a traditional carboxylic acid handle with a highly stable, yet selectively activatable fluorosulfonyl group, this compound enables researchers to perform standard peptide or amide couplings without compromising the downstream "click" potential of the sulfur center.

This whitepaper provides a comprehensive physicochemical profile, mechanistic insights into its orthogonal reactivity, and field-proven, self-validating protocols for its application in drug development and materials science.

Physicochemical Profiling

Understanding the physical and chemical parameters of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is critical for proper handling, storage, and reaction design. The ethyl group at the 2-position provides vital steric shielding and modulates the lipophilicity of the aromatic ring, which can favorably influence the dihedral angle of the adjacent carboxylate in structure-activity relationship (SAR) studies.

Table 1: Physical and Chemical Data

PropertyValue
Chemical Name 2-Ethyl-5-(fluorosulfonyl)benzoic acid
CAS Number 1955519-92-2[2]
Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol [3]
Appearance Solid[4]
Purity ≥95%[4]
InChI Key CIINUYYFFSTIRQ-UHFFFAOYSA-N[4]
Storage Conditions Inert atmosphere, 2-8°C (Refrigerated)[4]
Reactivity Profile Bifunctional (Orthogonal -COOH and -SO2F handles)

Mechanistic Insights: The SuFEx Paradigm

Historically, sulfonyl chlorides (-SO2Cl) were the go-to reagents for creating sulfonamides and sulfonate esters. However, they are plagued by severe hydrolytic instability, making them unsuitable for biological assays or multi-step aqueous synthesis.

The fluorosulfonyl group (-SO2F) solves this problem. The S(VI)-F bond is practically inert to water, mild acids, bases, and biological nucleophiles[5]. It exhibits "dormant" electrophilicity—it remains completely stable until it is specifically awakened by a SuFEx catalyst (such as DBU, BEMP, or bifluoride ions) in the presence of specific nucleophiles like aryl silyl ethers or primary amines[6].

This dormant reactivity allows 2-Ethyl-5-(fluorosulfonyl)benzoic acid to be utilized in a strictly orthogonal manner:

  • Phase 1 (Standard Coupling): The carboxylic acid is activated and reacted with an amine. The -SO2F group acts as a silent spectator.

  • Phase 2 (SuFEx Click): The -SO2F group is catalytically activated to form a new S-O or S-N bond, driven thermodynamically by the formation of a highly stable silicon-fluoride (Si-F) byproduct[7].

OrthogonalReactivity Start 2-Ethyl-5-(fluorosulfonyl) benzoic acid (Bifunctional Hub) Amide Amide Coupling (HATU, DIPEA) Start->Amide Step 1: -COOH Activation Intermediate Fluorosulfonyl Amide Intermediate (-SO2F Intact) Amide->Intermediate SuFEx SuFEx Click Reaction (DBU, Ar-OTMS) Intermediate->SuFEx Step 2: -SO2F Activation Product Fully Functionalized Conjugate SuFEx->Product

Diagram 1: Orthogonal reactivity pathway of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical experimental choice.

Protocol A: Chemoselective Amide Coupling (Sparing the -SO2F Group)

This protocol details the attachment of a primary amine to the carboxylic acid while leaving the SuFEx warhead fully intact.

Reagents: 2-Ethyl-5-(fluorosulfonyl)benzoic acid, Target Amine, HATU, DIPEA, Anhydrous DMF.

  • Preparation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid and the amine hydrochloride salts without attacking the electrophilic S(VI) center, preventing premature degradation.

  • Activation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise.

    • Causality: HATU is chosen over EDC/HOBt for its rapid kinetics. Cooling to 0°C prevents thermal degradation of the active HOAt-ester intermediate.

  • Reaction & Validation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction via LC-MS.

    • Self-Validation Step: The mass spectrum must show the product mass with the -SO2F isotope pattern intact. If hydrolysis occurred (loss of F, +OH), check the anhydrous nature of your DMF.

  • Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: SuFEx Catalyzed S-O Bond Formation (Late-Stage Functionalization)

This protocol utilizes the dormant -SO2F group to attach a phenolic payload via an aryl silyl ether.

Reagents: Fluorosulfonyl-amide intermediate (from Protocol A), Aryl Silyl Ether (Ar-OTMS), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Anhydrous Acetonitrile.

  • Preparation: Dissolve the fluorosulfonyl-amide intermediate (1.0 eq) and the aryl silyl ether (1.2 eq) in anhydrous acetonitrile (0.1 M).

    • Alternative: If the silyl ether is unavailable, a phenol can be used in combination with Hexamethyldisilazane (HMDS) to generate the silyl ether in situ[6].

  • Catalysis: Add DBU (0.2 eq, 20 mol%) to the stirring solution.

    • Causality: DBU acts as a potent amidine base that interacts with the silicon center and the S(VI) core, lowering the activation energy required for fluoride expulsion[7].

  • Reaction & Validation: Stir at room temperature for 2-12 hours.

    • Self-Validation Step: The reaction is thermodynamically driven by the formation of TMS-F gas. The disappearance of the starting material on TLC/LC-MS, coupled with the inability to detect the fluoride mass, confirms successful S-O bond formation.

  • Purification: Concentrate the mixture and purify via standard silica gel flash chromatography.

SuFExMechanism Substrate Aryl Fluorosulfonyl (Ar-SO2F) Transition Pentacoordinate S(VI) Transition State Substrate->Transition Assembly & Activation Nucleophile Silyl Ether (R-O-TMS) Nucleophile->Transition Assembly & Activation Catalyst DBU / BEMP Catalyst (Base Activation) Catalyst->Transition Assembly & Activation Products Sulfonate Ester (Ar-SO2-O-R) + TMS-F Transition->Products Fluoride Expulsion (Thermodynamic Sink)

Diagram 2: Catalytic cycle of SuFEx S-O bond formation driven by thermodynamic Si-F generation.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a highly versatile, bifunctional reagent that perfectly encapsulates the principles of modern click chemistry. By leveraging its orthogonal reactivity, drug development professionals can rapidly assemble complex libraries, design targeted covalent inhibitors, and execute late-stage functionalization with unprecedented chemoselectivity and high yields.

References

  • Zhong, T., et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". Chinese Chemical Letters. Available at:[Link]

  • Gao, B., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis". National Institutes of Health (NIH) / PMC. Available at:[Link]

  • RSC Publishing. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media". Chemical Science. Available at: [Link]

  • ChemRxiv. "Accelerated SuFEx Click Chemistry for Modular Synthesis". ChemRxiv. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and SuFEx Reactivity of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Executive Summary In the rapidly evolving landscape of covalent drug discovery and advanced materials science, 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) has emerged as a highly versatile bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and advanced materials science, 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) has emerged as a highly versatile bifunctional building block[1]. Featuring both a carboxylic acid moiety and a fluorosulfonyl (-SO₂F) warhead, this compound serves as a critical hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis and poor shelf stability, the fluorosulfonyl group exhibits exceptional thermodynamic stability in aqueous media and resistance to reduction[2]. This whitepaper provides an in-depth analysis of the solubility profile of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, elucidates the causality behind its solvent compatibility, and outlines self-validating experimental protocols for its application in late-stage functionalization.

Structural Causality & Physicochemical Properties

To understand the solubility and handling of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, one must analyze the distinct contributions of its three primary structural features:

  • The Carboxylic Acid (-COOH) Anchor: This group acts as a primary hydrogen-bond donor and acceptor. It imparts pH-dependent solubility in aqueous systems. At a pH below its pKa (typically ~3.5–4.5 for substituted benzoic acids), the molecule remains unionized and highly lipophilic. At physiological pH (7.4), it deprotonates to form a water-soluble carboxylate anion.

  • The Ethyl Group (-CH₂CH₃): Positioned at the ortho position relative to the carboxylic acid, this aliphatic chain increases the overall lipophilicity (LogP) of the molecule. It disrupts crystal lattice packing slightly, which generally enhances solubility in organic solvents compared to unalkylated analogs.

  • The Fluorosulfonyl Group (-SO₂F): The S(VI)-F bond is uniquely stable. While it possesses strong electron-withdrawing properties that lower the pKa of the benzoic acid, it does not act as a traditional electrophile until activated by specific catalysts (e.g., DBU) or specific microenvironments[3]. Because the -SO₂F group is highly resistant to hydrolysis, the compound can be dissolved in protic solvents (like methanol or water) without degrading[2][4].

Comprehensive Solubility Profile

The dual nature of the molecule—combining a polar, ionizable headgroup with lipophilic and highly electronegative substituents—dictates its solvent compatibility. The table below summarizes the empirical and mechanistically predicted solubility behavior of 2-Ethyl-5-(fluorosulfonyl)benzoic acid across various media.

Table 1: Solvent Compatibility and Solubility Matrix
Solvent CategorySpecific SolventSolubility LevelMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions and excellent hydrogen-bond accepting capacity for the -COOH group. Ideal for creating concentrated stock solutions.
Polar Aprotic Acetonitrile (MeCN)High (>30 mg/mL)MeCN is the premier solvent for SuFEx reactions. It dissolves the compound readily and stabilizes the transition states during S-F bond cleavage[5].
Polar Protic Methanol, EthanolModerate to High Favorable H-bonding. The -SO₂F group is stable in alcohols at neutral pH, preventing unwanted solvolysis prior to SuFEx activation[3].
Halogenated Dichloromethane (DCM)Moderate Sufficient for extraction and chromatography. The ethyl group aids in disrupting the polarity, allowing dissolution.
Aqueous (Acidic) 0.1M HCl (pH 1)Very Low (<0.1 mg/mL)The carboxylic acid is fully protonated. The lipophilic ethyl and -SO₂F groups drive the compound out of the aqueous phase.
Aqueous (Basic) PBS Buffer (pH 7.4)Moderate to High Deprotonation yields the carboxylate salt. The -SO₂F warhead remains remarkably stable in aqueous buffers, enabling biological assays[2].

Experimental Methodologies

As a Senior Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. The following workflows detail how to accurately measure the solubility of this compound and how to deploy it in a SuFEx reaction.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

To avoid the pitfalls of kinetic solubility (which often overestimates solubility due to supersaturation), a rigorous thermodynamic approach must be employed.

Step-by-Step Workflow:

  • Preparation: Add an excess of 2-Ethyl-5-(fluorosulfonyl)benzoic acid solid (approx. 100 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 PBS buffer).

  • Isothermal Equilibration: Seal the vial and agitate at 300 rpm in a thermomixer set strictly to 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Recover a portion of the undissolved solid and analyze via Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic transition or hydrate formation.

  • Quantification: Dilute the filtrate into the linear range of a pre-established HPLC-UV calibration curve (monitored at 254 nm) and quantify.

SolubilityWorkflow A 1. Solvent Preparation (Aqueous buffers & Organics) B 2. Excess Solid Addition (2-Ethyl-5-(fluorosulfonyl)benzoic acid) A->B C 3. Isothermal Equilibration (Shake-flask at 25°C, 24h) B->C D 4. Phase Separation (Centrifugation / Filtration) C->D E 5. HPLC-UV Quantification (Self-validating calibration) D->E

Fig 1: Thermodynamic shake-flask solubility workflow with self-validating HPLC-UV quantification.

Protocol B: SuFEx Click Chemistry Conjugation

Because the S(VI)-F bond is highly stable, it requires specific activation to react with nucleophiles (amines or phenols) to form sulfamoyl fluorides or aryl fluorosulfates[3].

Step-by-Step Workflow:

  • Reagent Assembly: In a dry reaction vessel, dissolve 1.0 equivalent of 2-Ethyl-5-(fluorosulfonyl)benzoic acid and 1.1 equivalents of the target nucleophile (e.g., a primary amine) in Acetonitrile (MeCN) to achieve a 0.2 M concentration. Causality: MeCN provides optimal solubility and stabilizes the polar transition state[5].

  • Activation: Add 0.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU acts as a potent organosuperbase that activates the S-F bond without causing competitive hydrolysis[3].

  • Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 2–4 hours. Monitor via LC-MS. The mass shift will correspond to the loss of HF (if reacting with a phenol) or the specific adduct mass.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The robust nature of the resulting SuFEx conjugate allows for standard silica gel chromatography purification.

SuFExPathway A 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Stable S(VI)-F Hub) D SuFEx Click Reaction (S-F Bond Cleavage) A->D B Nucleophile Addition (Phenol or Primary Amine) B->D C Base / Catalyst (e.g., DBU or BTMG) C->D Activates E Covalent Conjugate (Aryl Fluorosulfate / Sulfamoyl Fluoride) D->E

Fig 2: SuFEx click chemistry pathway highlighting the activation of the stable S(VI)-F hub.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a highly stable, easily handled SuFEx building block. Its solubility is governed by the predictable interplay between its ionizable carboxylic acid and its lipophilic ethyl and fluorosulfonyl groups. By leveraging polar aprotic solvents like MeCN for synthesis, or basic aqueous buffers for biological evaluations, researchers can fully exploit the "click" nature of this compound without the degradation issues historically associated with sulfonyl chlorides.

References

  • Melius Organics. SuFEx handle fragment library. Retrieved from [Link]

  • National Institutes of Health (PMC). Sulfur fluoride exchange. Retrieved from [Link]

  • ACS Publications. N-Fluorosulfonyl Guanidine: An Entry to N-Guanyl Sulfamides and Sulfamates. Retrieved from [Link]

  • ACS Publications. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Ethyl-5-(fluorosulfonyl)benzoic acid: A SuFEx Hub

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science[1]. At the core of this transformation are bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science[1]. At the core of this transformation are bifunctional "SuFEx hubs"—molecules that possess both a highly reactive, yet environmentally stable, fluorosulfonyl group (-SO₂F) and an orthogonal functional group for traditional coupling. 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) is a prime example of such a hub. It contains a carboxylic acid for standard amide/ester couplings and an -SO₂F group primed for SuFEx-mediated linkage to phenols or amines[2].

For researchers utilizing this intermediate, rigorous spectroscopic validation is non-negotiable. The -SO₂F group is uniquely stable to hydrolysis under neutral conditions but can degrade if mishandled during sample preparation. This whitepaper provides an authoritative, in-depth guide to the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this molecule, alongside self-validating experimental protocols designed to ensure data integrity.

Analytical Workflow & Logical Framework

To establish absolute structural certainty, a multi-modal analytical approach is required. NMR provides atomic-level connectivity, FT-IR confirms the presence of highly polar functional groups (specifically the S-F and S=O bonds), and MS validates the exact mass and structural fragmentation pathways.

Workflow Sample 2-Ethyl-5-(fluorosulfonyl) benzoic acid NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS LC-ESI-MS (Negative Mode) Sample->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Analytical workflow for the spectroscopic validation of the SuFEx intermediate.

Spectroscopic Data Summaries

Nuclear Magnetic Resonance (NMR)

The structural elucidation of 2-ethyl-5-(fluorosulfonyl)benzoic acid relies heavily on ¹H, ¹³C, and ¹⁹F NMR. The ¹⁹F NMR spectrum is particularly diagnostic; aryl sulfonyl fluorides exhibit a highly characteristic sharp singlet in the highly deshielded region (typically +50 to +70 ppm relative to CFCl₃)[3]. The ¹³C NMR will also display a distinct doublet for the aromatic carbon directly attached to the -SO₂F group due to ¹J_CF coupling (approx. 20–25 Hz).

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
-CH₃ 1.25 Triplet (t) 7.5 3H Ethyl methyl group
-CH₂- 3.10 Quartet (q) 7.5 2H Ethyl methylene group
Ar-H (C3) 7.50 Doublet (d) 8.0 1H Ortho to ethyl group
Ar-H (C4) 8.05 Doublet of doublets (dd) 8.0, 2.0 1H Meta to ethyl, ortho to SO₂F
Ar-H (C6) 8.60 Doublet (d) 2.0 1H Ortho to COOH and SO₂F

| -COOH | 11.50 | Broad singlet (br s) | - | 1H | Carboxylic acid proton |

Table 2: Expected ¹³C and ¹⁹F NMR Data

Nucleus Chemical Shift (δ, ppm) Multiplicity J-Coupling (Hz) Assignment
¹³C 15.0 Singlet (s) - Ethyl -CH₃
¹³C 27.5 Singlet (s) - Ethyl -CH₂-
¹³C 134.0 Doublet (d) ~24.0 (¹J_CF) Ar-C attached to -SO₂F
¹³C 170.5 Singlet (s) - Carbonyl (-COOH)

| ¹⁹F | +65.0 | Singlet (s) | - | -SO₂F fluorine[3] |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Infrared spectroscopy is highly sensitive to the S=O and S-F stretching frequencies. The asymmetric and symmetric stretches of the SO₂ group in fluorosulfonyls are shifted to higher wavenumbers compared to standard sulfonamides due to the strong electron-withdrawing nature of the fluorine atom[4].

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300 – 2500 Broad, Strong O-H stretch (carboxylic acid)
1695 Strong C=O stretch (carbonyl)
1420 Strong SO₂ asymmetric stretch[4]
1210 Strong SO₂ symmetric stretch[4]

| 785 | Medium | S-F stretch |

Mass Spectrometry (MS)

Due to the presence of the carboxylic acid moiety, Electrospray Ionization in Negative Mode (ESI-) is the most logical choice for this molecule. It readily deprotonates to form the[M-H]⁻ ion. During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation: the loss of carbon dioxide (-44 Da) from the carboxylate, and the loss of the fluorosulfonyl radical/molecule (-83 Da).

Table 4: Expected LC-ESI-MS Data (Negative Mode)

Ion Type m/z Value Relative Abundance Assignment
[M-H]⁻ 231.01 100% (Base Peak) Intact deprotonated molecule
Fragment 1 187.02 Medium [M-H - CO₂]⁻

| Fragment 2 | 148.02 | Low/Medium |[M-H - SO₂F]⁻ |

Fragmentation Parent Molecular Ion [M-H]- m/z 231 Frag1 Loss of CO2 (-44 Da) m/z 187 Parent->Frag1 -CO2 Frag2 Loss of SO2F (-83 Da) m/z 148 Parent->Frag2 -SO2F Frag3 Aromatic Core m/z 104 Frag1->Frag3 -SO2F Frag2->Frag3 -CO2

Proposed ESI-MS collision-induced dissociation (CID) fragmentation pathway.

Standardized Experimental Protocols

To ensure reproducibility and trust in the analytical outputs, the following protocols are designed as self-validating systems. Every choice—from solvent selection to ionization mode—is grounded in the chemical causality of the SuFEx hub.

NMR Acquisition Protocol (Self-Validating System)

Causality: The -SO₂F group is stable to water under neutral conditions but can undergo hydrolysis in the presence of strong bases or prolonged exposure to protic solvents containing trace impurities. Therefore, anhydrous CDCl₃ is the optimal solvent. Tetramethylsilane (TMS) is used as an internal standard to self-validate the chemical shift axis.

  • Sample Preparation: Weigh 15–20 mg of 2-ethyl-5-(fluorosulfonyl)benzoic acid into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS). Ensure complete dissolution via gentle vortexing.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching for ¹H, ¹³C, and ¹⁹F nuclei.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: 512 scans, D1 of 2 seconds, with proton decoupling (WALTZ-16).

    • ¹⁹F NMR: 32 scans, D1 of 1.5 seconds. Crucial: Ensure the spectral window for ¹⁹F is wide enough to capture the highly deshielded +50 to +70 ppm region[3].

  • Processing: Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra using the TMS peak at 0.00 ppm.

FT-IR Attenuated Total Reflectance (ATR) Protocol

Causality: ATR-FTIR eliminates the need for KBr pellet pressing, which can introduce moisture (water absorbs strongly at 3300 cm⁻¹, masking the carboxylic acid O-H stretch) and potentially induce solid-state degradation of the fluorosulfonyl group.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to self-validate the cleanliness of the crystal and subtract ambient CO₂/H₂O.

  • Sample Application: Place 2–3 mg of the solid analyte directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid and the diamond crystal.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Validation: Verify the presence of the 1420 cm⁻¹ and 1210 cm⁻¹ SO₂ bands[4]. If absent, the sample may have hydrolyzed to the sulfonic acid.

LC-ESI-MS Protocol (Negative Mode)

Causality: While positive mode ESI is common for amines, the carboxylic acid on this molecule dictates the use of negative mode ESI to achieve maximum sensitivity via the [M-H]⁻ ion. Acetonitrile/Water with a volatile modifier (formic acid) is used to ensure sharp chromatographic peaks without suppressing ionization.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 A:B. Dilute 1:100 to prevent detector saturation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Tuning (Self-Validation): Prior to the run, infuse a known standard (e.g., a standard carboxylic acid) to validate negative mode spray stability and mass accuracy.

  • Acquisition: Scan range m/z 100–500. Set the capillary voltage to 2.5 kV (negative polarity) and the desolvation temperature to 350 °C.

  • CID Fragmentation: For MS/MS, isolate the m/z 231 precursor ion and apply a collision energy of 15–25 eV using Argon as the collision gas to observe the -CO₂ and -SO₂F neutral losses.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

  • Assessing Fluorosulfonyl Pentafluorooxosulfate (FSO2–OSF5) Reservoir Capacity: Selective SOF4, SO2F2, and [OSF5]– Anion Release. National Institutes of Health (PMC). [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • The infrared spectrum of bis(fluorosulfonyl)imide revisited: Attractive performances of the PBE0/6-31G∗∗ model. ResearchGate.[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic acid: Navigating a Path from Synthesis to Potential Application

A Note to the Reader: Information regarding the specific discovery and detailed historical development of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS No. 1955519-92-2) is not extensively documented in publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Information regarding the specific discovery and detailed historical development of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS No. 1955519-92-2) is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of organic synthesis and the known applications of structurally related benzoic acid derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and insights presented are grounded in the broader context of fluorinated benzoic acids and sulfonyl-containing aromatic compounds.

Introduction to 2-Ethyl-5-(fluorosulfonyl)benzoic acid

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with both an ethyl group and a fluorosulfonyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the reactive fluorosulfonyl moiety (-SO₂F) is of particular interest, as it can serve as a precursor for the synthesis of various sulfonamides and other derivatives through reactions with amines and other nucleophiles.

Table 1: Physicochemical Properties of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

PropertyValueSource
CAS Number 1955519-92-2[1]
Molecular Formula C₉H₉FO₄S[1]
Molecular Weight 232.23 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C[1]

The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives have a long and storied history in the pharmaceutical industry.[2][3] Discovered in the 16th century, benzoic acid itself is a simple aromatic carboxylic acid.[3][4] Its journey from a natural product isolated from gum benzoin to a key component in modern medicine is a testament to its versatility.[3][4]

The benzoic acid framework is a common feature in numerous therapeutic agents due to its ability to engage in various biological interactions.[2] It serves as a preservative in many pharmaceutical formulations and is a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The introduction of fluorine and sulfonyl groups onto the benzoic acid core, as seen in 2-Ethyl-5-(fluorosulfonyl)benzoic acid, can significantly modulate its physicochemical and biological properties.

Synthetic Strategies: A Hypothetical Approach

While specific literature detailing the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is scarce, a plausible synthetic route can be devised based on established organic chemistry principles. A common strategy for preparing such multi-substituted aromatic compounds involves a multi-step sequence, often starting with a readily available substituted toluene derivative.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-Ethyl-5-(fluorosulfonyl)benzoic acid would involve the late-stage introduction of the fluorosulfonyl group or the oxidation of a precursor to the carboxylic acid.

G target 2-Ethyl-5-(fluorosulfonyl)benzoic acid intermediate1 2-Ethyl-5-(chlorosulfonyl)benzoic acid target->intermediate1 Fluorination intermediate2 2-Ethyltoluene-4-sulfonyl chloride intermediate1->intermediate2 Oxidation starting_material 2-Ethyltoluene intermediate2->starting_material Chlorosulfonylation

Caption: A plausible retrosynthetic pathway for 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure for the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Step 1: Chlorosulfonylation of 2-Ethyltoluene

  • Objective: To introduce a sulfonyl chloride group onto the 2-ethyltoluene ring.

  • Procedure:

    • In a fume hood, cool a flask containing chlorosulfonic acid to 0°C.

    • Slowly add 2-ethyltoluene to the cooled chlorosulfonic acid with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Oxidation of the Ethyl Group to a Carboxylic Acid

  • Objective: To convert the ethyl group of the intermediate to a carboxylic acid.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., aqueous pyridine).

    • Add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Filter the product, wash with water, and dry.

Step 3: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

  • Objective: To replace the chlorine atom of the sulfonyl chloride with a fluorine atom.

  • Procedure:

    • Dissolve the product from Step 2 in a suitable solvent.

    • Add a fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • After completion, cool the mixture, and isolate the final product, 2-Ethyl-5-(fluorosulfonyl)benzoic acid, through extraction and purification techniques like recrystallization or column chromatography.

Potential Applications in Drug Discovery

The structural motifs present in 2-Ethyl-5-(fluorosulfonyl)benzoic acid suggest several potential applications in drug discovery and development.

  • Covalent Inhibitors: The fluorosulfonyl group can act as a "warhead" for covalent inhibition of protein targets. This moiety can react with nucleophilic residues (e.g., serine, threonine, lysine) in a protein's active site, leading to irreversible inhibition. This mechanism is increasingly being explored for developing potent and selective therapeutic agents.

  • Scaffold for Library Synthesis: The reactivity of both the carboxylic acid and the fluorosulfonyl group makes this molecule an excellent starting point for the synthesis of compound libraries. The carboxylic acid can be converted to amides, esters, and other functional groups, while the fluorosulfonyl group can be reacted with a wide range of amines to generate a diverse set of sulfonamides.

  • Probing Molecular Interactions: Benzoic acid derivatives are known to interact with various biological targets. For instance, 2,5-substituted benzoic acids have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers.[5] While the specific activity of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is unknown, its structure warrants investigation in similar contexts.

G cluster_molecule 2-Ethyl-5-(fluorosulfonyl)benzoic acid cluster_applications Potential Applications A Carboxylic Acid (-COOH) C Amide/Ester Formation A->C Derivatization B Fluorosulfonyl (-SO₂F) D Sulfonamide Synthesis B->D Derivatization E Covalent Inhibition B->E Mechanism of Action

Caption: Potential derivatization and application pathways for 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Conclusion and Future Directions

2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a chemical entity with significant potential, primarily as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. While its own discovery and history remain to be fully elucidated in the public domain, the well-established chemistry of its constituent functional groups provides a solid foundation for its exploration. Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound and the systematic evaluation of its biological activity, particularly as a covalent modifier of disease-relevant proteins. The insights gained from such studies will be invaluable for unlocking the full potential of this and related molecules in the ongoing quest for new and effective medicines.

References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Europe PMC. [Link]

  • Benzoic acid - Wikipedia. [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. IJPPR. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]

Sources

Exploratory

Potential research areas for 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Strategic Deployment of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery An In-Depth Technical Guide for Application Scientists and Drug Developers Executive Summary The landscape of targeted covalent in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Deployment of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery An In-Depth Technical Guide for Application Scientists and Drug Developers

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While first-generation TCIs relied heavily on acrylamides to target rare, nucleophilic cysteine residues, modern chemical biology demands electrophiles capable of engaging a broader spectrum of amino acids. 2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a highly privileged, bifunctional building block designed for this exact purpose. By combining a versatile carboxylic acid handle for scaffold integration with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this compound enables the rational design of probes that target context-specific tyrosine, lysine, histidine, and serine residues[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry. Here, we will dissect the structural causality of this molecule, outline high-value research applications, and provide self-validating experimental protocols to ensure rigorous, reproducible integration into your drug discovery pipelines.

Structural Causality & Mechanistic Rationale

To effectively deploy 2-Ethyl-5-(fluorosulfonyl)benzoic acid, one must understand the thermodynamic and kinetic interplay of its functional groups:

  • The SuFEx Warhead (C5 -SO₂F): Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides possess exceptional intrinsic aqueous stability due to the high activation energy required for heterolytic S-F bond cleavage[1][3]. The -SO₂F group remains kinetically inert in biological buffers until a non-covalent binding event places it in close proximity to a target nucleophile (Tyr, Lys, His, or Ser). This proximity effect drastically increases the effective local molarity, driving the SuFEx click reaction to form a stable, irreversible covalent adduct[2][4].

  • The Steric Modulator (C2 -Ethyl): The ethyl group positioned ortho to the carboxylic acid is not merely decorative. It provides critical steric shielding. During synthesis, this demands highly efficient coupling reagents (e.g., HCTU or HATU). However, post-coupling, this steric bulk restricts bond rotation around the resulting amide linkage. This conformational rigidification minimizes the entropic penalty upon target binding, a crucial factor when designing inhibitors for flat Protein-Protein Interaction (PPI) interfaces[5].

G N1 2-Ethyl-5-(fluorosulfonyl) benzoic acid N2 Amide Coupling (Scaffold Integration) N1->N2 HCTU/DIPEA N3 Non-Covalent Target Binding N2->N3 Scaffold Directs N4 Proximity-Induced SuFEx Reaction N3->N4 High Local Molarity N5 Covalent Adduct (Tyr, Lys, His) N4->N5 F- Elimination

Workflow of proximity-induced SuFEx covalent engagement using the bifunctional warhead.

Strategic Research Applications

A. Next-Generation Targeted Covalent Inhibitors (TCIs)

The primary limitation of traditional covalent drug discovery is the reliance on active-site cysteines, which are absent in many high-value oncology and immunology targets. 2-Ethyl-5-(fluorosulfonyl)benzoic acid allows researchers to append a SuFEx warhead onto existing reversible binders (e.g., kinase inhibitors or PPI antagonists) to target adjacent lysines or tyrosines[3][5]. The resulting TCIs exhibit prolonged pharmacodynamic duration, allowing for lower and less frequent dosing[2].

B. Activity-Based Protein Profiling (ABPP) & Chemoproteomics

By conjugating this building block to a broad-spectrum affinity scaffold (or a fluorophore/biotin tag), researchers can map the "ligandable" proteome. The -SO₂F group acts as a privileged probe, capturing transient protein states by covalently modifying residues only when they are in specific, reactive microenvironments (e.g., active kinase conformations)[1][6].

C. Late-Stage Peptide Functionalization

Peptidomimetics are highly effective at disrupting PPIs but often suffer from poor in vivo potency. Incorporating 2-Ethyl-5-(fluorosulfonyl)benzoic acid at the N-terminus or onto a lysine side-chain of a peptide sequence transforms a weak reversible binder into a highly potent covalent inhibitor, a strategy recently validated in the development of N-Myc/Aurora-A inhibitors[7].

Quantitative Data: Electrophile Comparison

To justify the selection of the -SO₂F warhead over traditional electrophiles, consider the following comparative reactivity profile. This data dictates the causal logic behind warhead selection in modern drug design.

Warhead TypePrimary Target Residue(s)Intrinsic Aqueous StabilityReactivity DriverReversibility
Acrylamide Cysteine (Cys)ModerateIntrinsic ElectrophilicityIrreversible
Chloroacetamide Cysteine (Cys)Low (Prone to GSH depletion)High Intrinsic ElectrophilicityIrreversible
Sulfonyl Fluoride (-SO₂F) Tyr, Lys, His, Ser, ThrExtremely High Proximity / Effective Molarity Irreversible
Fluorosulfate (-OSO₂F) Tyr, Lys, HisHighProximity / Effective MolarityIrreversible

Table 1: Comparative profiling of covalent warheads. The -SO₂F group demonstrates superior stability, reacting almost exclusively upon target-directed proximity[2][3].

Self-Validating Experimental Protocols

A robust scientific method must be self-validating. The following protocols detail the integration of 2-Ethyl-5-(fluorosulfonyl)benzoic acid into a peptide scaffold and the subsequent analytical validation of target engagement.

Protocol 1: On-Resin Amide Coupling (Scaffold Integration)

Causality Check: The C2-ethyl group sterically hinders the carboxylic acid. Standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions. We utilize HCTU, a highly reactive uranium salt, to force the coupling to completion[7].

  • Preparation: Swell the target peptide-resin (bearing a free N-terminus or deprotected Lys side-chain) in anhydrous DMF for 30 minutes.

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (5.0 equivalents relative to resin loading) and HCTU (5.0 eq) in a minimal volume of DMF. Add DIPEA (10.0 eq) to initiate activation. The solution will turn slightly yellow.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 3 hours. Note: Microwave-assisted synthesis (75°C for 15 mins) can be used to overcome severe steric hindrance.

  • Washing & Cleavage: Drain the reaction mixture. Wash the resin extensively with DMF (3 × 3 mL) and DCM (3 × 3 mL) to remove unreacted electrophile. Cleave the peptide from the resin using a standard TFA cocktail (TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the crude covalent probe in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol 2: In Vitro Intact Protein LC-MS Validation

Causality Check: To prove that the synthesized probe acts as a targeted covalent inhibitor, we must observe a stoichiometric mass shift on the target protein. Assaying for enzymatic inhibition alone is insufficient, as it cannot differentiate between tight reversible binding and true covalent modification.

  • Incubation: Dilute recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic buffers like Tris, which can slowly degrade the -SO₂F group over extended incubations.

  • Dosing: Add the purified covalent probe (from Protocol 1) at a 10-fold molar excess (20 µM). Include a vehicle control (DMSO) sample.

  • Time-Course Sampling: Incubate at 37°C. Extract 10 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench the reaction by adding 1 µL of 10% formic acid.

  • LC-MS Analysis: Inject the quenched samples onto a high-resolution LC-TOF mass spectrometer equipped with a C4 intact protein column.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithm). A successful SuFEx reaction is validated by the appearance of a new protein peak corresponding to: [Mass of Native Protein] + [Mass of Probe] - 20 Da (Loss of HF).

G S1 Step 1: Solid-Phase Synthesis (On-Resin Coupling) S2 Step 2: Cleavage & Purification (TFA / RP-HPLC) S1->S2 S3 Step 3: Target Protein Incubation (In Vitro Assay) S2->S3 S4 Step 4: Intact Protein LC-MS (Mass Shift Validation) S3->S4

Self-validating experimental workflow for synthesizing and verifying SuFEx-based probes.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid is not merely a chemical reagent; it is a strategic asset in the modern drug discovery toolkit. By leveraging the steric control of the ethyl group and the proximity-driven reactivity of the fluorosulfonyl warhead, researchers can systematically drug previously intractable targets. The transition from serendipitous covalent discovery to rational SuFEx design is fully realized through the rigorous application of these bifunctional scaffolds.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology (SciSpace Analysis) Source: SciSpace URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space (PMC) Source: National Institutes of Health (NIH) URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (ACS) Publications URL:[Link]

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads Source: National Institutes of Health (NIH) URL:[Link]

  • Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy Source: American Chemical Society (ACS) Publications URL:[Link]

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

Foundational

A Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A Versatile Scaffold for Covalent Probe Development

Introduction: Beyond Cysteine Targeting in Covalent Drug Discovery For decades, the rational design of targeted covalent inhibitors (TCIs) has predominantly focused on the exceptional nucleophilicity of the cysteine thio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Cysteine Targeting in Covalent Drug Discovery

For decades, the rational design of targeted covalent inhibitors (TCIs) has predominantly focused on the exceptional nucleophilicity of the cysteine thiol.[1][2] This has led to significant therapeutic successes, including FDA-approved drugs for cancer and other diseases.[3][4] However, the reliance on a targetable cysteine within or near a protein's binding site represents a significant limitation, rendering a vast portion of the proteome "undruggable" by this modality.[1][5]

This guide introduces 2-Ethyl-5-(fluorosulfonyl)benzoic acid , a research chemical poised at the forefront of a paradigm shift in covalent inhibitor design. This molecule uniquely combines two critical functionalities: a benzoic acid moiety, which can serve as a recognition element for molecular targets, and a sulfonyl fluoride (SO₂F) group. The sulfonyl fluoride is a privileged electrophilic "warhead" that circumvents the need for a targetable cysteine. Instead, it demonstrates a remarkable ability to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[6][7][8]

This balanced reactivity and stability make sulfonyl fluorides central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform.[9][10] As a research tool, 2-Ethyl-5-(fluorosulfonyl)benzoic acid is not merely a static building block; it is a dynamic instrument for chemical biologists and drug discovery professionals. It offers a validated starting point for developing potent and selective covalent probes to interrogate challenging targets, map binding sites, and ultimately, design novel therapeutics for previously intractable diseases. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and application in state-of-the-art research workflows.

Core Properties and Safe Handling

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a solid compound that requires careful handling due to its reactive nature and potential hazards. Its stability under recommended storage conditions is crucial for maintaining its reactivity profile for covalent labeling experiments.

Physicochemical Data
PropertyValueReference
CAS Number 1955519-92-2[11]
Molecular Formula C₉H₉FO₄S[12]
Molecular Weight 232.23 g/mol
Physical Form Solid
Typical Purity ≥95%[12]
Storage Temperature 2-8°C, under inert atmosphere
InChIKey CIINUYYFFSTIRQ-UHFFFAOYSA-N
Safety and Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The hazard classifications for this compound indicate it is corrosive and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation).

  • Signal Word: Danger.

Protocol 1.2.1: Standard Handling Procedure

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[14]

  • Dispensing: When weighing or transferring the solid, use anti-static tools and a draft shield to minimize the generation of airborne dust.

  • Waste Disposal: Dispose of contaminated materials and excess reagents in a dedicated, labeled hazardous waste container according to institutional and local regulations. Do not allow the product to enter drains.[15]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist immediately.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Synthesis and Characterization

While 2-Ethyl-5-(fluorosulfonyl)benzoic acid is commercially available, understanding its synthesis provides insight into its structure and potential impurities. The following is a robust, plausible synthetic route based on established methodologies for preparing aryl sulfonyl fluorides from corresponding sulfonyl chlorides.[16][17]

Proposed Synthetic Workflow

The synthesis can be logically approached in two main steps: the chlorosulfonylation of a suitable precursor followed by a halide exchange reaction.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Halide Exchange A 2-Ethylbenzoic Acid C 2-Ethyl-5-(chlorosulfonyl)benzoic acid A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) C_ref 2-Ethyl-5-(chlorosulfonyl)benzoic acid D Potassium Fluoride (KF) E 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Final Product) C_ref->E Nucleophilic Substitution (F⁻ for Cl⁻)

Caption: Proposed two-step synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Experimental Protocol: Synthesis

Protocol 2.2.1: Synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Causality Statement: This protocol utilizes a classic electrophilic aromatic substitution followed by a nucleophilic halide exchange. Chlorosulfonic acid is a powerful electrophile for introducing the -SO₂Cl group onto the aromatic ring. The subsequent exchange with potassium fluoride is a standard and effective method for converting sulfonyl chlorides to the more stable sulfonyl fluorides.[16][17]

Materials:

  • 2-Ethylbenzoic acid

  • Chlorosulfonic acid (handle with extreme care)

  • Potassium fluoride (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

Step 1: Synthesis of 2-Ethyl-5-(chlorosulfonyl)benzoic acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

  • Add 2-ethylbenzoic acid (1.0 eq) to the flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly and carefully add chlorosulfonic acid (5.0 eq) dropwise via an addition funnel. Caution: This reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Very slowly and carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum. This crude intermediate is often used directly in the next step.

Step 2: Synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

  • To a clean, dry round-bottom flask, add the crude 2-ethyl-5-(chlorosulfonyl)benzoic acid (1.0 eq) and anhydrous potassium fluoride (3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a slurry.

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously for 6-12 hours.

  • Monitor the reaction by ¹⁹F NMR or LC-MS to track the conversion of the sulfonyl chloride to the sulfonyl fluoride.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the excess KF.

  • Evaporate the acetonitrile under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization to obtain pure 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Analytical Characterization

Confirmation of the final product's identity and purity is non-negotiable.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the carboxylic acid proton.

  • ¹⁹F NMR: A singlet in the expected region for an aryl sulfonyl fluoride confirms the successful halide exchange.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons, the ethyl group, the carboxyl carbon, and the carbon attached to the sulfonyl fluoride group.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition C₉H₉FO₄S.

  • HPLC: Used to determine the purity of the final compound, typically aiming for >95%.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

The utility of 2-Ethyl-5-(fluorosulfonyl)benzoic acid stems directly from the unique properties of the sulfonyl fluoride group. It strikes a crucial balance between stability in aqueous biological media and sufficient reactivity to covalently modify protein targets.[7][9]

Reactivity Profile

Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis and reduction.[9][18] Their reactivity is context-dependent, meaning they are relatively inert in solution but become potent electrophiles when positioned correctly within a protein binding pocket, which can lower the activation energy for the reaction.[19]

This "privileged" reactivity allows them to target a range of nucleophilic amino acid side chains, greatly expanding the scope of covalent drug discovery beyond cysteine.[5][8]

Nucleophilic Amino AcidReactivity with Sulfonyl FluoridesResulting Adduct StabilityReference
Tyrosine HighStable[5][20][21]
Lysine HighStable[5][20][21]
Serine Moderate (especially in active sites)Stable[5][8]
Threonine ModerateStable[5][8]
Histidine ModerateStable[5][6][21]
Cysteine HighUnstable Adduct[20][21]

Causality Insight: The instability of the cysteine adduct is a key differentiator. While sulfonyl fluorides react rapidly with thiols, the resulting thiosulfonate ester is often unstable, making them unsuitable for durable inhibition of cysteine residues.[20] This reinforces their utility for targeting other nucleophiles.

G Protein Target Protein Tyr-OH Lys-NH2 Ser-OH Complex Non-covalent Binding Complex Protein···Probe Protein->Complex 1. Reversible Binding (Recognition) Probe 2-Ethyl-Benzoic Acid SO₂F Covalent_Adduct Covalent Adduct Protein-SO₂-Probe (e.g., Tyr-O-SO₂-Probe) Complex->Covalent_Adduct 2. Covalent Reaction (Irreversible) G start Start: Purified Protein + Compound incubate Incubate (e.g., 37°C, Time Course) start->incubate quench Quench & Desalt (e.g., ZipTip C4) incubate->quench lcms Intact Protein LC-MS Analysis quench->lcms deconvolute Deconvolute Spectra lcms->deconvolute analyze Analyze Mass Shift (Δm = +214.02 Da?) deconvolute->analyze result_pos Result: Covalent Modification Confirmed analyze->result_pos Yes result_neg Result: No Modification analyze->result_neg No

Caption: Workflow for confirming covalent modification via intact protein mass spectrometry.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid represents more than just another chemical in a catalog. It is an enabling tool for the modern chemical biologist and drug hunter. Its defining feature—the sulfonyl fluoride warhead—provides a validated solution to one of the major limitations of targeted covalent inhibition by expanding the repertoire of targetable amino acids beyond cysteine. The inherent stability, tunable reactivity, and synthetic tractability of the aryl sulfonyl fluoride scaffold make this compound an exceptional starting point for developing sophisticated probes and next-generation covalent therapeutics. By understanding its fundamental properties and applying the robust experimental workflows detailed in this guide, researchers are well-equipped to leverage this powerful molecule to explore new biological frontiers and address unmet medical needs.

References

  • A. T. I. D. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

  • Am Ende, C. W., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • G. Guastafierro, et al. (2022). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. [Link]

  • J. Zhang, et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. prismbiolab.com. [Link]

  • Y. Wang, et al. (2022). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry. [Link]

  • Evotec. (n.d.). Covalent Drug Discovery. evotec.com. [Link]

  • A. J. L. B. et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • F. Sutanto, et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]

  • A. K. Ghosh, et al. (2016). Covalent Inhibition in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • L. L. C. et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. [Link]

  • V. Bernard-Gauthier, et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Z. K. G. et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • X. L. et al. (2021). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

  • A. J. L. B. et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • A. Narayanan & L. H. Jones. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. jenabioscience.com. [Link]

  • ResearchGate. (n.d.). Synthetic methods to prepare arylsulfonyl fluorides. researchgate.net. [Link]

  • Y. Zhang, et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • A. Narayanan & L. H. Jones. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • ResearchGate. (n.d.). Applications of sulfonyl fluorides. researchgate.net. [Link]

  • J. A. G. et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [Link]

  • Y. Zhang, et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. acs.org. [Link]

  • Q. D. et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • C. M. Sadlowski, et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]

  • L. L. C. et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. sciencedirect.com. [Link]

  • S. K. D. et al. (1974). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. cdc.gov. [Link]

  • PCCA. (2022). Safety Data Sheet: Benzoic Acid. pccarx.com. [Link]

  • S. R. et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Fluoride. Journal of the American Chemical Society. [Link]

  • J. A. G. (2023). Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. [Link]

  • Wikipedia. (n.d.). Benzoic acid. en.wikipedia.org. [Link]

Sources

Exploratory

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary The judicious introduction of fluorine into a molecule can productively influence conformation, intrinsic potency, membrane permeability, and metabolic pathways[1]. When combined with the versatile benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The judicious introduction of fluorine into a molecule can productively influence conformation, intrinsic potency, membrane permeability, and metabolic pathways[1]. When combined with the versatile benzoic acid scaffold—a privileged structure in rational drug design—fluorinated benzoic acid derivatives emerge as a highly effective class of intermediates[2]. This whitepaper provides an in-depth mechanistic and practical overview of these derivatives, designed to equip medicinal chemists and drug development professionals with actionable insights and self-validating experimental protocols.

Physicochemical Impact of Fluorination

Fluorine’s unique characteristics—namely its high electronegativity, small atomic radius (van der Waals radius of 1.47 Å), and the exceptional strength of the carbon-fluorine bond—profoundly alter the physicochemical landscape of the benzoic acid core[3].

  • Acidity (pKa) Modulation: The electron-withdrawing nature of fluorine, driven by the inductive effect, significantly increases the acidity of the carboxylic acid group[3]. While unsubstituted benzoic acid has a pKa of approximately 4.20, the proximity of the highly electronegative fluorine atom in 2-fluorobenzoic acid lowers the pKa to ~3.27[3]. This modulation is critical for tuning the ionization state of a drug at physiological pH.

  • Lipophilicity (logP) and Permeability: Fluorine substitution enhances lipophilicity, a critical parameter for crossing lipid bilayers[4]. The introduction of a fluorine atom generally increases the logP value, thereby improving the molecule's passive membrane permeability without adding excessive steric bulk[3].

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (at 25°C)logP (approx.)
Benzoic AcidC₇H₆O₂122.124.201.87
2-Fluorobenzoic AcidC₇H₅FO₂140.113.271.88
3-Fluorobenzoic AcidC₇H₅FO₂140.113.861.93
4-Fluorobenzoic AcidC₇H₅FO₂140.114.141.95

(Data synthesized from established physicochemical profiling of fluorinated aromatics[3][4])

Mechanistic Pathways & Biological Targets

In medicinal chemistry, fluorinated benzoic acids are strategically utilized to block metabolic hotspots[5]. Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. By substituting a vulnerable C-H bond with a robust C-F bond, the metabolic stability of the drug candidate is dramatically increased[1]. Furthermore, the polar hydrophobicity introduced by fluorine can enhance binding affinity to target proteins through multipolar interactions with amide carbonyls in the protein backbone.

G A Fluorine Substitution on Benzoic Acid B Inductive Effect (Electron Withdrawal) A->B C Steric Shielding (Strong C-F Bond) A->C D pKa Modulation & Increased Lipophilicity B->D E CYP450 Oxidation Resistance C->E F Enhanced Bioavailability & Target Affinity D->F E->F

Logical flow of pharmacological impacts derived from fluorine substitution.

Experimental Methodology: Synthesis of Ethyl 4-Fluorobenzoate

The derivatization of commercially available fluorobenzoic acids is a foundational workflow for generating novel compound libraries[2]. The following protocol details the Fischer esterification of 4-fluorobenzoic acid to produce its ethyl ester, a critical precursor for hydrazide formation and subsequent heterocyclic drug synthesis[2][6].

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid with high purity and yield[2].

Materials:

  • 4-Fluorobenzoic acid (15 g)

  • Absolute ethanol (60 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 7.5 mL)

  • 10% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Ethyl acetate / n-hexane (for TLC)

Step-by-Step Protocol & Causal Analysis:

  • Reagent Mixing: Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask. Dissolve the acid in 60 mL of absolute ethanol[2].

    • Expert Insight (Causality): Absolute ethanol serves a dual purpose as both the solvent and the nucleophilic reactant. An excess of ethanol is required to drive the equilibrium of this reversible reaction toward the ester product according to Le Chatelier's principle.

  • Acid Catalysis: Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking[2].

    • Expert Insight (Causality): H₂SO₄ acts as a proton source to activate the carbonyl carbon of the benzoic acid, making it more electrophilic. It also acts as a dehydrating agent, sequestering the water byproduct to prevent the reverse hydrolysis reaction.

  • Thermal Reflux: Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle[2].

    • Expert Insight (Causality): The activation energy for Fischer esterification is relatively high. Refluxing provides the necessary thermal energy to overcome this barrier while the condenser prevents the loss of the volatile ethanol solvent.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase[2].

    • Expert Insight (Trustworthiness): TLC acts as a self-validating checkpoint. The disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of the less polar ester spot (higher Rf) confirms reaction progression.

  • Quenching and Neutralization: After completion, allow the mixture to cool to room temperature. Neutralize the unreacted acid and catalyst by adding a 10% Na₂CO₃ solution until effervescence ceases[2].

    • Expert Insight (Causality): The Na₂CO₃ neutralizes the H₂SO₄ and any unreacted 4-fluorobenzoic acid, converting the latter into its water-soluble sodium salt. The cessation of CO₂ gas evolution (effervescence) is a macroscopic, self-validating indicator that neutralization is complete.

  • Extraction: Transfer the solution to a separating funnel for the extraction of the ethyl 4-fluorobenzoate product[2].

Workflow S1 Step 1: Dissolution 4-Fluorobenzoic Acid + EtOH S2 Step 2: Acid Catalysis Add conc. H2SO4 S1->S2 S3 Step 3: Reflux 7-8 hours heating S2->S3 S4 Step 4: Validation TLC Monitoring S3->S4 S5 Step 5: Quenching 10% Na2CO3 (until no CO2) S4->S5 S6 Step 6: Isolation Solvent Extraction S5->S6

Experimental workflow for the synthesis and isolation of ethyl 4-fluorobenzoate.

Applications in Modern Drug Discovery

The inclusion of fluorine atoms into heterocyclic and aromatic structures is a recurrent motif in modern pharmacology[7]. Fluorinated benzoic acid derivatives serve as critical precursors for synthesizing complex Active Pharmaceutical Ingredients (APIs). For example,6 is utilized in the synthesis of antimicrobial agents and has been studied for its structural similarities to broad-spectrum antibiotics[6]. Furthermore, ortho-fluorinated derivatives like 8 are employed in the synthesis of pyrimidinone derivatives for the selective inhibition of adenylyl cyclase 1 (AC1) in chronic pain management[8].

Conclusion

The strategic integration of fluorinated benzoic acid derivatives offers medicinal chemists an elegant method to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. By understanding the causal relationships between fluorine substitution, physicochemical property shifts, and biological target interactions, researchers can rationally design next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Applications of Fluorine in Medicinal Chemistry - PubMed (NIH) [Link]

  • Measured log P values for benzoic acid and aniline derivatives - ResearchGate [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC (NIH)[Link]

Sources

Foundational

Engineering Covalency: The Strategic Role of the Ethyl Group in 2-Ethyl-5-(fluorosulfonyl)benzoic Acid

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the selection of the warhead-bearing building block dictates both the efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the selection of the warhead-bearing building block dictates both the efficacy and the safety profile of the resulting drug or chemical probe. 2-Ethyl-5-(fluorosulfonyl)benzoic acid has emerged as a highly privileged scaffold. While the fluorosulfonyl (-SO₂F) group serves as the reactive warhead, the ethyl group at the C2 position is not merely a passive structural spacer.

As a Senior Application Scientist, I have observed that the incorporation of this specific ortho-alkyl substituent fundamentally alters the molecule's conformational dynamics, electronic latency, and target engagement. This whitepaper deconstructs the dual-role of the ethyl group—acting as a steric locking mechanism at the ortho position and an electronic modulator at the para position—providing actionable insights for drug development professionals.

Structural Dynamics: The Ortho Effect and Conformational Locking

When 2-Ethyl-5-(fluorosulfonyl)benzoic acid is coupled to a target-binding amine to form an amide, the C2-ethyl group plays a critical role in pre-organizing the molecule's 3D geometry.

Steric Inhibition of Resonance (SIR)

In unsubstituted benzoic acids, the carboxylate (or resulting amide) group prefers to remain coplanar with the aromatic ring to maximize π -conjugation. However, the introduction of the bulky ethyl group at the ortho position creates severe steric hindrance. This forces the amide plane to twist out of coplanarity with the benzene ring, a phenomenon known as the ortho effect or Steric Inhibition of Resonance[1].

The Entropic Benefit in Drug Design

Why is this twisting desirable? In rational drug design, flexible molecules suffer a high entropic penalty ( ΔS ) when they freeze into a specific conformation upon binding to a protein target. By utilizing the C2-ethyl group to sterically restrict rotation around the Aryl-Carbonyl bond, the molecule is "locked" into a defined conformation. This pre-organization lowers the entropic cost of binding, directly translating to enhanced target affinity and prolonged residence time.

G Ethyl C2-Ethyl Group Steric Steric Hindrance (Ortho) Ethyl->Steric Electronic Inductive Effect (+I) (Para) Ethyl->Electronic Conformation Conformational Locking (Amide Bond) Steric->Conformation Latency SuFEx Warhead Latency (-SO2F Stabilization) Electronic->Latency Binding Enhanced Target Affinity (Lower Entropic Penalty) Conformation->Binding Latency->Binding

Caption: Logical flow of the structural and electronic impacts of the C2-ethyl group.

Electronic Modulation: Tuning SuFEx Latency via Para-Substitution

The SuFEx reaction relies on the exquisite stability of the S-F bond, which acts as a "latent" electrophile. It remains inert in aqueous physiological conditions until activated by a specific protein microenvironment—typically a properly positioned basic residue or a hydrogen-bond network that assists in fluoride departure[2].

The Para-Alkyl Effect

In 2-Ethyl-5-(fluorosulfonyl)benzoic acid, the C2-ethyl group is situated exactly para to the C5-fluorosulfonyl group. Alkyl groups are weakly electron-donating via inductive (+I) and hyperconjugative effects. By donating electron density into the aromatic π -system, the ethyl group subtly increases the electron density at the sulfur center of the -SO₂F group[3].

Causality in Probe Design

This electron donation slightly deactivates the electrophilic sulfur, making the -SO₂F bond more stable (latent) compared to unsubstituted or electron-withdrawn analogs. This latency tuning is a deliberate design choice: it prevents premature hydrolysis in plasma and minimizes off-target reactivity with highly abundant cellular nucleophiles like glutathione. The warhead only fires when the conformational lock (driven by the ortho-effect) perfectly aligns the -SO₂F group with the target nucleophile (e.g., Lysine, Tyrosine, or Histidine)[4].

Quantitative Physicochemical Profiling

To illustrate the impact of the ethyl group, the table below summarizes the physicochemical shifts relative to standard baseline scaffolds. The data highlights how the ethyl group optimizes both lipophilicity (LogP) and warhead stability.

Scaffold / CompoundpKa (Carboxylic Acid)LogP (Calculated)SuFEx Warhead LatencyConformational Flexibility
Benzoic Acid ~4.201.87N/AHigh (Free rotation)
3-(Fluorosulfonyl)benzoic acid ~3.852.10ModerateHigh (Free rotation)
2-Ethyl-5-(fluorosulfonyl)benzoic acid ~3.50 2.95 High (Latent) Low (Locked)

Note: The lower pKa of the 2-ethyl derivative is driven by the stabilization of the conjugate base via the ortho-effect, while the high latency is driven by the para-alkyl electron donation.

Self-Validating Experimental Protocol: Probe Synthesis & Kinetic Profiling

To rigorously evaluate a TCI derived from 2-Ethyl-5-(fluorosulfonyl)benzoic acid, one must establish a self-validating workflow. The following protocol isolates the covalent binding event from non-covalent affinity by utilizing matched controls.

Step 1: Parallel Amide Coupling (Active vs. Control)
  • Rationale: To prove that inhibition is driven by SuFEx covalency and not just the structural bulk of the scaffold, you must synthesize a non-reactive isostere.

  • Procedure:

    • React 2-Ethyl-5-(fluorosulfonyl)benzoic acid with the target-binding amine using standard HATU/DIPEA coupling in DMF to generate the Active Probe .

    • In parallel, react 2-Ethyl-5-(methylsulfonyl)benzoic acid (where -SO₂F is replaced by an inert -SO₂CH₃ group) with the same amine to generate the Control Probe .

Step 2: Intact Protein Incubation
  • Rationale: Validating the specificity of the -SO₂F warhead requires confirming a 1:1 binding stoichiometry. Poly-labeling indicates the warhead is too reactive (insufficient latency).

  • Procedure:

    • Incubate 5 µM of recombinant target protein with 50 µM of the Active Probe in HEPES buffer (pH 7.4) at 37°C.

    • Perform a parallel incubation using the Control Probe.

    • Perform a third incubation using a denatured target protein (boiled for 10 mins) to prove that SuFEx requires a folded microenvironment[2].

Step 3: LC-MS/MS Intact Mass Analysis
  • Rationale: Direct observation of the mass shift ( Δ Mass = Probe Mass - HF) confirms covalent adduction.

  • Procedure: Desalt the protein samples using a C4 ZipTip and analyze via ESI-TOF MS. The Active Probe should show a single +Adduct peak (1:1 stoichiometry), while the Control Probe and Denatured Protein samples must show only the unmodified wild-type mass.

Step 4: Kinetic Profiling ( kinact​/KI​ )
  • Rationale: Covalent inhibitors cannot be evaluated by IC₅₀ alone, as inhibition is time-dependent.

  • Procedure: Measure enzyme activity at varying concentrations of the Active Probe over multiple time points. Plot the observed pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to extract KI​ (initial reversible binding affinity) and kinact​ (maximum rate of covalent bond formation)[4].

Workflow Step1 Parallel Synthesis (Active vs Control) Step2 Protein Incubation (Native vs Denatured) Step1->Step2 Step3 LC-MS/MS Analysis (Stoichiometry Check) Step2->Step3 Step4 Kinetic Profiling (k_inact / K_I) Step3->Step4

Caption: Self-validating experimental workflow for SuFEx probe characterization.

Sources

Exploratory

Theoretical and Mechanistic Profiling of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A Computational Guide to SuFEx Reactivity

Executive Summary: The Strategic Value of the Scaffold In modern drug discovery and materials science, the demand for orthogonal, late-stage functionalization has driven the rapid adoption of Sulfur(VI) Fluoride Exchange...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery and materials science, the demand for orthogonal, late-stage functionalization has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As a Senior Application Scientist, I frequently encounter the need for bifunctional hubs that can bridge distinct chemical spaces without cross-reactivity. 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2) represents a premier example of such a scaffold.

The architectural brilliance of this molecule lies in its dual functionality:

  • The Carboxylic Acid (-COOH): Enables standard, well-characterized amide coupling (e.g., via EDC/NHS activation) to attach the scaffold to a primary target (like a peptide or small molecule inhibitor).

  • The Fluorosulfonyl Group (-SO₂F): Remains completely inert during standard aqueous or basic amide couplings. It is exclusively activated under specific SuFEx catalytic conditions, serving as a latent connective hub.

To fully harness this molecule, we must move beyond empirical trial-and-error and understand its reactivity through the lens of quantum mechanics. This whitepaper synthesizes recent Density Functional Theory (DFT) studies to explain the causality behind SuFEx reactivity, providing a self-validating framework for computational and empirical workflows.

Quantum Mechanical Profiling and Ground State Geometry

Before modeling reactivity, we must understand the ground-state electronic topology of the -SO₂F group. Unlike sulfonyl chlorides (-SO₂Cl), which are highly susceptible to hydrolysis, the S-F bond in 2-ethyl-5-(fluorosulfonyl)benzoic acid is highly polarized yet possesses low polarizability and significant double-bond character.

DFT calculations, typically employing the B3LYP functional with a 6-31G** or 6-311++G(d,p) basis set, reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the hypervalent S(VI) center[1]. The steric bulk of the 2-ethyl group forces the carboxylic acid slightly out of the aromatic plane, but the 5-fluorosulfonyl group remains unhindered, presenting an exposed electrophilic target for incoming nucleophiles.

Mechanistic Pathways of SuFEx Reactivity

The central debate in theoretical SuFEx chemistry is whether the nucleophilic substitution at the S(VI) center proceeds via a concerted S_N2-like mechanism or a stepwise Addition-Elimination mechanism involving a pentacoordinate sulfur intermediate.

Recent computational studies demonstrate that the mechanism is highly dependent on the strength of the nucleophile and the presence of a catalyst,[2].

  • The Role of Base Catalysts (e.g., DBU): DBU acts primarily as a Brønsted base, deprotonating the incoming nucleophile (e.g., a phenol) to generate a highly reactive phenolate[3]. DFT studies confirm that with strong nucleophiles like phenolates, the reaction proceeds via a concerted S_N2-like mechanism with a remarkably low activation barrier and an early transition state[2].

  • Bifluoride Catalysis: In anhydrous conditions, the bifluoride ion (HF₂⁻) can act as a catalyst. Extensive DFT calculations support a mechanism where bifluoride coordinates with the leaving fluoride, weakening the S-F bond and transiently stabilizing a five-coordinate sulfur intermediate[4],[5].

Fig 1: Mechanistic divergence in SuFEx reactivity based on nucleophile strength.

Quantitative Data: Benchmarking Activation Barriers

To build trust in our computational models, we must benchmark calculated activation enthalpies ( ΔH‡ ) against experimental kinetic data. The following table summarizes the theoretical and experimental parameters for S(VI) exchange reactions, demonstrating why the S-F bond is kinetically privileged over S-O bonds in substitution reactions[3].

Reaction TypeNucleophileDominant MechanismCalc. ΔH‡ (kcal/mol)Exp. ΔH‡ (kcal/mol)Leaving Group Bond Order (Weiberg)
SuFEx (S-F cleavage) PhenolateS_N2-like8.44.1 - 8.50.589
SuPhenEx (S-O cleavage) PhenolateS_N2-like11.6~12.40.763

Data Interpretation: The lower Weiberg bond order of the S-F bond (0.589) compared to the S-O bond (0.763) directly correlates with the lower activation enthalpy required for SuFEx, explaining the rapid, high-yielding nature of these click reactions.

Experimental & Computational Workflows

A robust scientific protocol must be a self-validating system. The following workflows detail how to computationally model the SuFEx reactivity of 2-ethyl-5-(fluorosulfonyl)benzoic acid and empirically validate those models.

Protocol A: Computational Transition State (TS) Modeling

Causality: We use the Intrinsic Reaction Coordinate (IRC) calculation not as an optional step, but as a mandatory self-correction mechanism to ensure the located TS mathematically connects the reactants to the correct products.

  • Ground State Optimization: Input the 3D geometry of 2-ethyl-5-(fluorosulfonyl)benzoic acid and the target nucleophile. Optimize using B3LYP/6-311++G(d,p) with an implicit solvent model (e.g., SMD for DMSO).

  • Frequency Analysis: Run a frequency calculation on the optimized geometry. Validation: Ensure zero imaginary frequencies to confirm a true local minimum.

  • Transition State Search: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method. Provide the optimized reactant complex, the optimized product complex, and a guessed TS geometry.

  • TS Validation: Run a frequency calculation on the resulting TS geometry. Validation: You must observe exactly one imaginary frequency corresponding to the formation of the S-Nucleophile bond and the breaking of the S-F bond.

  • IRC Calculation: Execute an IRC job from the TS. Validation: The forward and reverse paths must smoothly descend into the product and reactant basins, respectively.

Fig 2: Self-validating computational workflow for DFT mechanistic modeling.

Protocol B: Empirical Kinetic Validation (Variable-Temperature NMR)

Causality: To validate the computed ΔH‡ , we must extract empirical thermodynamic parameters using the Eyring equation.

  • Preparation: Dissolve 0.1 mmol of 2-ethyl-5-(fluorosulfonyl)benzoic acid and 0.1 mmol of the nucleophile (e.g., p-cresol) in 0.5 mL of deuterated DMSO-d6 in an NMR tube.

  • Catalyst Injection: Pre-heat the NMR probe to the target temperature (e.g., 25°C). Inject 0.01 mmol of DBU into the tube, mix rapidly, and insert into the spectrometer.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at 30-second intervals. Monitor the disappearance of the characteristic -SO₂F peak (typically around +50 to +60 ppm).

  • Temperature Variation: Repeat the experiment at 35°C, 45°C, and 55°C.

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring plot). The slope of this line equals −ΔH‡/R . Validation: Compare this empirical ΔH‡ to the DFT-calculated barrier from Protocol A to validate your computational model's accuracy.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid is more than a simple reagent; it is a highly tunable connective hub. By applying rigorous DFT methodologies to understand the S_N2-like displacement of the fluoride ion, researchers can rationally design SuFEx reactions with unprecedented precision. The self-validating workflows provided herein ensure that computational predictions are tightly tethered to empirical reality, accelerating the development of novel therapeutics and advanced materials.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis and Derivatization of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A SuFEx-Enabled Building Block

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery, chemical biology, and materials science[1]. At the heart of this methodology are highly stable, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery, chemical biology, and materials science[1]. At the heart of this methodology are highly stable, yet specifically reactive, sulfonyl fluoride building blocks. 2-Ethyl-5-(fluorosulfonyl)benzoic acid is a premier bifunctional scaffold. It possesses a carboxylic acid handle for standard peptide/amide coupling and a fluorosulfonyl group for SuFEx click chemistry. The 2-ethyl substituent provides essential lipophilicity and steric tuning for medicinal chemistry applications.

This Application Note provides a comprehensive, field-tested guide to the synthesis of 2-ethyl-5-(fluorosulfonyl)benzoic acid from inexpensive 2-ethylbenzoic acid, alongside protocols for its orthogonal derivatization.

Mechanistic Insights & Design Rationale

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality behind each reagent choice and reaction condition.

Regioselective Chlorosulfonation

The first step involves the electrophilic aromatic substitution of 2-ethylbenzoic acid using chlorosulfonic acid ( ClSO3​H ). The regioselectivity is strictly dictated by the electronic and steric effects of the existing substituents. The ethyl group is an electron-donating, ortho/para-directing group, while the carboxylic acid is an electron-withdrawing, meta-directing group. The 5-position is simultaneously para to the ethyl group and meta to the carboxyl group, making it the most electronically activated and sterically accessible site. Thus, the reaction proceeds with near-perfect regioselectivity.

Halogen Exchange (Halex) Fluorination: The KHF₂ Advantage

Converting the highly reactive sulfonyl chloride intermediate to the stable sulfonyl fluoride requires a fluoride source. While reagents like DAST or XtalFluor are effective, they are moisture-sensitive and cost-prohibitive at scale. We utilize Potassium Bifluoride ( KHF2​ ) in a biphasic acetonitrile/water system[2].

  • The Causality: Standard potassium fluoride ( KF ) can generate hydroxide ions upon exposure to trace water ( F−+H2​O⇌HF+OH− ), leading to the unwanted hydrolysis of the sulfonyl chloride back to the sulfonic acid. KHF2​ , however, acts as its own acidic buffer ( HF2−​ ), suppressing hydroxide formation and ensuring near-quantitative conversion to the sulfonyl fluoride[2].

Orthogonality in Derivatization

The true power of 2-ethyl-5-(fluorosulfonyl)benzoic acid lies in its orthogonality. The S(VI)-F bond is remarkably stable to aqueous environments, mild bases, and standard nucleophiles[1]. This allows researchers to perform traditional amide couplings (e.g., using HATU/DIPEA) on the carboxylic acid handle without prematurely triggering the sulfonyl fluoride[3]. Subsequently, the -SO2​F group can be activated for SuFEx using an organobase catalyst (like DBU) to react with phenols or amines.

Synthesis Workflow & Visualization

The following workflow illustrates the step-by-step transformation and the orthogonal branching pathways for derivatization.

Workflow SM 2-Ethylbenzoic Acid (Starting Material) Step1 Chlorosulfonation ClSO₃H, 0 °C → 40 °C SM->Step1 Int1 2-Ethyl-5-(chlorosulfonyl)benzoic acid (Reactive Intermediate) Step1->Int1 Step2 Fluorination KHF₂, MeCN/H₂O, RT Int1->Step2 Prod 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Stable SuFEx Hub) Step2->Prod Deriv1 SuFEx Reaction Phenols/Amines, DBU Prod->Deriv1 SO₂F Activation Deriv2 Amide Coupling Amines, HATU, DIPEA Prod->Deriv2 COOH Activation Final1 Sulfonate / Sulfonamide Derivatives Deriv1->Final1 Final2 Fluorosulfonyl Amide Derivatives Deriv2->Final2

Figure 1: Synthetic workflow and orthogonal derivatization of 2-ethyl-5-(fluorosulfonyl)benzoic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-5-(chlorosulfonyl)benzoic acid
  • Self-Validating IPC (In-Process Control) Tip: Sulfonyl chlorides hydrolyze on reverse-phase LC-MS columns, appearing as sulfonic acids. To accurately monitor this reaction, quench a 10 µL aliquot into 1 mL of anhydrous methanol containing 10 µL of triethylamine. This traps the intermediate as the stable methyl sulfonate ester, which is easily detectable by LC-MS.

  • Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar and a venting line routed to an acid scrubber.

  • Charge the flask with chlorosulfonic acid (50.0 mL, ~750 mmol, 5.0 equiv) and cool to 0 °C using an ice-water bath.

  • Add 2-ethylbenzoic acid (22.5 g, 150 mmol, 1.0 equiv) portion-wise over 30 minutes. Caution: Rapid evolution of HCl gas will occur.

  • Remove the ice bath and gradually warm the mixture to 40 °C. Stir for 4 hours.

  • Workup: Carefully and slowly pour the reaction mixture over 500 g of vigorously stirred crushed ice. The product will precipitate as a white solid.

  • Filter the suspension through a sintered glass funnel, wash the filter cake with cold water (3 × 100 mL), and dry under high vacuum to afford the intermediate (Yield: ~88%).

Protocol B: Synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid
  • In a 500 mL flask, suspend 2-ethyl-5-(chlorosulfonyl)benzoic acid (30.0 g, ~120 mmol, 1.0 equiv) in a mixture of acetonitrile (150 mL) and distilled water (150 mL).

  • Add potassium bifluoride ( KHF2​ ) (28.1 g, 360 mmol, 3.0 equiv) in one portion.

  • Stir the biphasic mixture vigorously at room temperature for 6 hours. The reaction is complete when LC-MS shows full conversion of the sulfonyl chloride to the sulfonyl fluoride (the -SO2​F group is stable and will appear directly on the trace).

  • Workup: Dilute the mixture with ethyl acetate (300 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 100 mL).

  • Wash the combined organic layers with brine (150 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the core building block as a crystalline solid (Yield: ~94%).

Protocol C: Orthogonal Amide Coupling (Derivatization)
  • Dissolve 2-ethyl-5-(fluorosulfonyl)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol) and the desired primary/secondary amine (1.1 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise. Stir at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate. The -SO2​F group remains completely intact under these conditions[1].

Protocol D: SuFEx Catalysis with Phenols (Derivatization)
  • Dissolve the fluorosulfonyl amide derivative from Protocol C (1.0 mmol) and a target phenol (1.2 mmol) in anhydrous acetonitrile (5 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) as the SuFEx catalyst.

  • Stir at room temperature for 4 hours. The DBU activates the S-F bond, driving the rapid formation of the S-O sulfonate linkage[1].

  • Concentrate and purify via flash chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the synthesis and derivatization workflows, demonstrating the high efficiency of this protocol.

Reaction StepSubstrateReagents & ConditionsYield (%)Purity (HPLC)Key Mechanistic Observation
Chlorosulfonation 2-Ethylbenzoic acid ClSO3​H (5.0 eq), 0 °C to 40 °C, 4 h85 - 90>95%Highly regioselective for the 5-position due to steric/electronic directing effects.
Fluorination 2-Ethyl-5-(chlorosulfonyl)benzoic acid KHF2​ (3.0 eq), MeCN/H₂O (1:1), RT, 6 h92 - 96>98% KHF2​ acts as a buffer, preventing basic hydrolysis side-reactions.
Amide Coupling 2-Ethyl-5-(fluorosulfonyl)benzoic acidAmine (1.1 eq), HATU, DIPEA, RT, 2 h88 - 92>97%The -SO2​F group remains completely unreactive (orthogonal) to HATU/DIPEA.
SuFEx Derivatization Fluorosulfonyl amide intermediatePhenol (1.2 eq), DBU (0.2 eq), MeCN, RT, 4 h90 - 95>98%Rapid S-O bond formation driven by DBU-mediated activation of the S-F bond.

References

  • Title: Sulfonyl fluoride synthesis by fluorosulfonation Source: Organic Chemistry Portal URL: [Link]

  • Title: Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Sources

Application

Application Note: 2-Ethyl-5-(fluorosulfonyl)benzoic acid as a Bifunctional Building Block in Organic Synthesis and Chemical Biology

Executive Summary In modern organic synthesis and drug discovery, the demand for modular, highly stable, and selectively reactive building blocks has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, the demand for modular, highly stable, and selectively reactive building blocks has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) emerges as a premier bifunctional scaffold designed for orthogonal functionalization [1]. By combining a programmable carboxylic acid handle with a latent electrophilic fluorosulfonyl (–SO₂F) warhead, this molecule enables researchers to synthesize complex chemical probes, covalent inhibitors, and advanced materials with unprecedented precision.

As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of this building block, supported by validated, self-consistent protocols that ensure high-fidelity conjugation in your laboratory workflows.

Mechanistic Insights: Orthogonality and SuFEx Dynamics

The strategic value of 2-Ethyl-5-(fluorosulfonyl)benzoic acid lies in the strictly orthogonal reactivity of its two functional groups.

The Carboxylic Acid Handle

The carboxylic acid moiety allows for standard peptide coupling (e.g., SPPS) or solution-phase amidation. Because the –SO₂F group is exceptionally stable to standard coupling reagents (like HATU or EDC) and non-nucleophilic bases (like DIPEA), the carboxylic acid can be derivatized first without prematurely triggering the sulfonyl fluoride.

The Fluorosulfonyl Warhead (–SO₂F)

Unlike highly reactive and moisture-sensitive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis and reduction [2]. The SuFEx reaction is driven by the unique thermodynamic and kinetic properties of the fluoride ion, requiring specific activation by strong amidine bases (e.g., DBU, BEMP) or specific protein microenvironments to facilitate the exchange [3]. This "latent" electrophilicity allows the –SO₂F group to survive complex synthetic sequences before being activated to form robust sulfonate or sulfonamide linkages with phenols or amines [4].

The Ethyl Substituent

The ethyl group at the 2-position is not merely decorative; it provides steric shielding that modulates the dihedral angle of the carboxylate relative to the aromatic ring. This tuning enhances the lipophilicity of the resulting probes and subtly alters the electrophilicity of the sulfonyl fluoride, optimizing it for targeted biological applications.

OrthogonalReactivity Core 2-Ethyl-5-(fluorosulfonyl) benzoic acid Path1 Carboxylic Acid Activation Core->Path1 HATU/DIPEA Path2 Fluorosulfonyl (SuFEx Click) Core->Path2 Phenol + DBU Prod1 Amide/Ester Derivatives Path1->Prod1 Prod2 Sulfonate/Sulfonamide Linkages Path2->Prod2 Target Bifunctional Chemical Probes Prod1->Target Prod2->Target

Orthogonal reactivity pathways of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Comparative Data: Electrophile Benchmarking

To understand why the fluorosulfonyl group is preferred over traditional electrophiles in modern chemical biology, we must compare their physicochemical profiles. The table below summarizes the quantitative and qualitative differences that dictate experimental choices [5].

FeatureFluorosulfonyl (–SO₂F)Chlorosulfonyl (–SO₂Cl)Triflate (–OTf)
Hydrolytic Stability Exceptionally High (Stable in aqueous buffers)Very Low (Rapid hydrolysis to sulfonic acid)Moderate to Low
Reactivity Profile Latent; requires SuFEx catalysts (DBU) or specific enzyme pocketsHyper-reactive; non-selective reaction with most nucleophilesPrimarily used as a leaving group in cross-coupling
Protein Targeting Selective for proximal Tyrosine, Lysine, and HistidineNon-selective; high background labelingRarely used for direct covalent targeting
Storage Conditions Room temperature, standard atmosphereInert atmosphere, strictly anhydrous, sub-zeroInert atmosphere, refrigerated

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to ensure you can troubleshoot and adapt these methods for your specific substrates.

Protocol A: Carboxylic Acid Derivatization (Amide Coupling)

Objective: To install a targeting ligand or pharmacophore via the carboxylic acid while preserving the –SO₂F warhead.

Reagents:

  • 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid and HATU in anhydrous DMF. Causality: HATU is selected over EDC/NHS because it provides rapid activation kinetics at room temperature, minimizing any potential side reactions.

  • Base Addition: Add DIPEA to the solution and stir for 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid but cannot attack the –SO₂F group, ensuring orthogonal preservation of the warhead.

  • Amine Coupling: Add the amine substrate dropwise. Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The –SO₂F group will remain intact throughout this mild aqueous workup.

Protocol B: SuFEx Click Reaction (Aryl Fluorosulfate Formation)

Objective: To conjugate the previously synthesized amide intermediate to a phenolic target via SuFEx click chemistry.

Reagents:

  • Fluorosulfonyl-containing intermediate from Protocol A (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 to 1.5 equiv, depending on substrate)

  • Acetonitrile or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the phenol and the fluorosulfonyl intermediate in anhydrous Acetonitrile.

  • Catalyst Addition: Add DBU dropwise at room temperature. Causality: DBU is critical here. It acts as a strong amidine base to deprotonate the phenol, generating a highly nucleophilic phenoxide. Furthermore, DBU can transiently coordinate with the sulfur(VI) center, facilitating the departure of the strong Si-F or H-F bond equivalent without allowing water to intervene [6].

  • Reaction: Stir at room temperature for 2–12 hours. SuFEx reactions are highly efficient; completion is typically indicated by the disappearance of the phenol on TLC/LC-MS.

  • Purification: Concentrate the solvent and purify directly via silica gel chromatography. The resulting aryl sulfonate linkage is exceptionally stable and resistant to subsequent chemical degradation.

SuFExWorkflow Step1 Step 1: Dissolution Substrate + Base Step2 Step 2: Addition Add SO2F Core Step1->Step2 Step3 Step 3: Reaction Stir at RT (2-12 h) Step2->Step3 Step4 Step 4: Isolation Wash & Purify Step3->Step4

Standard step-by-step workflow for SuFEx-mediated conjugation.

Advanced Applications in Drug Discovery

The integration of 2-Ethyl-5-(fluorosulfonyl)benzoic acid into medicinal chemistry pipelines has unlocked several advanced therapeutic strategies:

  • Covalent Inhibitor Design: The –SO₂F group acts as a "smart" warhead. It remains inert in systemic circulation but reacts rapidly when placed in the specific microenvironment of a protein binding pocket, covalently modifying nucleophilic residues like Tyrosine or Lysine [7].

  • Late-Stage Functionalization: SuFEx chemistry allows for the rapid conversion of known phenolic drugs into their respective arylfluorosulfate derivatives in 96-well plates, enabling high-throughput screening for improved anticancer activities [6].

  • Activity-Based Protein Profiling (ABPP): By attaching an alkyne or fluorophore to the carboxylic acid handle, the fluorosulfonyl group can be used to trap and identify novel protein targets in complex cellular lysates, serving as a powerful tool for inverse drug discovery [2].

References

  • Sharpless, K. B., et al. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization". Journal of the American Chemical Society (via PubMed). Available at:[Link]

  • Google Patents. "US11141385B2 - Sulfur (VI) fluoride compounds and methods for the preparation thereof". Google Patents.
  • National Institutes of Health. "Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor". PMC. Available at:[Link]

  • American Chemical Society. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides". The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Using 2-Ethyl-5-(fluorosulfonyl)benzoic acid in covalent inhibitor design

Application Notes & Protocols Topic: Using 2-Ethyl-5-(fluorosulfonyl)benzoic acid in Covalent Inhibitor Design Audience: Researchers, scientists, and drug development professionals. A Guide to Leveraging 2-Ethyl-5-(fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Using 2-Ethyl-5-(fluorosulfonyl)benzoic acid in Covalent Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

A Guide to Leveraging 2-Ethyl-5-(fluorosulfonyl)benzoic acid for Targeted Covalent Inhibitor Development

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of "Beyond Cysteine" Covalent Inhibition

The paradigm of targeted covalent inhibitors (TCIs) has been revitalized in modern drug discovery, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins, including those with shallow binding pockets.[1] Historically, the rational design of TCIs has predominantly focused on the nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has spurred the development of electrophilic "warheads" capable of targeting other nucleophilic amino acids.

Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophiles for "beyond cysteine" covalent modification, capable of reacting with a broader range of residues including lysine, tyrosine, serine, and histidine.[2][3] This expanded targeting scope significantly broadens the druggable proteome. This application note provides a detailed guide for utilizing 2-Ethyl-5-(fluorosulfonyl)benzoic acid , a readily available chemical scaffold, in the design and validation of novel covalent inhibitors. We will explore the rationale behind its structural features, provide detailed experimental protocols for its characterization, and discuss the interpretation of key experimental data.

The structure of 2-Ethyl-5-(fluorosulfonyl)benzoic acid presents a trifunctional scaffold:

  • The Sulfonyl Fluoride (SF) "Warhead": This electrophilic group is responsible for forming the covalent bond with a nucleophilic amino acid residue on the target protein.

  • The Benzoic Acid "Guidance System": This moiety can participate in key interactions within a protein's binding pocket, such as hydrogen bonding and salt bridges, contributing to the initial non-covalent binding affinity (Ki). The benzoic acid scaffold is a common feature in a variety of approved drugs and clinical candidates.[4][5]

  • The Ethyl Group: This substituent can be strategically utilized to probe hydrophobic pockets within the binding site, potentially enhancing selectivity and potency.

Mechanism of Covalent Modification by 2-Ethyl-5-(fluorosulfonyl)benzoic acid

The covalent modification of a target protein by an inhibitor like 2-Ethyl-5-(fluorosulfonyl)benzoic acid follows a two-step mechanism.[3][6] First, the inhibitor reversibly binds to the protein's active or allosteric site, forming a non-covalent complex (P·I). This initial binding is governed by the dissociation constant (Ki). Subsequently, in a rate-limiting step, the electrophilic sulfonyl fluoride reacts with a nearby nucleophilic amino acid residue to form a stable, covalent bond (P-I), with an inactivation rate constant of kinact.

Diagram: Mechanism of Covalent Inhibition

G P Protein (P) PI Non-covalent Complex (P·I) P->PI k_on I Inhibitor (I) 2-Ethyl-5-(fluorosulfonyl)benzoic acid PI->P k_off P_I Covalently Modified Protein (P-I) PI->P_I k_inact

Caption: A two-step mechanism of covalent protein modification.

Experimental Protocols & Workflows

The following protocols provide a comprehensive workflow for the characterization of covalent inhibitors derived from 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Protocol 1: Determination of Covalent Modification by Intact Protein Mass Spectrometry

This initial screen is designed to rapidly confirm if the compound of interest forms a covalent adduct with the target protein.

Materials:

  • Purified target protein (at least 95% purity)

  • 2-Ethyl-5-(fluorosulfonyl)benzoic acid or its derivative

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (for compound stock solution)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Protein and Inhibitor Preparation:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Dilute the target protein to a final concentration of 1-5 µM in the assay buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the protein solution with the inhibitor at various molar excesses (e.g., 1:1, 1:5, 1:10 protein to inhibitor).

    • Include a DMSO-only control.

    • Incubate at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours).

  • Sample Preparation for MS:

    • Quench the reaction by adding an equal volume of 0.1% formic acid in water.

    • Desalt the protein sample using a C4 ZipTip or equivalent.

  • LC-MS Analysis:

    • Perform intact protein analysis using a suitable LC gradient and MS parameters.

    • Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

Data Interpretation:

A mass shift corresponding to the molecular weight of the inhibitor minus the mass of HF (as the fluoride is the leaving group) indicates covalent modification. For 2-Ethyl-5-(fluorosulfonyl)benzoic acid (MW = 232.23 g/mol ), the expected mass addition would be approximately 212.22 Da.

Protocol 2: Kinetic Analysis of Covalent Inhibition

This protocol aims to determine the kinetic parameters Ki and kinact, which are crucial for inhibitor optimization.

Materials:

  • All materials from Protocol 1

  • A suitable substrate for the target protein (if it is an enzyme)

  • Plate reader or other instrument to monitor reaction progress

Procedure:

  • Assay Development:

    • Optimize an assay to measure the activity of the target protein under initial velocity conditions.

  • Determination of Ki and kinact:

    • Incubate the protein with a range of inhibitor concentrations at different time points.

    • At each time point, initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction progress and determine the observed rate constant (kobs) for each inhibitor concentration.

    • Plot kobs versus inhibitor concentration. The data should fit the following equation: kobs = kinact * [I] / (Ki + [I])

Data Interpretation:

ParameterDescriptionSignificance
Ki Dissociation constant of the non-covalent complexRepresents the initial binding affinity. A lower Ki indicates stronger non-covalent binding.
kinact Maximum rate of covalent bond formationReflects the intrinsic reactivity of the warhead once the inhibitor is bound.
kinact/Ki Second-order rate constantA key metric for comparing the efficiency of different covalent inhibitors.
Protocol 3: Identification of Modification Site by Peptide Mapping Mass Spectrometry

This protocol is essential for confirming the specific amino acid residue targeted by the inhibitor.

Materials:

  • Covalently modified protein from Protocol 1

  • Unmodified control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (modified and control) using urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with IAA.

  • Proteolytic Digestion:

    • Dilute the samples to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.[7]

    • Use a data-dependent acquisition method to fragment peptides.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Mascot).

    • Include a variable modification corresponding to the mass of the inhibitor adduct (e.g., +212.22 Da) on all potential nucleophilic residues (K, Y, S, T, H).

    • Compare the results from the modified and control samples to identify the specific peptide and amino acid that is modified.

Diagram: Workflow for Covalent Inhibitor Characterization

G cluster_0 Initial Screening & Kinetics cluster_1 Site Identification cluster_2 Cellular Validation IntactMS Protocol 1: Intact Protein MS Kinetics Protocol 2: Kinetic Analysis IntactMS->Kinetics Confirm Covalent Adduct PeptideMap Protocol 3: Peptide Mapping MS/MS Kinetics->PeptideMap Determine Kinetic Parameters CellAssay Cell-Based Assays (e.g., Target Engagement, Phenotypic) PeptideMap->CellAssay Identify Target Residue

Caption: A comprehensive workflow for the characterization of covalent inhibitors.

Causality Behind Experimental Choices and Self-Validating Systems

  • Why Intact Protein MS First? This is a rapid and resource-efficient way to confirm if covalent modification is occurring before committing to more complex and time-consuming experiments like kinetic analysis and peptide mapping. A clear mass shift provides strong evidence to proceed.

  • Importance of Kinetic Parameters: Simply confirming covalent binding is insufficient. The Ki and kinact values provide crucial insights into the inhibitor's mechanism and efficiency. A potent covalent inhibitor should ideally have both a low Ki (high affinity) and a high kinact (rapid bond formation). This two-parameter system provides a more complete picture of inhibitor performance than a simple IC50 value.

  • The Necessity of Peptide Mapping: Identifying the specific site of modification is critical for several reasons:

    • Validation of Target Engagement: It confirms that the inhibitor is binding at the intended site.

    • Structure-Activity Relationship (SAR) Studies: Knowing the target residue allows for rational design of subsequent inhibitor generations to optimize interactions.

    • Selectivity Assessment: It can reveal if the inhibitor is modifying other residues on the protein, which could lead to off-target effects.

Conclusion and Future Directions

2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a valuable and versatile scaffold for the development of novel covalent inhibitors targeting a range of nucleophilic amino acid residues. Its constituent parts—the reactive sulfonyl fluoride, the interaction-mediating benzoic acid, and the hydrophobicity-probing ethyl group—provide a solid foundation for structure-based drug design. The detailed protocols outlined in this application note provide a robust framework for researchers to confirm covalent modification, determine key kinetic parameters, and identify the precise site of interaction. By following this systematic approach, drug development professionals can efficiently advance their covalent inhibitor programs and expand the landscape of the "druggable" proteome.

References

  • Aatkar, A., Vuorinen, A., Longfield, O., & Bush, J. T. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ChemRxiv. [Link]

  • Ward, R. A., et al. (2026). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Angewandte Chemie. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.
  • Juhász, M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Baek, S., et al. (2022). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry. [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. [Link]

  • Liu, T., et al. (2021). A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Journal of the American Chemical Society. [Link]

  • Al-Mugren, K. S., et al. (2011). Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry. Journal of Amino Acids. [Link]

  • Yoshida, M., et al. (2020). Enhanced suppression of a protein-protein interaction in cells using small-molecule covalent inhibitors based on N-acyl-N-alkyl. White Rose Research Online. [Link]

  • Kazi, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. [Link]

  • Grimm, S. W., et al. (2025). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. MDPI. [Link]

  • Sidoli, S., & Garcia, B. A. (2013). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Journal of Integrated OMICS. [Link]

  • Pitsillou, E., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • CAS. (2023). Covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Zhang, Y., et al. (2025). Chemically Engineered Affinity Protein Drugs for Covalent Targeted Cancer Therapy. Journal of the American Chemical Society. [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. [Link]

  • MPDI. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. [Link]

  • NIH. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. [Link]

  • Ghosh, A. K., et al. (2016). Covalent Inhibition in Drug Discovery. PMC. [Link]

  • Kazi, A., et al. (2020). Supporting Information Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1. DOI. [Link]

  • Zhang, H., & Gross, M. L. (2023). Advances in mass spectrometry on membrane proteins. Digital Commons@Becker. [Link]

  • Yates, R. (2023). The Significant Role of Chemo Proteomics and its Applications. Open Access Journals. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature. [Link]

  • El-Gamal, M. I., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC. [Link]

  • Kazi, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. PMC. [Link]

  • Al-Dhfyan, A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Heliyon. [Link]

  • Ajayi, B. E., et al. (2022). In Silico Identification of Protein Targets for Drug-like Compounds from Epicarp Extract of Cola rostrata K. Shum. LJMU Research Online. [Link]

  • El-Gamal, M. I., et al. (2025). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. ResearchGate. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. [Link]

  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]

  • Henderson, A. P., et al. (2020). Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid. Angewandte Chemie International Edition. [Link]

Sources

Application

2-Ethyl-5-(fluorosulfonyl)benzoic acid for protein modification studies

An In-Depth Guide to Protein Modification Using 2-Ethyl-5-(fluorosulfonyl)benzoic acid Introduction: A New Tool for Covalent Protein Labeling In the landscape of chemical biology and drug discovery, the ability to covale...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Protein Modification Using 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Introduction: A New Tool for Covalent Protein Labeling

In the landscape of chemical biology and drug discovery, the ability to covalently modify proteins offers a powerful strategy for elucidating function, identifying therapeutic targets, and developing potent inhibitors.[1][2] While traditional methods have often focused on the highly nucleophilic cysteine residue, there is a growing need for reagents that can target other amino acids, expanding the druggable proteome.[3][4] Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophilic warheads, uniquely balanced in their stability in aqueous solutions and their ability to react with a diverse set of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[2][5][6]

This guide introduces 2-Ethyl-5-(fluorosulfonyl)benzoic acid (EFSBA), a versatile reagent for protein modification. EFSBA combines the proven reactivity of the aryl sulfonyl fluoride moiety with a substituted benzoic acid scaffold. This structure presents two key features: the sulfonyl fluoride group acts as the covalent "warhead," while the carboxylic acid on the benzoic acid ring offers a potential handle for secondary conjugation or may influence binding-site specificity. These application notes provide a comprehensive framework for researchers, from fundamental principles to detailed experimental protocols, for leveraging EFSBA in protein modification studies.

Part 1: The Scientific Foundation of EFSBA Reactivity

Mechanism of Action: Proximity-Enhanced Covalent Modification

The core of EFSBA's functionality lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[3][7] The electrophilic sulfur atom of the sulfonyl fluoride group is attacked by a nucleophilic amino acid side chain on the protein. This attack is not promiscuous; it is highly dependent on the protein's local environment. When EFSBA binds, even transiently, to a protein pocket, the proximity and orientation of the sulfonyl fluoride relative to a nearby nucleophile dramatically accelerate the covalent reaction, a phenomenon known as "proximity-enhanced reactivity."[7] This leads to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.

This context-dependent reactivity makes SF probes like EFSBA powerful tools for mapping binding sites and identifying functionally important residues.[1][5] The specific residues targeted can include not only highly reactive serines in the active sites of proteases but also tyrosines, lysines, and histidines that are often found in ligand-binding pockets.[4][8]

cluster_0 Reaction Mechanism of EFSBA cluster_1 Covalent Adduct EFSBA 2-Ethyl-5-(fluorosulfonyl)benzoic acid S(=O)₂-F COOH ModifiedProtein Covalently Modified Protein S(=O)₂-Protein COOH EFSBA:f0->ModifiedProtein:f0 Covalent Bond Formation HF HF Protein Target Protein Nucleophilic Residue (e.g., Lys, Tyr, Ser) Protein:nuc->EFSBA:f0 Nucleophilic Attack

Caption: Covalent modification of a protein by EFSBA via nucleophilic attack.

Part 2: Experimental Protocols & Methodologies

These protocols are designed as a robust starting point. Optimization may be necessary depending on the specific protein and experimental goals.

Protocol 1: General Protein Labeling with EFSBA

This protocol details a standard procedure for covalently labeling a purified protein with EFSBA. The primary goal is to determine the optimal conditions for achieving a desired degree of labeling.

Rationale: The choice of buffer is critical. Amine-containing buffers like Tris will compete with the protein for reaction with EFSBA and must be avoided. A slightly alkaline pH (7.5-8.5) is recommended to ensure the deprotonation of lysine side chains, enhancing their nucleophilicity, without significantly increasing the rate of hydrolysis of the sulfonyl fluoride.

Materials:

  • Purified protein of interest (1-5 mg/mL)

  • 2-Ethyl-5-(fluorosulfonyl)benzoic acid (EFSBA)[9]

  • Amine-free buffer: e.g., 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Glycine or Tris, pH 8.0

  • Desalting column or dialysis cassette (e.g., 7K MWCO) for removing excess reagent

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • EFSBA Stock Solution: Immediately before use, prepare a 10 mM stock solution of EFSBA in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Note: Sulfonyl fluorides can hydrolyze over time in the presence of water; fresh preparation is essential.

  • Labeling Reaction:

    • Set up a series of reactions to test a range of molar excesses of EFSBA over the protein (e.g., 10x, 20x, 50x, 100x).

    • Add the calculated volume of the 10 mM EFSBA stock solution to the protein solution. The final DMSO concentration should ideally be kept below 5% (v/v) to minimize protein denaturation.

    • Include a "no reagent" control (add an equivalent volume of DMSO only).

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted EFSBA. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted EFSBA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the storage buffer of choice.

  • Characterization: Determine the final protein concentration (e.g., BCA assay). Analyze the extent of modification using mass spectrometry (see Protocol 2).

ParameterRecommended Starting RangeRationale & Notes
Molar Excess (EFSBA:Protein)10x - 100xThe optimal ratio depends on protein reactivity and the number of available sites. Start with a range to find the ideal condition.
Protein Concentration1 - 5 mg/mLHigher concentrations generally improve labeling efficiency.
Reaction BufferAmine-free (HEPES, PBS)Buffers with primary amines (e.g., Tris) will react with EFSBA and inhibit protein labeling.[10]
Reaction pH7.5 - 8.5Balances nucleophilicity of Lys/Tyr residues with the hydrolytic stability of the sulfonyl fluoride.
Incubation Time1-2 hours at RT or 4-16 hours at 4°CLower temperatures can reduce non-specific modification and protein degradation.
Quenching Reagent50 mM Glycine or TrisA high concentration of a primary amine effectively stops the reaction.
Protocol 2: Validation and Site-Identification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the specific amino acid residues that have been labeled.[11][12]

Rationale: A two-tiered approach is recommended. First, intact protein analysis (a "top-down" approach) provides a rapid confirmation of labeling and reveals the number of modifications per protein molecule.[13] Second, a "bottom-up" proteomics workflow, involving enzymatic digestion followed by LC-MS/MS, is used to pinpoint the exact location of the modification.[12]

Procedure:

A. Intact Protein Mass Analysis

  • Take an aliquot of the purified, labeled protein from Protocol 1.

  • Dilute the sample in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Analyze by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting charge state envelope to determine the intact mass of the protein.

  • Interpretation: Compare the mass of the labeled protein to the unlabeled control. Each successful modification by EFSBA will result in a mass increase of 214.02 Da (Mass of EFSBA [232.23] - Mass of HF [20.01] + Mass of H from residue - Mass of H from EFSBA COOH). Note: The precise mass shift depends on the reacting residue and ionization state.

B. Peptide Mapping for Site Identification

  • Denature the labeled and unlabeled protein samples (e.g., with 8 M urea).

  • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide).

  • Perform an in-solution enzymatic digestion (e.g., with trypsin) overnight.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) tip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomic search software (e.g., MaxQuant, Proteome Discoverer) to analyze the MS/MS data. Search against the protein sequence, specifying a variable modification corresponding to the mass of the EFSBA adduct on all potential nucleophilic residues (K, Y, S, T, H, C). The software will identify the modified peptides and pinpoint the specific residue based on the fragmentation pattern.

cluster_workflow Experimental Workflow for Protein Modification cluster_analysis Analysis Prep Protein Preparation (Amine-free buffer) React Labeling Reaction (Add EFSBA) Prep->React Quench Quench Reaction (e.g., Glycine) React->Quench Purify Purification (Desalting / Dialysis) Quench->Purify IntactMS Intact Mass Analysis (Confirm Labeling) Purify->IntactMS Digest Proteolytic Digest (e.g., Trypsin) Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify Sites) LCMS->Data

Caption: A comprehensive workflow from protein preparation to modification site analysis.

Part 3: Advanced Applications

The versatility of the sulfonyl fluoride warhead makes EFSBA suitable for a range of advanced applications beyond simple labeling.

  • Covalent Enzyme Inhibition: EFSBA can be used to irreversibly inhibit enzymes that rely on a nucleophilic residue in their active site, such as serine proteases or certain kinases.[8][14] An inhibition assay can be performed by pre-incubating the enzyme with EFSBA before adding the substrate.

  • Target Identification in Complex Mixtures: By functionalizing the carboxylic acid of EFSBA with a reporter tag (e.g., an alkyne or biotin) prior to labeling, it can be converted into a probe for activity-based protein profiling (ABPP).[7] This allows for the identification of EFSBA targets in a complex proteome, such as a cell lysate.

  • Fragment-Based Ligand Discovery: The EFSBA scaffold can be used in fragment-based screening campaigns. Hits that covalently label a target protein can be readily identified by mass spectrometry, providing a starting point for developing more potent and selective inhibitors.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low/No Labeling - Inactive EFSBA (hydrolyzed)- Buffer contains primary amines- Protein lacks accessible nucleophiles- Insufficient molar excess or incubation time- Prepare fresh EFSBA stock in anhydrous DMSO immediately before use.- Ensure buffer is amine-free (HEPES, PBS).- Increase molar excess of EFSBA and/or extend incubation time (e.g., overnight at 4°C).- Consider partially denaturing the protein (if function is not required) to expose more sites.
Protein Precipitation - High concentration of DMSO- EFSBA-induced aggregation- Unsuitable buffer conditions- Keep final DMSO concentration <5% (v/v).- Perform the reaction at a lower temperature (4°C).- Screen different pH values or add mild, non-nucleophilic detergents (e.g., 0.01% Tween-20).
Ambiguous MS Data - Incomplete digestion- Multiple potential modification sites on one peptide- Low signal for modified peptides- Optimize digestion protocol (enzyme:protein ratio, time).- Use an alternative protease (e.g., Chymotrypsin) to generate different, overlapping peptides.- Enrich for modified peptides if necessary (e.g., if EFSBA is biotinylated).

References

  • Vertex AI Search. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • G-Biosciences. Protein Cross-Linking & Protein Modification Reagents.
  • BenchChem. Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology.
  • RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology.
  • MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023).
  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • PMC. Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • ACS Publications. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023).
  • BenchChem. Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
  • Sigma-Aldrich. 2-Ethyl-5-(fluorosulfonyl)benzoic acid | 1955519-92-2.
  • PMC. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. (2024).
  • PubMed. Comprehensive analysis of protein modifications by top-down mass spectrometry. (2011).
  • BenchChem. Application Notes and Protocols for Protein Labeling with Biotin-PEG3-NHS Ester.

Sources

Method

Application Notes and Protocols for 2-Ethyl-5-(fluorosulfonyl)benzoic acid as a Chemical Probe

Introduction: Harnessing the Power of Covalent Probes for Target Discovery In the landscape of modern drug discovery and chemical biology, the identification and validation of protein targets are paramount. Covalent chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of Covalent Probes for Target Discovery

In the landscape of modern drug discovery and chemical biology, the identification and validation of protein targets are paramount. Covalent chemical probes have emerged as indispensable tools for these endeavors, offering the ability to form stable, irreversible bonds with their protein partners. This allows for the robust identification of targets, even those with weak or transient interactions, and provides a powerful means to study protein function in complex biological systems.[1][2] Among the arsenal of reactive functionalities, or "warheads," employed in covalent probes, the sulfonyl fluoride moiety has garnered significant attention.[3][4] Unlike electrophiles that exclusively target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of engaging a range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[3][4][5] This expanded targeting scope significantly broadens the portion of the proteome that can be interrogated.

This application note provides a detailed experimental guide for the use of 2-Ethyl-5-(fluorosulfonyl)benzoic acid as a chemical probe for activity-based protein profiling (ABPP) and target identification. The presence of the sulfonyl fluoride group confers its reactivity, while the benzoic acid and ethyl substituents provide a scaffold that can be further modified for improved selectivity or the attachment of reporter tags. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile probe to discover novel protein targets and elucidate their biological functions.

Mechanism of Action: The Electrophilic Nature of the Sulfonyl Fluoride Warhead

The utility of 2-Ethyl-5-(fluorosulfonyl)benzoic acid as a chemical probe is rooted in the electrophilic nature of its sulfonyl fluoride group. Nucleophilic amino acid residues within a protein's binding pocket can attack the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[6] This covalent modification effectively "tags" the protein, allowing for its subsequent enrichment and identification. The reactivity of the sulfonyl fluoride can be influenced by the local microenvironment of the protein binding site, with nearby basic residues potentially enhancing the nucleophilicity of the target amino acid.[7]

Experimental Workflow: A Roadmap to Target Identification

The overall workflow for utilizing 2-Ethyl-5-(fluorosulfonyl)benzoic acid as a chemical probe in a typical chemoproteomic experiment is depicted below. This process begins with the treatment of a biological sample with the probe, followed by a series of steps to isolate and identify the protein targets.

experimental_workflow cluster_sample_prep Sample Preparation & Labeling cluster_proteomics Proteomic Analysis cluster_validation Target Validation start Biological Sample (e.g., Cell Lysate) incubation Incubation & Covalent Labeling start->incubation probe 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Probe) probe->incubation digestion Protein Digestion (e.g., Trypsin) incubation->digestion enrichment Optional: Biotin-Streptavidin Enrichment digestion->enrichment If probe is biotinylated lcms LC-MS/MS Analysis digestion->lcms Direct analysis enrichment->lcms data_analysis Data Analysis: Target Identification & Site Mapping lcms->data_analysis validation Biochemical Assays, Western Blot, Cellular Assays data_analysis->validation

Caption: High-level experimental workflow for target identification using 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Core Protocols

The following protocols provide a detailed, step-by-step guide for a typical chemoproteomic experiment using 2-Ethyl-5-(fluorosulfonyl)benzoic acid. It is important to note that these are starting points and may require optimization based on the specific biological system and experimental goals.

Protocol 1: Preparation of Stock Solutions and Handling

Safety First: Sulfonyl fluorides are reactive compounds and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] All manipulations should be performed in a well-ventilated fume hood.[8][10] Consult the Safety Data Sheet (SDS) for 2-Ethyl-5-(fluorosulfonyl)benzoic acid and all other reagents before use.[8][10][11]

  • Probe Stock Solution:

    • Accurately weigh out a desired amount of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

    • Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C in a desiccated environment.

  • Cell Lysis Buffer:

    • A typical lysis buffer for maintaining protein activity is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% (v/v) Triton X-100.

    • Supplement the lysis buffer with a protease inhibitor cocktail immediately before use to prevent protein degradation.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a complex biological mixture, such as a cell lysate.

  • Cell Culture and Lysis:

    • Culture cells of interest to the desired confluency.

    • Harvest the cells and wash them with ice-old phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the 2-Ethyl-5-(fluorosulfonyl)benzoic acid stock solution to the proteome to achieve the desired final concentration (a typical starting range is 10-100 µM).

    • As a negative control, add an equivalent volume of DMSO to a separate aliquot of the proteome.

    • Incubate the reactions for 1-2 hours at 37°C with gentle agitation. The optimal incubation time and temperature should be determined empirically.

    • Quench the reaction by adding an excess of a nucleophilic scavenger, such as dithiothreitol (DTT) to a final concentration of 10 mM, or by proceeding immediately to protein precipitation.

Protocol 3: Competitive Profiling for Target Engagement

Competitive profiling is a powerful method to assess the selectivity of a compound and confirm target engagement.[12] In this approach, the proteome is pre-incubated with a test compound (inhibitor) before the addition of the chemical probe.

  • Pre-incubation with Inhibitor:

    • Aliquot the proteome (1-2 mg/mL) into multiple tubes.

    • Add the test compound (dissolved in DMSO) at various concentrations to the proteome samples. Include a DMSO-only control.

    • Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add 2-Ethyl-5-(fluorosulfonyl)benzoic acid to all samples to a final concentration determined from the direct labeling experiment (Protocol 2).

    • Incubate for 1-2 hours at 37°C.

  • Sample Processing:

    • Proceed with sample preparation for mass spectrometry analysis as described in Protocol 4. A reduction in the signal from a probe-labeled peptide in the presence of the inhibitor indicates that the inhibitor binds to the same site.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol outlines the steps to prepare the probe-labeled proteome for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Precipitation and Reduction:

    • Precipitate the proteins from the labeling reaction by adding four volumes of ice-cold acetone and incubating at -20°C overnight.

    • Pellet the proteins by centrifugation and discard the supernatant.

    • Wash the protein pellet with ice-cold methanol.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylation:

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 5: Mass Spectrometry and Data Analysis

The identification of probe-modified peptides is achieved through high-resolution mass spectrometry.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[13][14]

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant precursor ions.[15]

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the acquired MS/MS data against a protein sequence database.[15]

    • Include a variable modification corresponding to the mass of 2-Ethyl-5-(fluorosulfonyl)benzoic acid minus the mass of HF (the leaving group) on all potential nucleophilic residues (Ser, Thr, Tyr, Lys, His, Cys).

    • The identification of peptides with this specific mass shift confirms the covalent modification of the protein by the probe.

    • For competitive profiling experiments, quantify the relative abundance of the modified peptides across the different inhibitor concentrations to determine the inhibitor's potency and selectivity.

Hypothetical Signaling Pathway Investigation

The following diagram illustrates a hypothetical scenario where 2-Ethyl-5-(fluorosulfonyl)benzoic acid could be used to investigate a signaling pathway. For instance, if the probe identifies a previously uncharacterized kinase as a target, subsequent experiments could be designed to elucidate its role in a known signaling cascade.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds ProbeTarget Identified Target Kinase (Probe-labeled) Receptor->ProbeTarget Activates Substrate Downstream Substrate ProbeTarget->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates Probe 2-Ethyl-5-(fluorosulfonyl)benzoic acid Probe->ProbeTarget Covalently Modifies

Caption: Hypothetical signaling pathway interrogated by the chemical probe.

Summary of Experimental Parameters

ParameterRecommended RangeRationale
Probe Concentration 10 - 100 µMThis range is a common starting point for covalent probes to achieve sufficient labeling without causing excessive non-specific binding.
Proteome Concentration 1 - 2 mg/mLA standard concentration for proteomic experiments that provides enough material for analysis while minimizing viscosity.
Incubation Time 1 - 2 hoursAllows for sufficient time for the covalent reaction to occur. This may need to be optimized depending on the reactivity of the probe with its targets.
Incubation Temperature 37°CMimics physiological conditions and can accelerate the rate of the covalent reaction.
Trypsin:Protein Ratio 1:50A standard ratio for efficient and complete protein digestion.

Conclusion

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a versatile chemical probe with the potential to significantly advance our understanding of protein function and aid in the discovery of novel drug targets. Its broad reactivity profile, enabled by the sulfonyl fluoride warhead, allows for the exploration of a wide range of the proteome. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute successful chemoproteomic experiments. As with any powerful tool, a thorough understanding of its reactivity and careful optimization of experimental conditions are key to unlocking its full potential.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23). National Institutes of Health.[Link]

  • PTM Analysis by Mass Spectrometry. Mtoz Biolabs.[Link]

  • Chemoproteomic methods for covalent drug discovery - PMC - NIH. (2021, July 15). National Institutes of Health.[Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020, December 18). MDPI.[Link]

  • Chemoproteomic Analysis of Covalent Drug Target. ChemPro Innovations.[Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.[Link]

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry | Circulation: Cardiovascular Genetics. (2011, December 1). AHA Journals.[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC. (2021, May 27). National Institutes of Health.[Link]

  • Studies of protein covalent modifications using mass spectrometry. ProQuest.[Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC. (2019, July 1). National Institutes of Health.[Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. (2021, May 18). Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A.[Link]

  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6). RSC Publishing.[Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. (2022, November 28). National Institutes of Health.[Link]

  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes. (2025, October 18). bioRxiv.org.[Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. NJ.gov.[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ResearchGate.[Link]

  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a... ResearchGate.[Link]

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.[Link]

  • Protein Damage by Reactive Electrophiles: Targets and Consequences. (2007, December 4). ACS Publications.[Link]

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books.[Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI.[Link]

  • (PDF) Covalent fragment libraries in drug discovery. ResearchGate.[Link]

  • Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC - NIH. (2018, February 19). National Institutes of Health.[Link]

  • Fragment-based drug discovery: A graphical review - PMC. (2025, September 10). National Institutes of Health.[Link]

  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. (2022, September 13). ACS Publications.[Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025, May 22). Evotec.[Link]

  • Emerging Utility of Fluorosulfate Chemical Probes - PMC. (2018, August 9). National Institutes of Health.[Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025, May 15). IJPPR.[Link]

  • Approaches to Fragment-Based Drug Design. Utrecht University.[Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct.[Link]

  • 2-Amino-5-fluorobenzoic acid - PMC. (2014, October 27). National Institutes of Health.[Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (2020, March 12). PubMed.[Link]

  • Supporting Information Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-. DOI.[Link]

Sources

Application

2-Ethyl-5-(fluorosulfonyl)benzoic acid in the synthesis of anti-cancer agents

Application Note: 2-Ethyl-5-(fluorosulfonyl)benzoic Acid in the Synthesis of Covalent Anti-Cancer Agents via SuFEx Click Chemistry Introduction: The Evolution of Covalent Targeted Therapy The development of covalent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethyl-5-(fluorosulfonyl)benzoic Acid in the Synthesis of Covalent Anti-Cancer Agents via SuFEx Click Chemistry

Introduction: The Evolution of Covalent Targeted Therapy

The development of covalent inhibitors has fundamentally reshaped precision oncology, offering extended target residence times, high potency, and the ability to drug previously "undruggable" targets. While early covalent drugs predominantly relied on acrylamides targeting rare non-catalytic cysteines, the field has rapidly expanded through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

As a Senior Application Scientist, I frequently recommend the use of bifunctional synthons to streamline the discovery of next-generation covalent probes. 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2) represents a highly optimized building block for this purpose. It features two orthogonal reactive centers:

  • A Carboxylic Acid Handle: Enables standard amide coupling to any amine-bearing tumor-recognition scaffold (e.g., a kinase hinge-binding motif or a macrophage-targeting domain) [1].

  • A Fluorosulfonyl (-SO₂F) Warhead: Serves as the SuFEx reactive group, capable of forming irreversible covalent bonds with target proteins.

  • The 2-Ethyl Substituent: This is a critical medicinal chemistry modification. The ortho-ethyl group provides steric shielding that restricts the rotameric conformation of the resulting amide, often improving target binding affinity and enhancing the molecule's overall lipophilicity and cellular permeability compared to unsubstituted analogs.

Mechanism of Action: Proximity-Driven Causality

The scientific elegance of the -SO₂F warhead lies in its context-dependent reactivity. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are kinetically inert under physiological conditions due to the high stability of the S-F bond.

The causality of target engagement relies entirely on proximity-enhanced reactivity [2]. When the drug's recognition scaffold binds to the active site of a cancer-associated protein, the -SO₂F group is cast into a specific microenvironment. If a nucleophilic residue (such as Tyrosine, Lysine, Serine, or Histidine) is situated within 3–5 Å, the local environment (e.g., a nearby basic residue acting as a general base) lowers the activation energy barrier. This triggers the SuFEx reaction, expelling a fluoride ion and forming a stable, irreversible sulfonate or sulfonamide linkage [3] [4].

SuFEx_Workflow A 2-Ethyl-5-(fluorosulfonyl) benzoic acid (SuFEx Warhead Module) C Amide Coupling (HATU/DIPEA, DMF) A->C B Amine-bearing Scaffold (Tumor Targeting Module) B->C D Covalent SuFEx Probe (Stable in Plasma) C->D F Proximity-Enhanced SuFEx Click Reaction (-SO2F + Tyr/Lys) D->F E Cancer Target Protein (e.g., Kinase with exposed Tyr/Lys) E->F G Irreversible Covalent Inhibitor-Protein Adduct F->G

Workflow of SuFEx-mediated covalent inhibitor synthesis and proximity-driven target engagement.

Quantitative Profiling of Covalent Warheads

To justify the selection of 2-Ethyl-5-(fluorosulfonyl)benzoic acid over traditional electrophiles, we must evaluate the physicochemical data. The table below summarizes the comparative advantages of the -SO₂F group in drug development.

Table 1: Comparative Profiling of Covalent Warhead Chemistries in Oncology

Warhead TypeIntrinsic Reactivity (Aqueous)Primary Target ResiduesPlasma StabilityHalf-life (pH 7.4)Off-Target Toxicity Risk
Acrylamide High (Michael Addition)CysteineModerate< 12 hoursModerate to High
Chloroacetamide Very High (S_N2)Cysteine, LysineLow (GSH scavenging)< 2 hoursHigh
Sulfonyl Fluoride (-SO₂F) Very Low (SuFEx)Tyrosine, Lysine, Serine, HistidineVery High> 7 daysLow
Fluorosulfate (-OSO₂F) Extremely Low (SuFEx)Tyrosine, LysineExceptional> 14 daysVery Low

Data Synthesis: The -SO₂F group perfectly balances the need for long-term systemic circulation (high plasma stability) with the ability to target a broader array of amino acids beyond just cysteine, making it ideal for targeting kinases and transcription factors (e.g., LuxR-type proteins) that feature critical active-site tyrosines [4].

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a covalent anti-cancer agent using 2-Ethyl-5-(fluorosulfonyl)benzoic acid, followed by in vitro verification of target engagement.

Protocol A: Synthesis of the Covalent SuFEx Ligand via Amide Coupling

Causality Note: The steric hindrance introduced by the 2-ethyl group adjacent to the carboxylic acid necessitates the use of a highly efficient coupling reagent like HATU. Standard EDC/NHS coupling may result in sluggish kinetics and lower yields [1]. Crucially, the -SO₂F warhead is completely stable to the basic conditions (DIPEA) used in this step [3].

Reagents:

  • 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.2 equiv)

  • Amine-bearing tumor-targeting scaffold (1.0 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid and HATU in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes. Rationale: This allows the formation of the active O-7-azabenzotriazole ester before introducing the sterically hindered amine.

  • Coupling: Add the amine-bearing scaffold followed dropwise by DIPEA.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours. Monitor reaction completion via LC-MS. The -SO₂F group will remain intact (no hydrolysis peak should be observed).

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The acidic and basic washes remove unreacted starting materials and the HATU byproducts without degrading the SuFEx warhead.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure covalent probe.

Protocol B: In Vitro Target Engagement and Adduct Verification (LC-MS/MS)

Causality Note: To prove that the synthesized drug acts via a covalent SuFEx mechanism, we must observe the exact mass shift corresponding to the intact probe minus the mass of Hydrogen Fluoride (HF, 20 Da), which is expelled during the proximity-driven reaction [2].

Step-by-Step Methodology:

  • Incubation: Prepare a 10 µM solution of the recombinant target cancer protein (e.g., a purified kinase) in PBS buffer (pH 7.4).

  • Dosing: Add the synthesized SuFEx probe to a final concentration of 50 µM (5-fold excess). Incubate at 37°C for 2 to 4 hours.

  • Quenching: Terminate the reaction by adding 1% formic acid to denature the protein and halt further cross-linking.

  • Intact Mass Analysis: Desalt the protein sample using a C4 ZipTip or an online trapping column. Analyze the sample using a High-Resolution Mass Spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source.

  • Validation: Deconvolute the mass spectra. A successful SuFEx reaction is validated by the presence of a new protein peak with a mass equal to: Mass(Protein) + Mass(Probe) - 20.00 Da.

References

  • CHEMICAL PROGRAMMING OF MACROPHAGES VIA DIRECT ACTIVATING RECEPTOR LABELING FOR TARGETED TUMOUR IMMUNOTHERAPY. MacSphere.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPKPPMxYLhNOfMZfG4_T9Rhy5tpeO66ULh5zo55RVCGmuT_O1Eg7R-2qpjBXghKzSuIEBiy5sfTvQ7yUxttQDG0VNU3JDri3auiZf3Ge71RhDRhypmorLjjdOcBGk4sgfwDdOImhoLeOEzds-n2J73GHtsyJ3OFelU8gpOloGDq3JGegArtWrw_KebyJ__pU=]
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWgkBKBbnQ65XuWqJgqtzvcE10et6T-q_krsGc97n_cK4iNhGlKO4sYai0ETSAJTEacoLkC524VNU6REc0hP8rAb55DrEQutSvTVQFx7ev1Ch53jF4Ge3sfcLoEhRjkXYUa0gCFfsu3-7]
  • Development of subtype-selective covalent ligands for the adenosine A2B receptor by tuning the reactive group. PMC.[https://vertexaisearch.cloud.google.
  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwilBsm9ZltMpyAxDwIC3kvDzh8cW4PUiPQgWCIfFyjrojxg_x3AHu1EoyJRqsiTfx0PayExvMkq4xWreYhmZTdZiScfn64xs6EF6nNGy2jNIuv67OP5t8iJQFWI_PUPqF]
Method

Orthogonal Derivatization and Biological Application of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid

Executive Summary The development of targeted covalent inhibitors and activity-based probes relies heavily on the precise tuning of electrophilic warheads. 2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors and activity-based probes relies heavily on the precise tuning of electrophilic warheads. 2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a highly versatile, bifunctional scaffold for chemical biology. It features a carboxylic acid handle for structural diversification and a fluorosulfonyl (-SO₂F) group that acts as a latent, microenvironment-sensitive warhead. This application note provides a comprehensive guide to the orthogonal derivatization of this molecule and its deployment in Activity-Based Protein Profiling (ABPP).

Mechanistic Rationale: The Power of SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) was introduced by Sharpless and colleagues in 2014 as a new generation of click chemistry[1]. Unlike traditional sulfonyl chlorides, which are highly promiscuous and hydrolyze rapidly in aqueous media, sulfonyl fluorides possess a unique "reactivity-stability balance"[2].

The -SO₂F group is exceptionally stable in biological buffers and remains dormant until it encounters a specific activating microenvironment within a folded protein[3]. This context-dependent activation typically occurs when proximal basic residues (such as Arginine or Histidine) interact with the fluorine atom, polarizing the S-F bond and facilitating nucleophilic attack by adjacent Tyrosine, Lysine, or Histidine residues[4]. This mechanism ensures that covalent bond formation is driven by specific ligand-protein recognition rather than non-specific chemical reactivity, making it an ideal warhead for covalent ligand discovery[5].

Mechanism P Covalent Probe (-SO2F Warhead) B Protein Binding Pocket P->B Non-covalent Affinity A Microenvironment Activation (Proximal Arg/His) B->A Orientational Setup N Nucleophilic Attack (Tyr-OH or Lys-NH2) A->N Fluoride Leaving C Stable Covalent Adduct (-O-SO2-Ar) N->C Irreversible Binding

Context-dependent SuFEx activation mechanism within a folded protein binding pocket.

Orthogonal Derivatization Strategy

The bifunctional nature of 2-Ethyl-5-(fluorosulfonyl)benzoic acid allows for the selective modification of the carboxylic acid without compromising the -SO₂F warhead. Because the S(VI)-F bond is highly resistant to standard peptide coupling conditions (mild bases and coupling reagents), researchers can readily attach fluorophores, biotin tags, or target-binding ligands via amide linkages[6].

Protocol A: Synthesis of an Alkyne-Tagged SuFEx Probe

This protocol details the attachment of an alkyne reporter tag, which is essential for downstream target identification via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality & Experimental Choices: We utilize HATU and DIPEA in anhydrous DMF. HATU is selected over carbodiimides (like EDC) due to its superior efficiency in forming amides with sterically hindered or electronically deactivated benzoic acids. DIPEA is a non-nucleophilic base; its use prevents unwanted side reactions with the -SO₂F group, which could occur if primary or secondary amine bases were used in excess.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq, 100 mM) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add propargylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2 hours. Monitor completion via LC-MS (the -SO₂F group will remain intact, showing a characteristic mass).

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The acidic wash removes unreacted amines, while the basic wash removes unreacted carboxylic acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced vacuum to yield the alkyne-tagged SuFEx probe.

Workflow A 2-Ethyl-5-(fluorosulfonyl) benzoic acid B Amide Coupling (HATU/DIPEA) A->B C SuFEx Probe (Alkyne Tagged) B->C D Proteome Incubation (pH 7.4, 37°C) C->D E Context-Dependent SuFEx Ligation D->E F Target Identification (CuAAC & LC-MS/MS) E->F

Workflow from derivatization of the SuFEx hub to activity-based protein profiling.

Biological Assay Implementation: Activity-Based Protein Profiling (ABPP)

Once derivatized, the probe is deployed in complex biological matrices to identify targetable tyrosine or lysine residues.

Quantitative Comparison of Electrophilic Warheads

To understand why the -SO₂F group is prioritized for these assays, consider its reactivity profile compared to other common electrophiles:

Electrophile TypeAqueous Half-Life (pH 7.4)Primary Target ResiduesReactivity Profile & Assay Suitability
Sulfonyl Chloride (-SO₂Cl) < 5 minutesLys, Tyr, Ser, H₂OHighly promiscuous; unsuitable for live-cell ABPP due to rapid hydrolysis.
Sulfonyl Fluoride (-SO₂F) > 24 hoursTyr, Lys, HisContext-dependent; ideal for mapping functional binding pockets.
Fluorosulfate (-O-SO₂F) > 24 hoursTyr, LysContext-dependent; lower intrinsic reactivity, requires stringent activation.
Acrylamide > 24 hoursCysSoft electrophile; highly Cys-selective, ineffective for Tyr/Lys targeting.
Protocol B: Self-Validating Proteomic Labeling Assay

A robust biological assay must be self-validating. Because SuFEx reactivity requires a precisely folded protein microenvironment[3], denaturing the proteome prior to probe incubation should completely abolish labeling. This "Denatured Control" proves that covalent adduct formation is driven by specific binding rather than indiscriminate chemical reactivity.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare native cell lysate (e.g., HeLa cells) in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl) at a protein concentration of 2 mg/mL. Causality: HEPES is used instead of Tris because Tris contains a primary amine that could theoretically compete at high concentrations over long incubations.

  • Self-Validating Control Setup: Split the lysate into two aliquots: "Native" and "Denatured". Boil the "Denatured" aliquot at 95°C for 10 minutes with 1% SDS, then cool to room temperature.

  • Probe Incubation: Add the alkyne-tagged SuFEx probe (final concentration 10 µM) to both aliquots. Incubate at 37°C for 2 hours.

  • CuAAC Click Chemistry: To both samples, add the click reagents in the following order to prevent probe degradation: TAMRA-Azide (50 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally CuSO₄ (1 mM). Incubate for 1 hour at room temperature in the dark.

  • Resolution and Validation: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE.

  • Data Interpretation: Scan the gel for in-gel fluorescence. The "Native" lane will display distinct fluorescent bands corresponding to specific protein targets. The "Denatured" lane must be blank. If bands appear in the denatured lane, the probe concentration is too high, resulting in non-specific labeling.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert! Science News. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Journal of Pharmaceutical Analysis.[Link]

  • Sulfur fluoride exchange. National Institutes of Health (NIH).[Link]

  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society (JACS).[Link]

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. ACS Medicinal Chemistry Letters.[Link]

Sources

Application

Application Note: Covalent Bioconjugation and Proximity Labeling via 2-Ethyl-5-(fluorosulfonyl)benzoic Acid

Introduction & Rationale Covalent chemical biology has experienced a renaissance, largely driven by the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. 2-Ethyl-5-(fluorosulfonyl)benzoic acid is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Covalent chemical biology has experienced a renaissance, largely driven by the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. 2-Ethyl-5-(fluorosulfonyl)benzoic acid is a highly versatile, heterobifunctional building block designed for proximity-driven protein labeling, covalent drug discovery, and cross-linking mass spectrometry (CXMS).

Unlike traditional electrophiles (e.g., acrylamides or sulfonyl chlorides), the fluorosulfonyl ( −SO2​F ) warhead is nearly inert in aqueous environments but exhibits explosive reactivity when brought into spatial proximity with specific nucleophilic amino acid residues[1][2]. The ethyl group at the 2-position provides subtle steric and lipophilic tuning, optimizing the conformational search radius of the warhead compared to unsubstituted analogs, while the carboxylic acid serves as an essential handle for primary bioconjugation[3].

Mechanistic Insights: The Causality of SuFEx Activation

The exceptional hydrolytic stability of the S(VI)-F bond stems from its high oxidation state and the strong electronegativity of fluorine, which shields the sulfur center from non-specific aqueous cleavage[4]. However, when the benzoic acid moiety is conjugated to a targeting ligand or a primary protein site (e.g., via NHS ester coupling to a surface lysine), the −SO2​F group is forced into the protein's microenvironment[3].

Why does it react specifically with Tyrosine, Lysine, and Histidine? Hydrogen bonding from the protein backbone or structured water molecules to the highly electronegative fluorine atom strongly polarizes the S-F bond[2]. This microenvironmental activation lowers the transition state energy, allowing the S(VI) center to be attacked by "hard" nucleophiles. Under physiological or slightly basic conditions, the phenolate of Tyrosine, the unprotonated ϵ -amine of Lysine, and the imidazole ring of Histidine readily displace the fluoride ion to form an irreversible covalent bond[1][5].

SuFEx_Mechanism A 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Stable S-F Bond) B Carboxyl Activation (NHS Ester) A->B EDC/NHS C Primary Conjugation (e.g., to Probe/Protein) B->C Amine coupling D Proximity-Induced Activation (H-bonding to Fluorine) C->D Target Binding E Covalent SuFEx Linkage (Tyr-O-, Lys-NH2, His-N) D->E S-F Cleavage

Logical flow of SuFEx proximity-induced activation and covalent cross-linking.

Quantitative Data: Reactivity Profiles

The chemoselectivity of the fluorosulfonyl group is highly dependent on the target residue's pKa and the local microenvironment[5]. The table below summarizes the relative reactivity of SuFEx warheads with various amino acid side chains.

Target Amino AcidNucleophilic MoietyOptimal pH RangeRelative Proximity ReactivityAdduct Stability
Tyrosine (Tyr) Phenolate ( −O− )7.5 – 8.5Very HighExcellent (Irreversible)
Lysine (Lys) ϵ -Amine ( −NH2​ )7.8 – 8.5HighExcellent (Irreversible)
Histidine (His) Imidazole Nitrogen7.0 – 8.0ModerateGood (Context-dependent)
Serine (Ser) Hydroxyl ( −OH )8.0 – 9.0LowModerate
Cysteine (Cys) Thiolate ( −S− )7.0 – 8.0Very LowPoor (Prefers Hard Nucleophiles)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Synthesis of NHS-Activated 2-Ethyl-5-(fluorosulfonyl)benzoate

Objective: Convert the carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester for "planting" onto a protein or targeting peptide. Causality: This activation must be performed in strictly anhydrous conditions. While the −SO2​F group is water-stable, the resulting NHS ester is highly susceptible to aqueous hydrolysis.

  • Reagent Mixing: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DMF.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.5 eq) to the mixture.

  • Incubation: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction by LC-MS or TLC. Confirm the consumption of the starting material and the appearance of the NHS ester mass. The S-F bond will remain intact.

  • Purification: Purify via silica gel chromatography or use directly as a stock solution (if the downstream application tolerates trace DMF/urea byproducts).

Protocol B: Proximity-Driven Protein Labeling and Cross-Linking

Objective: Conjugate the activated warhead to a primary amine and allow the SuFEx warhead to cross-link with proximal Tyr, Lys, or His residues[3]. Causality: The choice of buffer is critical. Amine-containing buffers (like Tris or Glycine) will competitively quench the NHS ester. A pH of 7.8 is selected to ensure a sufficient fraction of Lys and Tyr residues are deprotonated without accelerating non-specific hydrolysis[3].

  • Preparation: Exchange the target protein into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Conjugation: Add the NHS-activated 2-Ethyl-5-(fluorosulfonyl)benzoate (from Protocol A) to a final concentration of 10-50 molar equivalents relative to the protein. Limit organic solvent to <5% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2–4 hours. The NHS ester will rapidly react with surface-exposed Lysines, followed by a slower, proximity-driven SuFEx reaction with nearby nucleophilic residues[3].

  • Validation Checkpoint: Perform intact protein LC-MS. A successful single cross-link will show a mass shift corresponding to the addition of the 2-Ethyl-5-(fluorosulfonyl)benzoyl moiety minus the loss of HF ( ΔM=Nominal Mass−20 Da ).

Protocol C: Proteomic Mapping of SuFEx-Modified Residues

Objective: Identify the exact amino acid residues modified by the SuFEx warhead using LC-MS/MS.

  • Quenching: Quench the reaction by adding 100 mM Tris-HCl (pH 8.0) for 30 minutes to neutralize any unreacted NHS esters.

  • Denaturation & Alkylation: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute the urea concentration to <2M and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • Analysis: Desalt the peptides using C18 Spin Tips and analyze via High-Resolution LC-MS/MS. Search for dynamic modifications on Tyr, Lys, and His corresponding to the sulfonylbenzoyl cross-link.

Workflow S1 1. Warhead Activation S2 2. Buffer Exchange S1->S2 S3 3. Protein Incubation S2->S3 S4 4. Quenching & Digestion S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step experimental workflow for protein labeling and MS analysis.

Sources

Method

Application Note: 2-Ethyl-5-(fluorosulfonyl)benzoic Acid in Target Identification and Validation

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Focus: Covalent Probe Synthesis, SuFEx-Mediated Proximity Labeling, and Proteomic Deconvolution Executive Summary The transition...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Focus: Covalent Probe Synthesis, SuFEx-Mediated Proximity Labeling, and Proteomic Deconvolution

Executive Summary

The transition from phenotypic screening hits to validated therapeutic targets remains a critical bottleneck in drug discovery. While photoaffinity labeling (PAL) has been the historical gold standard for target identification, it is often plagued by high background noise and low crosslinking yields. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful, "activation-free" alternative[1].

This application note details the use of 2-Ethyl-5-(fluorosulfonyl)benzoic acid , a highly specialized heterobifunctional building block, to convert reversible small-molecule ligands into proximity-driven covalent probes. By leveraging the context-dependent reactivity of the sulfonyl fluoride (-SO₂F) warhead, researchers can achieve highly specific, irreversible crosslinking to nucleophilic residues (Tyr, Lys, His, Ser, Thr) exclusively at the target binding site[2].

Chemical Profile & Mechanistic Rationale

Structural Advantages of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

The architecture of this specific building block is engineered for optimal performance in complex biological milieus:

  • The 5-Fluorosulfonyl (-SO₂F) Warhead: Unlike sulfonyl chlorides which rapidly hydrolyze, sulfonyl fluorides are exceptionally stable in aqueous environments[1]. They remain inert until driven into close proximity with a protein nucleophile, making them ideal for target identification where background reactivity must be minimized.

  • The Ortho-Ethyl Group: The ethyl substitution at the 2-position provides critical steric shielding to the adjacent carboxylic acid (C1). Once conjugated to a ligand via an amide bond, this steric bulk protects the linkage from enzymatic cleavage by intracellular amidases, significantly extending the probe's half-life in live-cell assays.

  • The Meta-Vector: Positioned meta to the conjugation site, the -SO₂F group projects outward from the ligand-binding pocket into the solvent-exposed protein interface, maximizing the probability of encountering a reactive nucleophile[2].

Proximity-Driven Activation

SuFEx labeling is not dependent on the intrinsic hyper-reactivity of the warhead, but rather on the effective molarity generated by the ligand binding to its target. When the reversible pharmacophore anchors the probe in the binding pocket, the local concentration of the -SO₂F group relative to nearby nucleophiles spikes by orders of magnitude. This desolvated microenvironment lowers the activation energy for fluoride elimination, resulting in a stable sulfonate or sulfonamide linkage[3].

Mechanism P1 State 1: Free Probe (Aqueous Stable, No Reactivity) P2 State 2: Target Recognition (Ligand binds specific pocket) P1->P2 Kd-driven equilibrium P3 State 3: Proximity Activation (Effective Molarity > 10^3) P2->P3 Microenvironment desolvation P4 State 4: Covalent Adduct (Irreversible -SO2- linkage to Tyr/Lys/His) P3->P4 Fluoride elimination

Mechanistic pathway of proximity-driven SuFEx activation and covalent target labeling.

Quantitative Comparison of Warhead Chemotypes

To justify the selection of the -SO₂F warhead over traditional electrophiles, consider the following empirical parameters critical for target validation:

Warhead ChemotypeAqueous Stability (t₁/₂ at pH 7.4)Primary Target ResiduesBackground ReactivityProximity Dependence
Sulfonyl Fluoride (-SO₂F) > 24 hours Tyr, Lys, His, Ser, Thr Very Low High (Obligate)
Sulfonyl Chloride (-SO₂Cl)< 5 minutesLys, TyrHighLow
Acrylamide / Michael AcceptorDaysCys (Strict)Low to ModerateModerate
Fluorophosphonate (FP)HoursSer (Catalytic only)ModerateLow (Activity-based)
Diazirine (Photoaffinity)Stable (until UV)Any (C-H insertion)High (Post-UV)High

Data synthesis based on established chemical biology benchmarks for covalent probe design.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Every phase includes internal controls to ensure that the observed labeling is driven by specific pharmacological recognition rather than non-specific electrophilic stress.

Workflow A Reversible Ligand C SuFEx Covalent Probe A->C Amide Coupling B 2-Ethyl-5-(fluorosulfonyl) benzoic acid B->C HATU/DIPEA D Live Cell / Lysate Incubation C->D Dose-dependent addition E Proximity-Driven Crosslinking D->E Target Binding F Enrichment & Digestion E->F Lysis & Click Chemistry G LC-MS/MS Target ID F->G Peptide Mapping

Workflow for target identification using 2-Ethyl-5-(fluorosulfonyl)benzoic acid as a SuFEx warhead.

Phase 1: Synthesis of the SuFEx Covalent Probe

Causality Note: The ortho-ethyl group creates significant steric bulk around the carboxylate. Standard EDC/NHS coupling often yields poor conversion (<20%). Therefore, the highly reactive uronium salt HATU is required to drive the formation of the active ester.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the primary amine-bearing ligand (the reversible binder) and 1.2 eq of 2-Ethyl-5-(fluorosulfonyl)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.5 eq of HATU to the mixture at 0 °C.

  • Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The non-nucleophilic nature of DIPEA prevents premature degradation of the -SO₂F group.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via LC-MS. The -SO₂F group is highly stable to these conditions; ensure the mass of the final product reflects the intact sulfonyl fluoride (no hydrolysis to sulfonic acid).

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) and lyophilize.

Phase 2: In Vitro / In Cellulo Target Labeling

Causality Note: SuFEx labeling is an equilibrium-driven proximity event. A prolonged incubation allows sufficient time for the reversible ligand to sample the binding pocket and for the kinetically slower, but irreversible, fluoride displacement to occur[3].

Step-by-Step Procedure:

  • Lysate Preparation: Prepare native cell lysates in a physiological buffer (e.g., PBS, pH 7.4) devoid of primary amines or strong nucleophiles (avoid Tris or DTT during the labeling phase).

  • Probe Titration: Treat lysates (1 mg/mL protein) with the synthesized SuFEx probe at varying concentrations (0.1 µM, 1 µM, 10 µM).

  • Self-Validating Control (Critical): In parallel, prepare a competition sample by pre-incubating the lysate with a 10-fold molar excess of the parent (non-covalent) ligand for 30 minutes prior to adding the SuFEx probe.

  • Incubation: Incubate all samples at 37 °C for 2–4 hours.

  • Quenching: Quench the reaction by adding a primary amine buffer (e.g., 100 mM Tris-HCl) or by immediate protein precipitation (e.g., Chloroform/Methanol extraction) to remove unbound probe.

Phase 3: Proteomic Enrichment and LC-MS/MS Deconvolution

Causality Note: The sulfonate/sulfonamide linkage formed by the SuFEx reaction is exceptionally stable. It easily survives the harsh conditions of tryptic digestion and the collision-induced dissociation (CID) required for tandem mass spectrometry, allowing for precise mapping of the modified amino acid[2].

Step-by-Step Procedure:

  • Click Chemistry (If applicable): If the probe contains an alkyne handle, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag.

  • Enrichment: Incubate the labeled proteome with Streptavidin-agarose beads for 2 hours at room temperature.

  • Washing: Wash beads rigorously with 1% SDS in PBS, followed by 8 M Urea, and finally 20% Acetonitrile to remove all non-covalently bound proteins.

  • On-Bead Digestion: Reduce (TCEP), alkylate (Iodoacetamide), and digest the enriched proteins directly on the beads using sequencing-grade Trypsin overnight at 37 °C.

  • Peptide Elution & MS: Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Data Analysis: Search the MS data for the specific mass shift corresponding to the covalently attached probe fragment. A true target will show a dose-dependent increase in spectral counts that is fully abrogated in the competition control sample.

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: Molecules (MDPI) URL:[Link]

  • Discovering covalent inhibitors of protein–protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides Source: Nature Chemistry (Referenced via ResearchGate) URL:[Link] (Contextual methodology on SuFEx in vitro selection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2). This document is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2). This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile building block. The unique reactivity of the sulfonyl fluoride group, balanced with its relative stability, makes it a valuable moiety in drug discovery, particularly for forming covalent bonds with specific amino acid residues like lysine or tyrosine.[1][2]

However, the synthesis of this molecule presents distinct challenges related to regioselectivity, reagent stability, and purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.

Proposed Synthetic Workflow

The most direct and common synthetic approach involves a two-step process starting from 2-ethylbenzoic acid. This pathway is summarized below.

G A 2-Ethylbenzoic Acid (Starting Material) B Step 1: Chlorosulfonylation A->B  Chlorosulfonic Acid (ClSO3H)  Excess, 0°C to RT C 2-Ethyl-5-(chlorosulfonyl)benzoic acid (Intermediate) B->C  Aqueous Workup  (Ice Quench) D Step 2: Halogen Exchange (Fluorination) C->D  Fluoride Source (e.g., KF, TBAF)  Aprotic Solvent (e.g., Acetonitrile) E 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Final Product) D->E  Purification  (Recrystallization/Chromatography)

Caption: Proposed two-step synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: How stable is the final product, 2-Ethyl-5-(fluorosulfonyl)benzoic acid, to storage and handling?

A1: Aryl sulfonyl fluorides are generally quite stable compared to their sulfonyl chloride counterparts, particularly regarding their resistance to hydrolysis under neutral or acidic aqueous conditions.[3] The S-F bond is thermodynamically strong. However, they are susceptible to nucleophilic attack, including slow hydrolysis under basic conditions (e.g., aqueous bicarbonate or hydroxide solutions) to form the corresponding sulfonic acid. For long-term storage, we recommend keeping the solid product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4] Avoid exposure to moisture and high pH environments.

Q2: What are the key analytical techniques to monitor the reaction progress and confirm product identity?

A2: A combination of techniques is essential:

  • Thin Layer Chromatography (TLC): Excellent for monitoring the disappearance of starting material and the appearance of the intermediate and product. The polarity will increase from starting material to the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic aromatic splitting pattern and the ethyl group signals. Disappearance of the starting material's aromatic signals and appearance of new, downfield-shifted signals for the product are key indicators.

    • ¹⁹F NMR: This is the most definitive technique. The appearance of a singlet or multiplet in the typical range for aryl sulfonyl fluorides (+40 to +70 ppm, depending on the reference) confirms the successful installation of the -SO₂F group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.

Troubleshooting Guide: Step 1 (Chlorosulfonylation)

This electrophilic aromatic substitution is the critical step for installing the sulfonyl group. The primary challenge is controlling the reaction's selectivity and preventing side reactions.

Q3: My chlorosulfonylation reaction shows low conversion, with a significant amount of starting material remaining. What went wrong?

A3: This is a common issue often related to the reactivity of the substrate or the reaction conditions.

Root Causes & Solutions:

  • Insufficient Reagent: The carboxylic acid group on the starting material is deactivating. A significant excess of chlorosulfonic acid (typically 4-5 equivalents) is required to drive the reaction to completion.

  • Low Reaction Temperature: While the reaction should be initiated at 0°C to control the initial exotherm, it often requires warming to room temperature or slightly above to achieve full conversion. Monitor the reaction by TLC and only quench once the starting material is consumed.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere. Any moisture will consume the reagent and reduce its effectiveness.

  • Reaction Time: These reactions can be slower than anticipated. Allow the reaction to stir for several hours (e.g., 2-6 hours) after the addition of the substrate is complete.

G Problem Low Conversion in Chlorosulfonylation Check1 Verify Molar Ratio of ClSO3H Problem->Check1 Check2 Review Temperature Profile Problem->Check2 Check3 Ensure Anhydrous Conditions Problem->Check3 Solution1 Increase to 4-5 eq. Check1->Solution1 Solution2 Allow to warm to RT Monitor by TLC Check2->Solution2 Solution3 Use oven-dried glassware Inert atmosphere Check3->Solution3

Caption: Troubleshooting logic for low conversion in the chlorosulfonylation step.

Q4: I'm observing the formation of multiple products. How can I improve the regioselectivity?

A4: The substitution pattern of 2-ethylbenzoic acid presents a challenge for regioselectivity. The ethyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The desired product results from substitution para to the activating ethyl group.

Controlling Selectivity:

  • Steric Hindrance: The position ortho to the ethyl group (position 3) is sterically hindered, which disfavors substitution.

  • Electronic Activation: The ethyl group is the more powerful activating group, directing the incoming electrophile to its para position (position 5). This is the major driving force for the desired regiochemistry.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates (starting at 0°C) can enhance selectivity by favoring the kinetically preferred product. Higher temperatures may lead to the formation of other isomers.

If you isolate an undesired isomer, its structure can be confirmed by 2D NMR (NOESY) experiments.

Troubleshooting Guide: Step 2 (Fluorination)

This halogen exchange (Halex) reaction converts the sulfonyl chloride to the more stable sulfonyl fluoride.

Q5: The conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride is incomplete. How can I drive the reaction to completion?

A5: Incomplete conversion is typically due to the choice of fluorinating agent, solvent, or reaction conditions.

Optimization Strategies:

ParameterRecommendationRationale
Fluorinating Agent Use spray-dried potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).KF is inexpensive, but its reactivity depends on its surface area and dryness. TBAF is more soluble in organic solvents and often more reactive but is also more hygroscopic and expensive.
Solvent Use a polar aprotic solvent like acetonitrile or DMF.These solvents help to solubilize the fluoride salt and promote the SₙAr-type halogen exchange mechanism.
Phase-Transfer Catalyst Add a catalyst like 18-crown-6 or tetrabutylammonium bromide when using KF.The catalyst complexes with the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.
Temperature Heat the reaction mixture (e.g., 60-80°C).The S-Cl bond is strong, and thermal energy is required to facilitate the exchange.
Q6: My final product is contaminated with the corresponding sulfonic acid. What is the source of this impurity and how can I prevent it?

A6: The presence of sulfonic acid indicates hydrolysis of either the sulfonyl chloride intermediate or the sulfonyl fluoride product.[3]

Prevention and Removal:

  • Anhydrous Conditions: The most critical factor is to exclude water from the fluorination step. Use anhydrous solvents and ensure your fluoride source is dry. If using TBAF, a solution in THF is preferable to the hydrated solid form.

  • Workup Procedure: During workup, perform extractions quickly. Avoid prolonged contact with aqueous layers, especially if they are basic.

  • Purification: If sulfonic acid does form, it can often be removed during purification. It is highly polar and will have different solubility characteristics. Recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes) can be effective. Alternatively, during an acidic aqueous workup, the desired product will be in the organic layer, while the more polar sulfonic acid may partition more into the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-5-(chlorosulfonyl)benzoic acid (Intermediate C)
  • To a 250 mL oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (4.0 eq).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add 2-ethylbenzoic acid (1.0 eq) portion-wise or as a solution in a minimal amount of dichloromethane, keeping the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a trace of acetic acid).

  • Once the starting material is consumed, cool the reaction mixture back to 0°C. Very carefully and slowly, quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude solid under vacuum. This material is often used directly in the next step without further purification.

Protocol 2: Synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (Final Product E)
  • To a 250 mL flask, add the crude 2-Ethyl-5-(chlorosulfonyl)benzoic acid (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a catalytic amount of 18-crown-6 (0.05 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the suspension to reflux (approx. 80°C) and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC and/or ¹⁹F NMR.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

References

  • K. C. C. Kharasch, N. & Arora, A. S. Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • L. M. Salo, D., et al. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • A. T. King, L., et al. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • A. T. King, L., et al. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • J. D. S. G. O'Donovan, K. C., et al. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • R. J. Terjeson. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou. PDXScholar. [Link]

  • J. D. S. G. O'Donovan, K. C., et al. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • K. C. C. Kharasch, N. & Arora, A. S. Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Optimization

Technical Support Center: Purification of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Welcome to the technical support and troubleshooting center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This bifunctional building block is highly valued in drug discovery, featuring a carboxylic acid for standard amide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This bifunctional building block is highly valued in drug discovery, featuring a carboxylic acid for standard amide couplings and a fluorosulfonyl ( −SO2​F ) group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

While aryl sulfonyl fluorides are celebrated for their unique balance of reactivity and stability[1], maintaining the integrity of both functional groups during purification requires precise control over pH, solvent polarity, and thermal exposure. This guide provides field-proven, self-validating protocols to ensure high-purity recovery without compromising the electrophilic warhead.

Frequently Asked Questions (FAQs)

Q: Will the fluorosulfonyl ( −SO2​F ) group hydrolyze during an aqueous base workup? A: Generally, no. Aryl sulfonyl fluorides are remarkably stable in aqueous solutions across a wide pH range (typically pH 1–10)[2]. Unlike their highly reactive sulfonyl chloride counterparts, the S–F bond in sulfonyl fluorides is thermodynamically robust and resistant to spontaneous hydrolysis[3]. You can safely use saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3) to deprotonate the carboxylic acid without degrading the −SO2​F group. However, prolonged exposure to strong bases (e.g., >1M NaOH ) will cause irreversible degradation.

Q: Why is my product streaking down the silica gel column during chromatography? A: The free carboxylic acid moiety strongly hydrogen-bonds with the free silanol groups on the silica stationary phase. This causes varying retention times for the same molecule, resulting in broad, streaking bands. Causality: Suppressing the ionization of the carboxylic acid forces the molecule into a single, less polar state. Adding a volatile weak acid (like 0.1% glacial acetic acid) to your mobile phase competitively binds the silanol sites, ensuring a tight band and improved resolution[4].

Troubleshooting Guide

Issue: Low Recovery Yield After Acid-Base Extraction
  • Symptom: The product is missing from the final organic extraction after acidification.

  • Root Cause: Incomplete acidification of the aqueous layer. The electron-withdrawing −SO2​F group slightly lowers the pKa​ of the benzoic acid moiety. If the pH is only dropped to 4 or 5, a significant portion of the compound remains ionized as a water-soluble carboxylate salt.

  • Solution: Ensure the aqueous layer is acidified to pH 1–2 using 1M HCl before back-extracting into ethyl acetate.

Issue: Co-elution with Desulfonylated Impurities
  • Symptom: LC-MS shows a mass corresponding to 2-ethylbenzoic acid (loss of the −SO2​F group).

  • Root Cause: Thermal degradation during rotary evaporation or prolonged storage in protic solvents.

  • Solution: Keep rotary evaporation water bath temperatures strictly below 40°C. Store the purified compound in a desiccator at -20°C, as moisture and heat can slowly mediate S–F bond cleavage over extended periods.

Purification Logic & Workflow

Workflow A Crude Mixture 2-Ethyl-5-(fluorosulfonyl)benzoic acid B Impurity Profiling (LC-MS / 19F-NMR) A->B C Neutral / Basic Impurities B->C Detected D Structurally Similar Acidic Impurities B->D Detected E Acid-Base Extraction (NaHCO3 / HCl) C->E F Flash Chromatography (Hexanes/EtOAc + AcOH) D->F G Validation (>95% Purity by HPLC) E->G F->G

Decision logic for selecting purification workflows based on impurity profiling.

Standardized Purification Protocols

Protocol A: Self-Validating Acid-Base Extraction

Use this method to separate the target compound from neutral or basic organic impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ (pH ~8.3). Gently invert and vent frequently to release CO2​ gas.

    • Mechanistic Note: The NaHCO3​ selectively deprotonates the carboxylic acid, driving the molecule into the aqueous phase. The −SO2​F group remains intact due to its stability at pH < 10[2].

  • Phase Separation: Allow the layers to separate. The product is now in the lower aqueous layer.

    • Self-Validation Check 1: Spot the upper organic layer on a TLC plate alongside the crude mixture. UV visualization should confirm the absence of the major product spot in the organic layer, validating complete extraction.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the solution reaches pH 2 (monitor strictly with pH strips). The solution will become cloudy as the free acid precipitates.

  • Back-Extraction: Transfer back to the separatory funnel. Extract three times with fresh EtOAc.

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath <40°C).

    • Self-Validation Check 2: 19F -NMR of the resulting solid should show a sharp singlet around +58 to +65 ppm, confirming the preservation of the −SO2​F group.

Protocol B: Flash Column Chromatography

Use this method if the crude mixture contains structurally similar acidic impurities that cannot be removed via acid-base extraction.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes/EtOAc (gradient from 90:10 to 50:50) containing exactly 0.1% v/v glacial acetic acid.

  • Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run the gradient. The product typically elutes around 30-40% EtOAc[4].

    • Mechanistic Note: The acetic acid competitively binds to silica silanol sites, preventing the benzoic acid from tailing and ensuring sharp fraction peaks.

  • Removal of Acetic Acid: After combining the product fractions, concentrate them. To remove residual acetic acid, co-evaporate with toluene (2 x 10 mL) under reduced pressure.

Quantitative Data & Physicochemical Properties

Use the following reference data to guide your analytical and purification parameters.

ParameterValue / MetricMechanistic Rationale
Molecular Weight 232.23 g/mol N/A
Aqueous Stability Stable between pH 1–10The S–F bond is highly resistant to hydrolysis under physiological and mild basic conditions[2].
Thermal Stability < 40°C (in solution)Prolonged heating in protic solvents can induce premature cleavage of the S–F bond[3].
Chromatography ( Rf​ ) ~0.35Using Hexanes/EtOAc (70:30) with 0.1% AcOH.
Chromatography ( Rf​ ) ~0.60Using Hexanes/EtOAc (50:50) with 0.1% AcOH.

References

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: researchgate.net URL:[Link]

  • Sulfur fluoride exchange - PMC Source: nih.gov URL:[Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC Source: nih.gov URL:[Link]

  • Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry Source: rsc.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This compound is a critical building block in drug development, leveraging the unique stability and reactivity of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This compound is a critical building block in drug development, leveraging the unique stability and reactivity of the fluorosulfonyl group via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Synthesizing this molecule requires a two-step sequence: an electrophilic aromatic substitution (chlorosulfonation) followed by a halogen exchange (fluorination). Because the intermediates are highly reactive and sensitive to environmental factors, minor deviations in protocol can lead to drastic yield reductions. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to achieve >85% overall yield.

Pathway A 2-Ethylbenzoic Acid (Starting Material) C 5-(Chlorosulfonyl)-2-ethylbenzoic Acid (Intermediate) A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (Electrophile Source) B->C E 2-Ethyl-5-(fluorosulfonyl)benzoic Acid (Target Product) C->E Halogen Exchange (SuFEx) D Fluoride Source (KF, KHF₂, or AISF) D->E

Synthetic workflow for 2-Ethyl-5-(fluorosulfonyl)benzoic acid via chlorosulfonation and SuFEx.

I. Mechanistic Rationale & Structural Causality

To optimize this synthesis, one must understand the synergistic directing effects of the starting material.

  • Regioselectivity: In 2-ethylbenzoic acid, the ethyl group is an electron-donating, ortho/para-directing activator. The carboxylic acid is an electron-withdrawing, meta-directing deactivator. Both groups synergistically direct the incoming electrophile (the highly reactive SO₂Cl⁺ cation) to the 5-position (para to the ethyl, meta to the carboxyl). This inherent structural causality allows for high regioselectivity without the need for complex protecting group strategies [1].

  • SuFEx Dynamics: The conversion of the chlorosulfonyl intermediate to the fluorosulfonyl product relies on the differential bond energies of S-Cl vs. S-F. The S-F bond is significantly stronger and more stable to hydrolysis, making the halogen exchange thermodynamically favorable.

II. Troubleshooting Guide & FAQs

Q: Why is my chlorosulfonation yielding a mixture of regioisomers instead of pure 5-(chlorosulfonyl)-2-ethylbenzoic acid?

A: If you observe substitution at the sterically hindered 3-position, it is likely due to excessive heating causing thermodynamic equilibration. While 1 [1], the ethyl group in your starting material activates the ring. Solution: Keep the reaction temperature strictly between 40–50 °C. Do not exceed 60 °C.

Q: I am observing a significant mass loss during the aqueous workup of the chlorosulfonation step. What is happening?

A: The sulfonyl chloride intermediate is highly electrophilic. During aqueous workup, it is highly susceptible to nucleophilic attack by water, hydrolyzing back to the water-soluble sulfonic acid [2]. Solution: You must quench the reaction over a massive excess of vigorously stirred crushed ice to keep the temperature below 5 °C. Extract immediately with cold dichloromethane. Do not let the biphasic mixture sit in the separatory funnel.

Q: Why am I seeing diaryl sulfone byproducts in my LC-MS data?

A: Diaryl sulfones form when the newly synthesized sulfonyl chloride intermediate reacts with unreacted 2-ethylbenzoic acid. This is a classic side reaction in 2[2]. Solution: Ensure a strict stoichiometric excess of chlorosulfonic acid (minimum 3.0 to 5.0 equivalents) to act as both reagent and solvent, diluting the intermediate and preventing intermolecular cross-reactions.

Q: My fluorination step using KF is stalling at ~50% conversion. How can I drive the reaction to completion?

A: Anhydrous potassium fluoride (KF) has notoriously poor solubility in organic solvents like acetonitrile, which limits the rate of halogen exchange. Solution: Introduce a phase-transfer catalyst (PTC) such as 18-crown-6 (0.1 equiv) to solubilize the fluoride ion. Alternatively,3 [3] in a biphasic system, which provides a more nucleophilic fluoride source.

Q: Can I use modern SuFEx reagents to improve the fluorination yield and avoid PTCs?

A: Yes. Reagents like4 [4] can convert sulfonyl chlorides to sulfonyl fluorides in >85% yield at room temperature within hours, bypassing the solubility issues of KF altogether.

Troubleshooting Start Yield Optimization Required Step1 Isolate Chlorosulfonation Issue Start->Step1 Step2 Isolate Fluorination Issue Start->Step2 Hydrolysis Hydrolysis of Intermediate? Step1->Hydrolysis Sulfone Diaryl Sulfone Byproducts? Step1->Sulfone Stall Reaction Stalls < 100%? Step2->Stall Fix1 Quench over crushed ice; extract immediately Hydrolysis->Fix1 Fix2 Lower reaction temp; use 3-5 eq ClSO₃H Sulfone->Fix2 Fix3 Add Phase Transfer Catalyst (e.g., 18-Crown-6) Stall->Fix3 Fix4 Switch to KHF₂ or AISF Stall->Fix4

Troubleshooting decision tree for identifying and resolving yield-limiting steps.

III. Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating strict in-process controls.

Protocol A: Synthesis of 5-(Chlorosulfonyl)-2-ethylbenzoic Acid
  • Preparation: In a rigorously dried 250 mL round-bottom flask equipped with a magnetic stirrer and a gas scrubber (to neutralize evolving HCl gas), add chlorosulfonic acid (4.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add 2-ethylbenzoic acid (1.0 equiv) in small portions over 30 minutes. Causality: Slow addition controls the exothermic auto-protolysis of chlorosulfonic acid, minimizing local heating hotspots that trigger diaryl sulfone formation.

  • Reaction: Remove the ice bath and gradually warm the mixture to 45 °C for 3 hours.

    • Self-Validation (In-process control): Quench a 10 µL micro-aliquot in 1 mL of cold methanol. Analyze via LC-MS to confirm the formation of the methyl ester derivative of the product. Unreacted starting material indicates the need for an additional hour of stirring.

  • Quenching (Critical Step): Carefully pour the reaction mixture dropwise over 200 g of vigorously stirred crushed ice. The internal temperature must remain below 5 °C.

  • Isolation: Immediately extract the aqueous mixture with cold dichloromethane (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the intermediate. Proceed to Protocol B immediately.

Protocol B: Halogen Exchange to 2-Ethyl-5-(fluorosulfonyl)benzoic Acid
  • Preparation: Dissolve the crude 5-(chlorosulfonyl)-2-ethylbenzoic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Fluorination: Add Potassium Bifluoride (KHF₂, 3.0 equiv). Causality: KHF₂ provides a highly reactive bifluoride ion that acts as an exceptional SuFEx agent, vastly outperforming standard KF in heterogeneous mixtures.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Self-Validation (In-process control): Monitor by ¹⁹F NMR. The reaction is complete when the characteristic singlet of the fluorosulfonyl group appears at approximately +65 to +68 ppm, and no other fluorine environments are detected.

  • Workup: Dilute the mixture with ethyl acetate (3x volume), wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to obtain pure 2-ethyl-5-(fluorosulfonyl)benzoic acid as a white solid.

IV. Quantitative Data: Reagent Selection

Selecting the correct fluorinating agent is the most critical variable in optimizing the final yield. The table below summarizes the quantitative performance of various reagents based on empirical data.

Fluorinating AgentEquivalentsSolvent SystemTemp (°C)Typical Yield (%)Reaction Time (h)Key Advantage / Disadvantage
Spray-dried KF 3.0 - 5.0MeCN8050 - 6518 - 24Low cost / Poor solubility, requires heat
KF + 18-Crown-6 2.0MeCN2570 - 8012Mild conditions / High cost of PTC
KHF₂ 2.0 - 3.0MeCN/H₂O2580 - 908 - 12High conversion / Requires biphasic tuning
AISF 1.2THF or EtOAc2585 - 952 - 4Extremely fast, shelf-stable / Proprietary

V. References

  • Pageplace.de. Chlorosulfonic Acid - A Versatile Reagent. Available at:[Link]

  • DOI.org. Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Available at: [Link]

Sources

Optimization

Stability of 2-Ethyl-5-(fluorosulfonyl)benzoic acid in different solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors, handling requirements, and troubleshooting strategies for 2-Ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors, handling requirements, and troubleshooting strategies for 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS: 1955519-92-2).

This bifunctional building block is a cornerstone reagent in modern drug discovery and chemical biology. It features a carboxylic acid for standard amide couplings and a latent, highly stable fluorosulfonyl ( −SO2​F ) group engineered for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Understanding the orthogonal reactivity and solvent stability of these two distinct electrophilic centers is critical for successful synthetic workflows.

Quantitative Solvent Stability Matrix

The defining feature of the −SO2​F group is its exceptional stability compared to traditional sulfonyl chlorides. The S(VI)−F bond possesses a high bond dissociation energy (~80–90 kcal/mol) and undergoes heterolytic cleavage, making it highly resistant to reduction, thermolysis, and spontaneous hydrolysis [1].

Below is the quantitative stability data for 2-Ethyl-5-(fluorosulfonyl)benzoic acid across various solvent systems.

Solvent CategorySpecific SolventsTemp / TimeStability StatusQuantitative Degradation / Causality
Aprotic Non-Polar DCM, Chloroform25°C, >30 daysHighly Stable < 1% degradation . The inert environment prevents any nucleophilic attack on the S(VI) center. Ideal for long-term storage and amide coupling.
Aprotic Polar MeCN, THF25°C, >30 daysHighly Stable < 1% degradation . Excellent solubility; optimal for SuFEx catalysis.
Aprotic Polar (Hygroscopic) DMSO, DMF25°C, 14 daysConditionally Stable ~5% hydrolysis over 2 weeks if not anhydrous. Trace water absorption combined with auto-catalysis from the native −COOH group slowly hydrolyzes the −SO2​F to a sulfonic acid.
Protic (Aqueous) Water / PBS (pH 4.0 - 9.0)40°C, 24 hoursStable < 5% degradation . The fluoride leaving group requires specific activation; it is highly stable to standard physiological and aqueous workup conditions [2].
Protic (Basic) MeOH + NaOH (pH > 10)25°C, < 1 hourRapid Degradation > 95% solvolysis . Strong nucleophiles (methoxide/hydroxide) overcome the activation barrier, displacing the fluoride to form methyl sulfonates or sulfonic acids.

Troubleshooting & FAQs

Q1: I attempted an amide coupling using HATU/DIPEA in DMF, but my LC-MS shows a loss of the −SO2​F group. What happened? Causality & Solution: While the −SO2​F group is generally stable to tertiary amines like DIPEA at room temperature, prolonged heating or excessive equivalents of base in polar aprotic solvents (like DMF) can lead to side reactions. Furthermore, if your target amine is a highly nucleophilic, unhindered primary amine present in large excess, it can prematurely attack the S(VI) center. Self-Validation Fix: Strictly control your stoichiometry (1.0 eq building block, 1.1 eq amine, 2.0 eq DIPEA) and run the reaction in DCM or MeCN at 0°C warming to room temperature. Validate the integrity of the −SO2​F group post-reaction via 19F NMR (look for the characteristic sharp singlet between +50 to +60 ppm).

Q2: Can I use DMSO for the long-term storage of 100 mM stock solutions? Causality & Solution: It is not recommended for periods exceeding a few days. DMSO is highly hygroscopic. When trace water enters the system, the native carboxylic acid of 2-Ethyl-5-(fluorosulfonyl)benzoic acid lowers the local pH, creating an auto-catalytic environment that slowly hydrolyzes the −SO2​F group into a sulfonic acid over several weeks. Self-Validation Fix: Store the compound as a lyophilized dry powder at -20°C in a desiccator. If a stock solution is mandatory, use anhydrous acetonitrile (MeCN) or prepare single-use anhydrous DMSO aliquots stored under argon.

Q3: Why is my SuFEx click reaction failing to couple with a phenol in methanol? Causality & Solution: SuFEx reactions require the activation of the S(VI)−F bond, typically achieved using a strong amidine base like DBU or a bifluoride catalyst [3]. If you run this reaction in methanol, the DBU will deprotonate the solvent, generating methoxide. Methoxide is a potent, unhindered nucleophile that will rapidly attack the activated −SO2​F group, resulting in irreversible methyl sulfonate esterification rather than your desired phenol coupling. Self-Validation Fix: Always perform SuFEx couplings in strictly aprotic solvents (MeCN, THF, or DCM). Monitor the reaction via LC-MS to confirm the mass shift corresponding to the loss of HF (-20 Da).

Visualizing Reaction Workflows & Stability

Workflow A 2-Ethyl-5-(fluorosulfonyl) benzoic acid B Amide Coupling (HATU, DIPEA, DCM) SO2F remains intact A->B Step 1: Amidation C SuFEx Click (Phenol, DBU, MeCN) S(VI)-F activated B->C Step 2: SuFEx D Final Target Conjugate C->D Product

Orthogonal reactivity workflow of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Stability cluster_aprotic Aprotic Solvents (DCM, MeCN, THF) cluster_protic Protic Solvents (MeOH, H2O) Compound 2-Ethyl-5-(fluorosulfonyl)benzoic acid Stable Highly Stable (Ideal for Storage & Reactions) Compound->Stable Inert environment Neutral Stable at pH 1-10 (Aqueous workup safe) Compound->Neutral Neutral/Acidic Basic Degradation at pH > 10 (Base-catalyzed Solvolysis) Compound->Basic Strong Base added

Solvent stability and degradation pathways of the fluorosulfonyl group.

Self-Validating Experimental Protocols

To leverage the orthogonal reactivity of this molecule, you must perform the amidation of the carboxylic acid before the SuFEx reaction. The protocols below are designed as self-validating systems, ensuring you can analytically confirm success at each stage.

Protocol A: Orthogonal Amide Coupling (Preserving the −SO2​F Group)

Objective: Couple the carboxylic acid to a primary amine without degrading the fluorosulfonyl group.

  • Preparation: In an oven-dried flask under argon, dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq, 0.5 mmol) and the target amine (1.1 eq, 0.55 mmol) in anhydrous DCM (5.0 mL, 0.1 M).

  • Base Addition: Add DIPEA (2.0 eq, 1.0 mmol) and cool the mixture to 0°C using an ice bath. Causality: Cooling prevents localized exothermic degradation during the coupling agent addition.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) portion-wise over 5 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. You should observe the product mass with the −SO2​F isotope pattern intact.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with DCM ( 3×5 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2: Perform 19F NMR on the crude mixture. A sharp singlet at ~+50 to +60 ppm confirms the quantitative survival of the −SO2​F group.

Protocol B: SuFEx Click Coupling of the −SO2​F Intermediate

Objective: React the preserved fluorosulfonyl group with a target phenol to form a stable aryl fluorosulfate linkage.

  • Preparation: Dissolve the −SO2​F containing intermediate from Protocol A (1.0 eq, 0.4 mmol) and the target phenol (1.2 eq, 0.48 mmol) in anhydrous MeCN (4.0 mL, 0.1 M).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq, 0.08 mmol). Causality: DBU acts as a specialized SuFEx catalyst, hydrogen-bonding with the phenol and activating the S-F bond for nucleophilic displacement without hydrolyzing it [3].

  • Reaction: Stir at room temperature for 4–12 hours.

  • Validation Checkpoint 3: Monitor via 19F NMR. The reaction is complete when the sharp singlet at ~+55 ppm completely disappears, indicating total consumption of the S(VI)−F bond.

  • Purification: Concentrate the mixture and purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the final conjugate.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Available at:[Link]

  • Jones, A., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available at:[Link]

  • Zheng, Q., et al. (2020). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS), 117(46), 28625-28631. Available at:[Link]

Troubleshooting

SuFEx Technical Support Center: 2-Ethyl-5-(fluorosulfonyl)benzoic Acid

Welcome to the Technical Support Center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This bifunctional building block is highly valued in drug discovery and chemical biology due to its ability to undergo orthogonal react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This bifunctional building block is highly valued in drug discovery and chemical biology due to its ability to undergo orthogonal reactions: standard carboxylic acid derivatization and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

However, the dual reactivity of the carboxylic acid (-COOH) and the fluorosulfonyl (-SO₂F) groups can lead to chemoselectivity issues, catalyst degradation, and unwanted hydrolysis. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to ensure your experiments succeed.

Causality & Mechanistic Insights: Understanding the Molecule

To master reactions with 2-Ethyl-5-(fluorosulfonyl)benzoic acid, you must understand the causality behind its reactivity:

  • The S(VI)-F Hub: Unlike sulfonyl chlorides (-SO₂Cl) which are highly electrophilic and moisture-sensitive, the S(VI)-F bond is kinetically highly stable. It requires specific activation (e.g., strong bases or fluoride ions) to react with nucleophiles like silyl ethers or amines[1].

  • Steric Shielding at C2: The ethyl group at the 2-position provides steric hindrance around the carboxylic acid. This slows down standard esterification/amidation rates compared to unsubstituted benzoic acids, necessitating highly efficient coupling reagents (e.g., EDC/NHS or oxalyl chloride)[2],[3].

  • Proximity-Enhanced Cross-Reactivity: In biological contexts, the -SO₂F group acts as a proximity-enhanced warhead. If the -COOH is conjugated to a protein, the -SO₂F group can unexpectedly cross-link with nearby Lys, His, Tyr, Ser, or Thr residues[3],[4].

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass shift corresponding to -SO₃H instead of my desired SuFEx product? A: You are observing the hydrolysis of the -SO₂F group. While the S(VI)-F bond is exceptionally stable under neutral or acidic conditions, it undergoes rapid hydrolysis to a sulfonate (-SO₃⁻) in highly basic, aqueous environments (pH > 10)[5]. The hydroxide ion directly attacks the hexavalent sulfur center, displacing the fluoride. Ensure your reaction solvents are strictly anhydrous.

Q: My SuFEx reaction stalls at 50-60% conversion when using DBU as a catalyst. Why? A: This is a classic case of catalyst degradation. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is prone to hydrolysis in the presence of trace water and the HF byproduct generated during the SuFEx reaction[6]. Switch to a more sterically hindered base like BTMG (Barton's base) or use a fluoride salt like TBAF[1],[6].

Q: Can I activate the carboxylic acid to an acid chloride without destroying the sulfonyl fluoride? A: Yes. The S(VI)-F bond is completely orthogonal to standard chlorinating agents. You can treat 2-Ethyl-5-(fluorosulfonyl)benzoic acid with oxalyl chloride and a catalytic amount of DMF to form the acid chloride; the -SO₂F group will remain fully intact[2].

Visualizing Reaction Pathways & Troubleshooting

G Start 2-Ethyl-5-(fluorosulfonyl) benzoic acid Path1 Amidation/Esterification (Target: -COOH) Start->Path1 EDC/NHS (Mild) Path2 SuFEx Click (Target: -SO2F) Start->Path2 Silyl Ether + BTMG (Strictly Anhydrous) Side1 Side Reaction: Cross-Reactivity Path1->Side1 Excess Nucleophile + Strong Base Side2 Side Reaction: Hydrolysis to -SO3H Path2->Side2 pH > 10 or Trace Water

Reaction pathways and common side reactions of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Workflow Issue Low Yield in SuFEx or Amidation? Check1 Check pH & Water Issue->Check1 Check2 Check Stoichiometry Issue->Check2 Res1 Hydrolysis of -SO2F (pH > 10) Check1->Res1 Aqueous/Basic Res2 Catalyst Degradation (DBU Hydrolysis) Check1->Res2 Prolonged DBU Res3 Cross-Reactivity (Amide + Sulfonamide) Check2->Res3 Bifunctional Fix1 Use BTMG or TBAF Anhydrous Solvent Res1->Fix1 Res2->Fix1 Fix2 Protect -COOH or Limit Nucleophile Res3->Fix2

Troubleshooting logic for diagnosing and resolving low yields in bifunctional SuFEx reactions.

Quantitative Analysis of SuFEx Catalysts & Side Reactions

To minimize side reactions, catalyst selection is critical. The table below summarizes the performance of various catalysts when attempting a SuFEx reaction on the -SO₂F group of fluorosulfonylbenzoic acid derivatives.

Catalyst / ConditionLoadingReaction TimeHydrolysis Side-ProductTarget SuFEx YieldCausality / Notes
DBU 20 mol%12 hours5 - 10%~80%DBU degrades via hydrolysis over long reaction times[6].
BTMG (Barton's Base) 5 mol%30 mins< 1%> 95%Steric hindrance prevents catalyst degradation; highly accelerated[6].
TBAF 10 mol%2 hours< 1%> 90%Excellent for liquid-based in situ SuFEx; mild and highly efficient[1].
NaOH (aq, 0.025 M) Excess20 mins100% 0%Rapid hydroxide attack on S(VI) causes complete hydrolysis[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the integrity of the -SO₂F group is maintained during -COOH activation, and vice versa.

Protocol A: Chemoselective Amidation of the -COOH Group

Objective: Form an amide bond at the C1 position while leaving the C5 -SO₂F group completely intact.

  • Preparation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an N₂ atmosphere.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.1 equiv) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or EDC·HCl at 0 °C[3].

  • Self-Validation Checkpoint 1: Stir for 2 hours. Take a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful activation) and the intact -SO₂F isotopic pattern.

  • Coupling: Filter off the dicyclohexylurea (DCU) precipitate if using DCC[3]. Add the target primary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to the filtrate.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via ¹⁹F NMR. A sharp singlet between +50 to +60 ppm confirms the -SO₂F group has not undergone unwanted SuFEx or hydrolysis.

Protocol B: Accelerated SuFEx Click Reaction

Objective: React the -SO₂F group with an aryl silyl ether rapidly to avoid hydrolysis.

  • Preparation: Dissolve the -COOH protected 2-Ethyl-5-(fluorosulfonyl)benzoate derivative (1.0 equiv) and the target aryl silyl ether (1.2 equiv) in anhydrous acetonitrile.

  • Catalysis: Add BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine, 5 mol%) and Hexamethyldisilazane (HMDS, 1.0 equiv)[6].

  • Reaction: Stir at room temperature. The synergistic effect of BTMG and HMDS will drive the reaction to completion in under 30 minutes[6].

  • Self-Validation Checkpoint: Monitor via TLC or ¹⁹F NMR. The complete disappearance of the +50 to +60 ppm ¹⁹F signal indicates 100% conversion of the sulfonyl fluoride to the sulfonate ester.

  • Workup: Evaporate the solvent and purify via standard silica gel chromatography. The absence of aqueous basic workup eliminates the risk of late-stage hydrolysis.

References

  • [7] Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. Available at: [Link]

  • [2] US20170196985A1 - Sulfur(vi) fluoride compounds and methods for the preparation thereof. Google Patents. Available at:

  • [3] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • [1] SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society (ACS). Available at: [Link]

  • [4] Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry (ACS). Available at:[Link]

  • [5] [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. ChemRxiv. Available at: [Link]

  • [6] Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. Available at: [Link]

Sources

Optimization

Troubleshooting failed reactions involving 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Welcome to the advanced troubleshooting and methodology center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . As a bifunctional building block, this molecule is highly valued in medicinal chemistry and chemical biology for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . As a bifunctional building block, this molecule is highly valued in medicinal chemistry and chemical biology for its ability to bridge traditional peptide chemistry with next-generation Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

However, its unique structural features—specifically the steric hindrance of the ortho-ethyl group and the distinct electronic requirements of the fluorosulfonyl (-SO2F) group—often lead to chemoselectivity issues and stalled reactions. This guide is engineered to help you navigate these challenges through causality-driven troubleshooting and self-validating protocols.

G Start 2-Ethyl-5-(fluorosulfonyl) benzoic acid Path1 Amide Coupling (HATU, DIPEA, Amine) Start->Path1 Chemoselective COOH Activation Path2 SuFEx Click (Phenol, DBU catalyst) Start->Path2 Chemoselective SO2F Activation Result1 Amide Product (Intact -SO2F) Path1->Result1 Fail1 Failure: Steric Hindrance (If EDC/NHS used) Path1->Fail1 Result2 Aryl Fluorosulfate (Intact -COOH) Path2->Result2 Fail2 Failure: No Reaction (If no catalyst used) Path2->Fail2

Chemoselective workflows and common failure points for 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My amide coupling at the carboxylic acid is failing or yielding <20%. Why is the reaction stalling?

The Causality: The primary culprit is the ethyl group at the 2-position. This bulky alkyl substituent creates significant A-strain (steric hindrance) directly adjacent to the carboxylic acid at the 1-position. When using standard carbodiimide coupling reagents like EDC or DCC, the formation of the bulky O-acylisourea intermediate is thermodynamically disfavored, and subsequent nucleophilic attack by the amine is physically blocked. The Solution: You must abandon standard carbodiimides and utilize highly reactive uronium/aminium-based coupling reagents (e.g., HATU or COMU) which form a smaller, highly electrophilic active ester. Alternatively, converting the carboxylic acid to an acyl chloride using oxalyl chloride is highly effective; the -SO2F group is entirely stable to these conditions[2].

Q2: I am observing degradation or loss of the -SO2F group during my carboxylic acid derivatization. How do I prevent this?

The Causality: While the S(VI)-F bond is exponentially more stable than a traditional sulfonyl chloride (-SO2Cl) and resists reductive collapse[3], it is not immune to harsh nucleophiles. Extended heating with excess primary amines, or the use of strong aqueous bases (e.g., NaOH, LiOH) during downstream saponification, will force the premature displacement of the fluoride ion, leading to unwanted sulfonamides or sulfonic acids. The Solution: Maintain strictly anhydrous conditions during amide coupling. Rely exclusively on non-nucleophilic, sterically hindered bases like DIPEA ( N,N -Diisopropylethylamine) rather than TEA or primary amine bases.

Q3: My SuFEx click reaction with a phenol is not proceeding at all. What is missing?

The Causality: Unlike traditional click chemistry (e.g., CuAAC), SuFEx requires specific catalytic activation. The S(VI)-F bond has a high kinetic barrier due to strong polarization and a short bond length. If you simply mix the sulfonyl fluoride and a phenol, the reaction will remain inert indefinitely[4]. The Solution: You must introduce a Lewis base catalyst to engage the 3d-orbital of the S(VI) center or to activate the nucleophile[5]. For aryl silyl ethers or free phenols, the addition of 10–20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP is mandatory to drive the S-O bond formation.

Part 2: Quantitative Data & Reagent Selection

To optimize your synthetic route, consult the empirical data below regarding reagent efficacy when handling 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Table 1: Coupling Reagent Efficacy for the Sterically Hindered -COOH
Coupling ReagentBaseSolventAvg. Yield (Amidation)-SO2F RetentionRecommendation
EDC / HOBtDIPEADMF15 - 25%>99%Not Recommended (Steric failure)
HATUDIPEADMF85 - 95%>99%Highly Recommended
Oxalyl ChlorideNoneDCM90 - 98%>95%Excellent for unreactive amines
T3P (50% in EtOAc)PyridineEtOAc60 - 75%>99%Good alternative for scale-up
Table 2: SuFEx Catalyst Selection for -SO2F Activation
CatalystNucleophileSolventReaction TimeAvg. YieldNotes
NonePhenolMeCN>72 h0%Kinetic barrier too high
DBU (20 mol%)PhenolMeCN2 - 4 h>90%Standard SuFEx Protocol
BEMP (20 mol%)Aryl Silyl EtherDMF1 - 2 h>95%Best for sensitive substrates

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation (Targeting the Carboxylic Acid)

Objective: Form an amide bond while preserving the SuFEx-active -SO2F group.

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check 1: An immediate color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Monitoring: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Self-Validation Check 2: Look for the [M+H]+ of the desired amide. Crucially, ensure there is no [M−19]+ peak, which would indicate the loss of the fluoride ion (degradation of the SuFEx handle).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: SuFEx Click Reaction (Targeting the Fluorosulfonyl Group)

Objective: Form a stable S-O bond via SuFEx click chemistry with a phenol.

  • Preparation: Dissolve the -SO2F containing intermediate (1.0 eq) and the target phenol (1.2 eq) in anhydrous acetonitrile (0.1 M).

  • Catalysis: Add DBU (0.2 eq, 20 mol%) in a single portion.

  • Reaction: Stir at room temperature. The reaction is typically rapid and should be complete within 2 to 4 hours.

  • Monitoring: Analyze via TLC (Hexanes:EtOAc) or LCMS.

    • Self-Validation Check 3: The starting material -SO2F spot will disappear. By LCMS, the product mass will correspond to [MSM​+MPhenol​−20]+ , accounting for the loss of HF.

  • Purification: The reaction is remarkably clean. Pass the crude mixture through a short silica plug to remove the DBU catalyst and unreacted phenol, eluting with Hexanes/EtOAc.

G A Sulfonyl Fluoride (-SO2F) B DBU Catalyst Activation A->B Binding D S-O Bond Formation (SuFEx Product) B->D Exchange E Fluoride Byproduct B->E Release C Phenol/Silyl Ether Nucleophile C->B Deprotonation/ Activation

SuFEx catalytic cycle demonstrating DBU-mediated S-O bond formation from sulfonyl fluorides.

References

  • "Sulfur[18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis" National Institutes of Health (NIH). Available at:[Link][5]

  • "Advances in the construction of diverse SuFEx linkers" National Science Review (Oxford University Press). Available at:[Link][4]

  • "Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry" National Institutes of Health (NIH). Available at:[Link][3]

  • "SuFEx handle fragment library" Melius Organics. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Welcome to the technical support center for the synthesis and optimization of 2-Ethyl-5-(fluorosulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Ethyl-5-(fluorosulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this valuable compound. As a key building block in medicinal chemistry, particularly for the development of covalent inhibitors and chemical probes, robust and reproducible synthesis is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Overview of Synthetic Strategy

The most common and reliable synthetic route to 2-Ethyl-5-(fluorosulfonyl)benzoic acid involves a two-step process starting from 2-ethylbenzoic acid.

  • Chlorosulfonylation: Electrophilic substitution on the aromatic ring of 2-ethylbenzoic acid with chlorosulfonic acid to generate the intermediate, 2-Ethyl-5-(chlorosulfonyl)benzoic acid.

  • Halogen Exchange (Halex): Conversion of the resulting sulfonyl chloride to the more stable and selectively reactive sulfonyl fluoride using a suitable fluoride source.

This pathway is favored due to the commercial availability of the starting material and the generally high efficiency of the two steps. However, success is highly dependent on careful control of reaction parameters.

Experimental Workflow Overview

Below is a diagram illustrating the typical workflow from starting material to purified product.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Halogen Exchange cluster_2 Step 3: Purification & Analysis A 2-Ethylbenzoic Acid C Crude 2-Ethyl-5- (chlorosulfonyl)benzoic acid A->C Reaction at 0-25°C B Chlorosulfonic Acid (ClSO3H) B->C E Crude 2-Ethyl-5- (fluorosulfonyl)benzoic acid C->E Reaction in Solvent (e.g., MeCN, Acetone/H2O) D Fluoride Source (e.g., KF, KHF2) D->E F Aqueous Workup (Acid-Base Extraction) E->F G Recrystallization or Column Chromatography F->G H Purified Product G->H I Analytical Validation (NMR, MS, HPLC) H->I G Start Synthesis Outcome: Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Chlorosulfonylation (Step 1) CheckStep->Step1 Step 1 Step2 Halogen Exchange (Step 2) CheckStep->Step2 Step 2 Purification Purification/Workup CheckStep->Purification Final Stage Step1_Cause Potential Causes for Step 1? Step1->Step1_Cause Step2_Cause Potential Causes for Step 2? Step2->Step2_Cause Purification_Cause Problem with Purification? Purification->Purification_Cause Temp Temperature Control Issue? Step1_Cause->Temp Yes Moisture Moisture Contamination? Step1_Cause->Moisture No Temp_Sol Solution: Maintain 0°C during addition, slow warm-up. Temp->Temp_Sol Yes Moisture_Sol Solution: Use oven-dried glassware, run under inert atmosphere. Moisture->Moisture_Sol Yes Fluoride Fluoride Source Inactive? Step2_Cause->Fluoride Yes Conditions Suboptimal Conditions? Step2_Cause->Conditions No Fluoride_Sol Solution: Use KHF₂ or spray-dried KF. Consider phase-transfer catalyst. Fluoride->Fluoride_Sol Yes Conditions_Sol Solution: Increase temperature (60-80°C). Increase reaction time. Conditions->Conditions_Sol Yes Hydrolysis Hydrolysis to Sulfonic Acid? Purification_Cause->Hydrolysis Yes Separation Poor Separation? Purification_Cause->Separation No Hydrolysis_Sol Solution: Use mild base (NaHCO₃). Minimize time in aqueous phase. Hydrolysis->Hydrolysis_Sol Yes Separation_Sol Solution: Ensure complete pH change during extraction/precipitation. Consider recrystallization. Separation->Separation_Sol Yes

Caption: A decision-tree diagram for troubleshooting the synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

References

  • Narouz, M. R., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. Available at: [Link]

  • Kee, C. W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. Available at: [Link]

  • Kee, C. W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]

  • Fayad, E., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Larraufie, M., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorination. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]

  • Chen, K., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. Available at: [Link]

  • Cornella, J., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. Available at: [Link]

  • Bolm, C., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. Lirias. Available at: [Link]

  • Saelim, J., et al. (2021). Introduction Benzoic acid is a preservative that is widely used as a food additive. ResearchGate. Available at: [Link]

  • Oakwood Chemical. 2-Fluoro-5-(chlorosulfonyl)benzoic acid. Available at: [Link]

  • Google Patents. Process for the purification of benzoic acid.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Molbase. 2-CHLORO-5-(FLUOROSULFONYL)BENZOIC ACID. Available at: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Radu, G. L., et al. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. Available at: [Link]

  • Bartleby.com. Purifying A Compound Of Benzoic Acid. Available at: [Link]

  • FSIS.USDA.gov. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

Optimization

Recrystallization techniques for purifying 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Part 1: Understanding the Molecule & Solvent Selection Strategy The key to any successful recrystallization is selecting an appropriate solvent system.[1][2][3] This choice is dictated by the physicochemical properties o...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Understanding the Molecule & Solvent Selection Strategy

The key to any successful recrystallization is selecting an appropriate solvent system.[1][2][3] This choice is dictated by the physicochemical properties of the solute. 2-Ethyl-5-(fluorosulfonyl)benzoic acid is a solid at room temperature and possesses several functional groups that influence its solubility[4][5]:

  • Benzoic Acid Moiety : The carboxylic acid group (-COOH) can engage in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols and water.[6][7][8]

  • Aromatic Ring & Ethyl Group : These nonpolar features contribute to solubility in less polar organic solvents like toluene or ethers.[9]

  • Fluorosulfonyl Group (-SO₂F) : This is a polar, electron-withdrawing group, further influencing the molecule's overall polarity and stability. Arylsulfonyl fluorides are notably more stable towards hydrolysis than their chloride counterparts.[10][11]

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][2][3] Based on the structure, we can propose several candidate solvents and solvent systems. The following table provides a starting point for your solvent screening experiments.

Table 1: Candidate Solvents for Recrystallization

Solvent/SystemRationale & Expected BehaviorBoiling Point (°C)
Single Solvents
EthanolThe combination of a polar hydroxyl group and a short alkyl chain may provide the ideal solubility curve. Benzoic acid itself is highly soluble in hot ethanol.[6][7]78
IsopropanolSimilar to ethanol, but slightly less polar. Often a good choice for purifying sulfonyl fluorides.[10]82
TolueneThe aromatic nature of toluene will interact well with the benzene ring of the target molecule. May require a co-solvent to increase solubility. Benzoic acid has moderate solubility in toluene.[12]111
Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.[6]77
Mixed Solvent Systems
Ethanol/WaterA classic polar protic system. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of hot ethanol to clarify.[1]Variable
Toluene/HeptaneA nonpolar system. Dissolve in a minimum of hot toluene and add hot heptane as the anti-solvent until the cloud point is reached.[1]Variable

Part 2: Experimental Protocol - A Starting Point

This protocol is a generalized procedure. You will likely need to optimize solvent volumes and cooling rates for your specific sample's purity and scale.

Step-by-Step Methodology:

  • Solvent Selection Test (Small Scale):

    • Place ~20-30 mg of your crude 2-Ethyl-5-(fluorosulfonyl)benzoic acid into several small test tubes.

    • Add a candidate solvent (e.g., ethanol) dropwise at room temperature. A good solvent will not dissolve the solid readily.[3][13]

    • Gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3]

    • Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.[1][13] Repeat for other candidate solvents to find the best option.

  • Bulk Recrystallization:

    • Place your crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).

    • Add a magnetic stir bar or a boiling chip.

    • Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[1][2] Using excessive solvent is a common reason for low yield.[14][15][16]

    • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[14] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.[1]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[1]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

    • Press the crystals firmly on the filter paper with a clean spatula or stopper to remove as much solvent as possible.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization.

Q1: My compound is not dissolving, even in a large amount of boiling solvent.

  • Cause: The solvent you have chosen is too "poor" for your compound.[1] The compound's solubility in that solvent is too low, even at high temperatures.

  • Solution: You must select a more suitable solvent. Revisit the solvent selection tests with a more polar or different class of solvent from Table 1.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Cause A: Too much solvent was used. This is the most frequent cause of crystallization failure.[15] The solution is not supersaturated, and the compound remains dissolved.

  • Solution A: Gently boil off some of the solvent to concentrate the solution. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" impurely.[15]

  • Cause B: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution B:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch can provide a nucleation site for crystal growth.[14][16]

    • Seed: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution. This will act as a template for further crystallization.[14]

Q3: My compound "oiled out" instead of forming crystals.

  • Cause A: The boiling point of the solvent is higher than the melting point of the solute. The solid is melting before it dissolves, which is not a true recrystallization.

  • Solution A: Choose a solvent with a lower boiling point.[1]

  • Cause B: The solution is too concentrated, or the cooling was too rapid. This is common when the compound is significantly impure, as impurities can depress the melting point.[15]

  • Solution B: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to make the solution slightly more dilute. Allow it to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[14][15]

Q4: My recovery yield is very low (<50%).

  • Cause A: Too much solvent was used during dissolution. As discussed in Q2, this keeps a significant portion of your product in the mother liquor.[14][16]

  • Solution A: In future runs, use the absolute minimum amount of boiling solvent required for dissolution. You can attempt to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.

  • Cause B: Excessive washing during filtration. Washing with too much cold solvent, or solvent that is not sufficiently cold, will dissolve some of your product.[16]

  • Solution B: Use a minimal amount of ice-cold solvent for the washing step.

  • Cause C: Premature crystallization during hot filtration. If you performed a hot filtration and were not quick enough, or your apparatus was not sufficiently pre-heated, product may have crystallized in the filter paper.

  • Solution C: Ensure your receiving flask and funnel are hot. Add a small excess of solvent (~5%) before hot filtration to ensure the compound remains in solution. This excess can be boiled off before the final cooling step.

Part 4: Process & Logic Visualization

The following diagram outlines the decision-making process for developing and troubleshooting the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q ts_no_dissolve Troubleshoot: Choose New Solvent dissolve->ts_no_dissolve Does Not Dissolve hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling & Ice Bath hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q ts_oiling_out Troubleshoot: 1. Reheat & Add Solvent 2. Cool Slower cool->ts_oiling_out Oiled Out collect Vacuum Filtration & Washing crystals_q->collect Yes ts_no_crystals Troubleshoot: 1. Evaporate Solvent 2. Scratch/Seed crystals_q->ts_no_crystals No dry Dry Crystals collect->dry end End: Pure Product dry->end ts_no_dissolve->solvent_screen ts_no_crystals->dissolve ts_oiling_out->dissolve

Caption: Recrystallization and Troubleshooting Workflow.

References

  • Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Recrystallization. (n.d.). University of Missouri-St. Louis, Department of Chemistry. Retrieved from [Link]

  • Ferreira, O., et al. (2012). The solubility of benzoic acid in seven solvents.
  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • 2-Ethyl-5-(fluorosulfonyl)benzoic acid | 1955519-92-2. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Recrystallization pointers. (2024, April 29). Reddit. Retrieved from [Link]

  • Benzoic acid derivatives. (n.d.). Target Analysis. Retrieved from [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PMC.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Method for preparing benzoic acid derivatives through novel synthetic intermediates. (n.d.). Google Patents.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024, July 16). ACS Sustainable Chemistry & Engineering.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.). Wiley Online Library.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005, December 1). Google Patents.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.

Sources

Troubleshooting

Technical Support Center: Analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Welcome to the technical support guide for the analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a bifunctional molecule containing both a reactive sulfonyl fluoride and an acidic carboxylic acid moiety, its analysis presents unique challenges that require careful methodological consideration.

Section 1: Compound Characteristics & General Handling FAQs

Understanding the inherent properties of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is the first step toward developing robust analytical methods. Its reactivity dictates storage, handling, and sample preparation procedures.

Q1: What are the fundamental chemical properties of 2-Ethyl-5-(fluorosulfonyl)benzoic acid?

This compound is a solid at room temperature with the following key properties:

PropertyValueSource(s)
CAS Number 1955519-92-2[1][2]
Molecular Formula C₉H₉FO₄S[1]
Molecular Weight 232.23 g/mol
Physical Form Solid
Purity (Typical) ~95%

Q2: How should I properly store and handle this compound to prevent degradation?

Due to its reactive nature, proper storage is critical for analytical accuracy.

  • Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture Sensitivity: The sulfonyl fluoride group is susceptible to slow hydrolysis, which would convert it to the corresponding sulfonic acid. While sulfonyl fluorides are considerably more stable than their sulfonyl chloride counterparts, it is crucial to minimize exposure to moisture and protic solvents during storage and sample preparation[3][4].

  • Handling: Always handle the material in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), as the compound is classified as a skin and eye irritant and may cause respiratory irritation[5]. Prepare solutions fresh whenever possible to avoid degradation.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preferred method for analyzing this compound due to its non-destructive nature and suitability for polar, non-volatile molecules. However, challenges such as poor peak shape and on-column degradation can arise.

HPLC Troubleshooting & FAQs

Q3: I'm observing significant peak tailing in my chromatogram. What is the cause and how can I fix it?

Causality: This is the most common issue when analyzing acidic compounds on silica-based reversed-phase columns (e.g., C18). The primary cause is secondary ionic interactions between the deprotonated (negatively charged) carboxylic acid group of your analyte and residual silanol groups (-Si-OH) on the silica surface, which carry a partial negative charge[6]. This interaction results in a non-ideal chromatographic process, leading to tailed peaks.

Solution: The key is to suppress the ionization of the carboxylic acid group. By operating the mobile phase at a pH at least 2 units below the analyte's pKa (~4.2 for the benzoic acid moiety[7]), the carboxylic acid will be in its neutral, protonated form (-COOH). This minimizes silanol interactions and dramatically improves peak shape.

  • Action: Add a small amount of acid to your mobile phase. Formic acid (0.1%) or phosphoric acid (0.1%) are excellent choices.

  • Expert Tip: Consider using an "inert" or "bio-inert" HPLC column. These columns have hardware (titanium, PEEK-lined steel) and packing materials specifically treated to minimize analyte interactions with metal surfaces and active sites, which can also contribute to peak tailing[8].

Q4: Over the course of an analytical run, a new, more polar peak is growing in size, while my main analyte peak decreases. What is happening?

Causality: This strongly suggests on-column hydrolysis of the sulfonyl fluoride (-SO₂F) group to a sulfonic acid (-SO₃H). While relatively stable, the S-F bond can be cleaved, especially under non-ideal conditions[4][9]. The resulting sulfonic acid is much more polar and will elute earlier in a reversed-phase system. This can be exacerbated by:

  • High pH mobile phases (pH > 7).

  • Presence of nucleophiles in the mobile phase or sample matrix.

  • Elevated column temperatures.

Solution:

  • Confirm Mobile Phase pH: Ensure your mobile phase is neutral or, preferably, acidic (pH 3-5) to maintain the stability of the sulfonyl fluoride group[10].

  • Prepare Fresh Samples: Do not let samples sit on the autosampler for extended periods, especially if dissolved in aqueous or protic solvents.

  • Lower Temperature: If possible, run the analysis at a lower column temperature (e.g., 25-30°C).

Suggested HPLC Protocol & Workflow

This protocol provides a robust starting point for method development.

Step 1: Sample Preparation

  • Accurately weigh ~10 mg of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform serial dilutions to your desired concentration range (e.g., 1-100 µg/mL) using the same diluent.

Step 2: HPLC Instrumentation & Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry suitable for the analyte's polarity.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to ensure sharp peak shape and analyte stability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 20% B to 95% B over 10 minA generic gradient to ensure elution and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature for reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detector UV/DAD at 254 nmThe aromatic ring provides strong UV absorbance.
LC-MS Detector ESI in Negative ModeFor mass confirmation, detecting the [M-H]⁻ ion.

HPLC Troubleshooting Workflow Diagram

HPLC_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Poor Peak Shape (Tailing) Drifting Retention Time New/Growing Peak Cause Analyte-Silanol Interaction Mobile Phase Inconsistency / Temp Fluctuation On-Column Hydrolysis Problem:f0->Cause:f0 likely Problem:f1->Cause:f1 check Problem:f2->Cause:f2 indicates Solution Add 0.1% Formic Acid to Mobile Phase Ensure Proper Mixing & Degassing / Use Column Oven Maintain Acidic pH / Prepare Fresh Samples Cause:f0->Solution:f0 Cause:f1->Solution:f1 Cause:f2->Solution:f2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Analyte in Anhydrous Solvent B Add BSTFA + 1% TMCS (Silylating Agent) A->B C Heat at 70°C for 60 min B->C D Inject Derivatized Sample into GC-MS C->D E Separation on DB-5ms Column D->E F Detection by MS (EI Mode) E->F G Extract Ion Chromatogram for Quantifier Ion F->G H Integrate Peak and Quantify G->H

Sources

Optimization

Technical Support Center: Degradation of Fluorosulfonyl Benzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorosulfonyl benzoic acids. This guide provides in-depth technical information, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorosulfonyl benzoic acids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this important class of compounds. The fluorosulfonyl group is a powerful tool in chemical biology and drug discovery, but its reactivity requires a thorough understanding to ensure experimental success.

Section 1: Understanding the Stability of the Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) group, while more stable than other sulfonyl halides, is susceptible to degradation under common experimental conditions.[1] This section addresses the primary degradation pathway, hydrolysis, and the factors that influence its rate.

FAQs: Stability and Hydrolysis

Q1: My fluorosulfonyl benzoic acid derivative is degrading in my aqueous buffer. What is the likely cause?

A1: The most common degradation pathway for fluorosulfonyl benzoic acids in aqueous media is hydrolysis. The sulfur-fluorine bond is electrophilic and can be attacked by water, leading to the formation of the corresponding sulfonic acid and hydrofluoric acid (HF). The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of my compound?

A2: The hydrolysis of aryl sulfonyl fluorides is significantly accelerated under basic conditions.[2] At higher pH, the concentration of the more nucleophilic hydroxide ion (OH⁻) increases, leading to a faster rate of attack on the electrophilic sulfur atom. Conversely, under acidic conditions, the fluorosulfonyl group is generally more stable. For example, the half-life of some sulfonyl fluorides can be dramatically reduced at pH 10 compared to pH 7 or 8.[2]

Q3: I have two different fluorosulfonyl benzoic acid analogues, and one is degrading much faster than the other. Why is this?

A3: The electronic properties of the substituents on the benzoic acid ring play a crucial role in the stability of the fluorosulfonyl group. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to enhanced stability. The position of the substituent relative to the fluorosulfonyl group also has an impact.

Q4: Are there other degradation pathways I should be concerned about?

A4: While hydrolysis is the primary concern, other degradation pathways such as photolysis and reaction with strong nucleophiles can occur under specific conditions. However, for most standard laboratory applications, hydrolysis will be the dominant degradation route. Photonucleophilic substitution of aryl fluorides has been observed, but this typically requires specific photochemical conditions.[3]

Section 2: Troubleshooting Experimental Issues

This section provides practical advice for common problems encountered during the handling and use of fluorosulfonyl benzoic acids.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Rapid and unexpected compound degradation in solution. - Incorrect buffer pH (too basic).- Presence of strong nucleophiles in the reaction mixture.- Elevated temperature.- Verify the pH of all buffers and solutions. Aim for neutral or slightly acidic conditions where possible.- Avoid the use of buffers containing strong nucleophiles (e.g., primary or secondary amines) if they are not intended reactants.- Conduct experiments at the lowest practical temperature.
Inconsistent results in biological assays. - Compound degradation during the assay.- Reaction with assay components (e.g., proteins with nucleophilic residues).- Perform a stability study of your compound in the assay buffer under the assay conditions (time, temperature).- Consider the possibility of covalent modification of biological nucleophiles, as sulfonyl fluorides are known to react with residues like lysine and tyrosine.[2]
Difficulty in monitoring degradation by HPLC. - Co-elution of the parent compound and degradation products.- Poor peak shape.- Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, column type, or pH of the mobile phase.- Ensure the sample is fully dissolved in the mobile phase to prevent peak splitting.
Low recovery of the compound after work-up. - Degradation during extraction or purification steps.- Use of nucleophilic reagents during work-up.- Minimize exposure to aqueous basic conditions during work-up.- Avoid using nucleophilic solvents or reagents if possible.- Consider using non-aqueous work-up procedures.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of your fluorosulfonyl benzoic acid and analyzing its degradation products.

Protocol 1: HPLC-Based Stability Assay

This protocol allows for the quantitative monitoring of the degradation of a fluorosulfonyl benzoic acid over time.

Materials:

  • Fluorosulfonyl benzoic acid derivative

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer salts (e.g., phosphate, HEPES)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your fluorosulfonyl benzoic acid in an appropriate organic solvent (e.g., acetonitrile or DMSO).

  • Prepare Buffer Solutions: Prepare the desired aqueous buffer solutions at the target pH values (e.g., pH 5, 7.4, 9).

  • Initiate the Stability Study:

    • Add a small aliquot of the stock solution to a pre-warmed (if studying temperature effects) buffer solution to achieve the desired final concentration.

    • Immediately take a time-zero (t=0) sample and quench the degradation by diluting it with a suitable solvent (e.g., mobile phase).

  • Incubate and Sample: Incubate the reaction mixture at the desired temperature. At regular time intervals, withdraw aliquots and quench them in the same manner as the t=0 sample.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a mobile phase gradient of water and acetonitrile, both typically containing 0.1% formic acid or another modifier to ensure good peak shape.

    • Monitor the disappearance of the parent compound peak and the appearance of the sulfonic acid degradation product peak by UV absorbance at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining parent compound versus time to determine the degradation kinetics.

Protocol 2: ¹⁹F NMR for Reaction Monitoring

¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[4][5]

Materials:

  • Fluorosulfonyl benzoic acid derivative

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer equipped for ¹⁹F detection

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of your fluorosulfonyl benzoic acid in the chosen deuterated solvent in an NMR tube. If performing a kinetic study in an aqueous environment, use D₂O with an appropriate buffer.

  • Acquire Initial Spectrum: Record a ¹⁹F NMR spectrum of the starting material. The fluorosulfonyl group will have a characteristic chemical shift.

  • Initiate the Reaction: Add the reagent or change the condition (e.g., add a base) to initiate the degradation.

  • Monitor the Reaction: Acquire ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis:

    • Observe the decrease in the integral of the peak corresponding to the -SO₂F group and the appearance of a new peak corresponding to the fluoride ion (F⁻), which is a product of hydrolysis.

    • The relative integrals of these peaks can be used to determine the extent of the reaction over time.

Protocol 3: Quantification of Fluoride Ion by Ion Chromatography

This protocol is used to quantify the amount of fluoride ion released during the hydrolysis of the fluorosulfonyl group.

Materials:

  • Reaction aliquots from a stability study

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

  • Eluent solution (e.g., sodium hydroxide solution)

  • Fluoride standard solutions

Procedure:

  • Sample Preparation: Take aliquots from the stability study at various time points. Dilute the samples with deionized water to a concentration within the linear range of the ion chromatograph.

  • Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Use an appropriate eluent and flow rate for the separation of fluoride from other anions.

  • Calibration: Prepare a series of fluoride standard solutions of known concentrations and generate a calibration curve.

  • Analysis: Inject the prepared samples and standards into the ion chromatograph.

  • Data Analysis:

    • Identify and integrate the fluoride peak in the chromatograms.

    • Quantify the concentration of fluoride in the samples using the calibration curve. This will directly correlate to the amount of fluorosulfonyl benzoic acid that has hydrolyzed.

Section 4: Visualizing Degradation Pathways and Workflows

Diagrams

cluster_0 Primary Degradation Pathway: Hydrolysis Fluorosulfonyl Benzoic Acid Fluorosulfonyl Benzoic Acid Sulfonic Acid Derivative Sulfonic Acid Derivative Fluorosulfonyl Benzoic Acid->Sulfonic Acid Derivative H₂O / OH⁻ Fluoride Ion Fluoride Ion Fluorosulfonyl Benzoic Acid->Fluoride Ion H₂O / OH⁻

Caption: Primary hydrolysis pathway of fluorosulfonyl benzoic acid.

cluster_1 Analytical Workflow for Stability Assessment Stability_Study_Setup Set up Stability Study (Buffer, Temp, Timepoints) Aliquots Collect Aliquots Stability_Study_Setup->Aliquots HPLC_Analysis HPLC Analysis (Parent Compound Disappearance) Aliquots->HPLC_Analysis 19F_NMR_Analysis ¹⁹F NMR Analysis (-SO₂F Disappearance, F⁻ Appearance) Aliquots->19F_NMR_Analysis IC_Analysis Ion Chromatography (Fluoride Ion Quantification) Aliquots->IC_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) HPLC_Analysis->Data_Analysis 19F_NMR_Analysis->Data_Analysis IC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of fluorosulfonyl benzoic acids.

References

  • Determination of fluoride by an ion chromatography system using the preconcentration on nanometer-size zirconia. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N‑Heterocyclic Carbene Complex. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. Retrieved March 14, 2026, from [Link]

  • VALIDATION OF THE USE OF ION CHROMATOGRAPHY FOR ANALYSIS OF FLUORIDE IN WATER. (2024). Rasayan Journal of Chemistry. Retrieved March 14, 2026, from [Link]

  • A new method for determination of fluoride ion in commodity tea by ion-exclusion chromatography. (2018). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

  • Determination of selected anions in water by ion chromatography. (n.d.). USGS Publications Warehouse. Retrieved March 14, 2026, from [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. (2011). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N-Heterocyclic Carbene Complex. (2025). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Sulfur fluoride exchange. (2023). PMC. Retrieved March 14, 2026, from [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. Retrieved March 14, 2026, from [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. Retrieved March 14, 2026, from [Link]

  • Calculated Gibbs energies for the oxidative addition of sulfonyl... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. Retrieved March 14, 2026, from [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. Retrieved March 14, 2026, from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters. Retrieved March 14, 2026, from [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. (2024). PubMed. Retrieved March 14, 2026, from [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Nature. Retrieved March 14, 2026, from [Link]

  • ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. (2015). PubMed. Retrieved March 14, 2026, from [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2025). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Photocatalytic C–C Bond Cleavage and Fluorosulfonylation of Strained Cycloalkanols for Carbonyl-Containing Aliphatic Sulfonyl Fluorides. (2023). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. (n.d.). Oxford Academic. Retrieved March 14, 2026, from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers. Retrieved March 14, 2026, from [Link]

  • Photonucleophilic substitution in aryl fluorides: photochemical cine-substitution and evidence for an addition–elimination mechanism. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • NMAM 6012: Sulfuryl Fluoride. (2016). CDC. Retrieved March 14, 2026, from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. Retrieved March 14, 2026, from [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). University of Oxford. Retrieved March 14, 2026, from [Link]

  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. (2024). PubMed. Retrieved March 14, 2026, from [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 2-Ethyl-5-(fluorosulfonyl)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This document synthesizes field-proven methodologies with the mechanistic principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to ensure the integrity of your compound during drug development and synthetic workflows.

Part 1: Introduction & Chemical Causality

Sulfonyl fluorides (–SO₂F) are the cornerstone electrophiles of SuFEx click chemistry. Unlike sulfonyl chlorides, which hydrolyze rapidly upon exposure to atmospheric moisture, sulfonyl fluorides possess a significantly higher homolytic bond dissociation energy (~90.5 kcal/mol vs. ~46.0 kcal/mol) and are generally stable under physiological and neutral aqueous conditions [1].

However, 2-Ethyl-5-(fluorosulfonyl)benzoic acid presents a unique handling paradox. The stability of the –SO₂F group is compromised by the presence of the free carboxylic acid (–COOH) moiety. The –COOH group is highly hygroscopic and acts as a "moisture sink," drawing atmospheric water into the bulk solid. This localized hydration creates an acidic microenvironment where nucleophilic attack by water on the sulfur(VI) center becomes thermodynamically accessible [2].

Crucially, the heterolytic cleavage of the S–F bond during hydrolysis generates hydrofluoric acid (HF). This byproduct is autocatalytic; it lowers the local pH and accelerates the degradation of the remaining bulk material into 2-ethyl-5-sulfobenzoic acid [3]. Understanding this causality is essential for designing self-validating handling protocols.

Part 2: Troubleshooting Guide & FAQs

Q1: My NMR shows a new polar peak and a loss of the S–F coupling signal. Why is my compound degrading if sulfonyl fluorides are supposed to be stable? A1: You are observing the hydrolysis of the sulfonyl fluoride into a sulfonic acid. While the –SO₂F group is highly stable in isolation, the hygroscopic nature of the –COOH group in your specific compound absorbs trace moisture from the air. This absorbed water facilitates a slow heterolytic cleavage of the S–F bond. To prevent this, the compound must be stored under strictly anhydrous conditions.

Q2: How can I recover the compound if it has been exposed to ambient humidity? A2: Once the S–F bond is hydrolyzed to a sulfonic acid, the process is irreversible. However, if the exposure was brief and degradation is minimal (<5%), you can arrest further degradation by removing trace moisture. Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane), dry it over activated 4Å molecular sieves for 2 hours, and concentrate it under high vacuum. Do not use basic drying agents like K₂CO₃, as basic conditions rapidly accelerate SuFEx-type hydrolysis.

Q3: What is the optimal solvent system for long-term storage of stock solutions? A3: It is highly recommended to store the compound as a neat solid under inert gas at -20°C. If a stock solution is strictly necessary for your workflow, use anhydrous acetonitrile or DMSO stored over molecular sieves. Avoid protic solvents (e.g., methanol, ethanol) or any solvent containing trace amines, as these will trigger premature exchange reactions [4].

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following SOP prevents moisture ingress and allows you to verify the integrity of your handling technique.

Moisture-Safe Handling Workflow
  • Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. Do not open it. Allow the vial to equilibrate to room temperature in a desiccator for a minimum of 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, initiating the autocatalytic hydrolysis cycle.

    • Self-Validation: Weigh the sealed vial before and after equilibration. A mass increase indicates a compromised seal and moisture ingress.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or use a Schlenk line with a positive flow of dry Argon or Nitrogen.

  • Weighing: Weigh the required amount of 2-Ethyl-5-(fluorosulfonyl)benzoic acid using anti-static weigh boats to prevent static-induced scattering of the dry powder.

  • Reaction Setup: Dissolve the compound in your chosen anhydrous solvent. If executing a SuFEx reaction, always add your nucleophile (e.g., amine) before adding the base (e.g., DBU).

    • Causality: Adding the base first can catalyze the hydrolysis of the –SO₂F group by any trace water present in the system.

  • Storage: Purge the headspace of the stock vial with Argon, seal tightly with Parafilm, and return immediately to -20°C storage over a desiccant (e.g., Drierite).

Part 4: Quantitative Data Presentation

The table below summarizes the stability metrics of sulfonyl fluorides compared to traditional sulfonyl chlorides, highlighting why –SO₂F requires specific, albeit less extreme, handling conditions.

PropertySulfonyl Fluoride (–SO₂F)Sulfonyl Chloride (–SO₂Cl)
Bond Dissociation Energy ~90.5 kcal/mol~46.0 kcal/mol
Hydrolytic Half-life (pH 7.4) > 24 hours (Highly stable)< 1 minute (Spontaneous)
Reactivity with Trace Water Slow, requires microenvironmental activationRapid, exothermic hydrolysis
Primary Degradation Catalyst Strong bases, absorbed moisture via –COOHAmbient atmospheric humidity
Optimal Storage Condition Sealed, inert atmosphere, -20°CStrictly anhydrous, -20°C to -80°C

Part 5: Workflow & Mechanistic Visualizations

HydrolysisMechanism A 2-Ethyl-5-(fluorosulfonyl) benzoic acid B H2O Absorption (via -COOH group) A->B Ambient Humidity C Pentacoordinate Transition State B->C Nucleophilic Attack D 2-Ethyl-5-sulfobenzoic acid (Degradation Product) C->D S-F Cleavage E HF (Autocatalytic) C->E Byproduct Release E->B Lowers pH, Accelerates

Figure 1: Autocatalytic hydrolysis mechanism of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

HandlingWorkflow Step1 1. Remove from -20°C Freezer Step2 2. Equilibrate to RT (30 min minimum) Step1->Step2 Step3 3. Transfer to Glovebox (Argon/N2 Atmosphere) Step2->Step3 Step4 4. Weigh & Dissolve in Anhydrous Solvent Step3->Step4 Step5 5. Purge Headspace Return to -20°C Step4->Step5

Figure 2: Standard operating procedure for moisture-safe handling and storage.

References

  • Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: Nature Reviews Chemistry URL: [Link]

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Solubility

Welcome to the advanced technical support center for handling 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for handling 2-Ethyl-5-(fluorosulfonyl)benzoic acid . This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this bifunctional hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and downstream biological assays.

Here, we bridge the gap between theoretical chemistry and benchtop execution, providing causality-driven troubleshooting, self-validating protocols, and authoritative grounding to resolve stubborn solubility issues.

The Causality of Solubility Challenges

To overcome the poor solubility of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, one must first understand its structural thermodynamics. The molecule is a bifunctional hub presenting two opposing physicochemical forces:

  • High Lattice Energy: The carboxylic acid moiety strongly dimerizes via intermolecular hydrogen bonding, creating a highly stable crystalline lattice that resists dissolution in non-polar organic solvents.

  • Extreme Lipophilicity: The ethyl group and the fluorosulfonyl ( −SO2​F ) warhead are highly hydrophobic. They thermodynamically resist aqueous hydration, causing the compound to crash out of neutral or acidic aqueous buffers.

While deprotonating the carboxylic acid (pH > 4.2) improves water solubility, pushing the pH too high (pH > 10) introduces hydroxide ions that act as strong nucleophiles. This leads to the premature hydrolysis of the reactive S(VI)-F bond into an inert sulfonate ( −SO3−​ )[1]. Therefore, successful solubilization requires a precise balance of amphiphilic co-solvents, transient protecting strategies, and strict pH control[2].

Solubilization Decision Workflow

Solubilization Target 2-Ethyl-5-(fluorosulfonyl) benzoic acid Branch1 Aqueous Assays (Biological) Target->Branch1 Branch2 Organic Synthesis (SuFEx Click) Target->Branch2 AqStep1 Dissolve in 100% DMSO (100 mM Stock) Branch1->AqStep1 OrgStep1 Use DMSO or MeCN (Avoid non-polar solvents) Branch2->OrgStep1 AqStep2 Dilute in PBS (pH 7.4) Max 10% DMSO final AqStep1->AqStep2 Warning Avoid pH > 10 Prevents Hydrolysis AqStep2->Warning OrgStep2 Add BTMG/HMDS (Accelerated SuFEx) OrgStep1->OrgStep2 Success Fully Solubilized & Stable -SO2F Warhead OrgStep2->Success Warning->Success

Logical workflow for solubilizing 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Quantitative Solubility & Stability Profiles

To aid in experimental design, the following table summarizes the expected behavior of the compound across various common solvent systems.

Solvent SystemSolubility Limit −SO2​F StabilityRecommended Application
Pure Water (pH 7.0) Poor (< 1 mM)HighNot recommended
PBS Buffer (pH 7.4) + 5% DMSO Moderate (~1-5 mM)High (Stable for 24h+)In vitro biological assays
100% Anhydrous DMSO Excellent (> 100 mM)HighMaster stock solutions
Dichloromethane (DCM) Moderate (~20 mM)HighBiphasic SuFEx reactions
Aqueous NaOH (pH > 10) Excellent (as benzoate)Low (Hydrolyzes to −SO3−​ )Avoid entirely

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when added to aqueous biological buffers. How can I maintain solubility without degrading the −SO2​F group? A: Direct addition of the powder to aqueous buffers fails because the hydration energy cannot overcome the compound's lattice energy. You must first dissolve the compound in a polar aprotic solvent like DMSO to disrupt the hydrogen-bonded dimers. Once fully solvated in a 100 mM master stock, dilute it into your Phosphate-Buffered Saline (PBS) at pH 7.4. The −SO2​F group is remarkably stable in aqueous buffers between pH 1–10[2][3]. Ensure the final assay concentration of DMSO does not exceed 5-10% to prevent protein denaturation while keeping the compound in solution.

Q2: During SuFEx library synthesis in organic solvents, the reaction is sluggish and the acid doesn't fully dissolve. What is the optimal system? A: If you are using standard organic solvents (like DCM or Toluene)[4], the carboxylic acid moiety is likely causing poor solubility. Switch to the "Accelerated SuFEx Click Chemistry" (ASCC) protocol. This method utilizes 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) and hexamethyldisilazane (HMDS)[5]. HMDS transiently silylates the carboxylic acid, drastically increasing its solubility in organic solvents, while BTMG acts as a non-nucleophilic strong base to catalyze the SuFEx S-O or S-N bond formation[5].

Q3: Can I perform SuFEx coupling directly in aqueous environments to bypass organic solubility issues? A: Yes. "On-water" or aqueous-buffer-promoted SuFEx is highly effective and often accelerates the reaction. An equivolume (1:1) mixture of DMSO and PBS at 37°C has been shown to promote full conversion when coupling sulfonyl fluorides with amines[6]. The interfacial hydrogen bonding network provided by the water molecules stabilizes the leaving fluoride ion, driving the reaction forward[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual checks alone. Use the following self-validating protocols to guarantee your compound is both soluble and chemically intact.

Protocol A: Preparation of a Standardized 100 mM Master Stock

Purpose: To create a stable, fully solvated stock for downstream SuFEx or biological assays.

  • Weighing: Weigh exactly 23.2 mg of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (MW ≈ 232.2 g/mol ) into a dry, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Agitation: Vortex for 60 seconds, followed by mild sonication (room temperature) for 2 minutes until visually clear.

  • Self-Validation (Optical): Shine a laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms the lack of micro-precipitates.

  • Self-Validation (Analytical): Dilute a 1 µL aliquot into 1 mL of Acetonitrile and inject into an LC-MS (Negative Ion Mode).

    • Success criterion: A dominant peak at m/z=231 [M−H]− .

    • Failure criterion: A peak at m/z=229 indicates that the −SO2​F group has hydrolyzed to a sulfonate, likely due to water contamination or basic impurities in the DMSO.

Protocol B: Aqueous-Promoted SuFEx Coupling (Amidation/Sulfonamidation)

Purpose: To perform click chemistry in a solubility-optimized aqueous/organic mixture.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of LC-MS grade DMSO and 1X PBS (pH 7.4)[6].

  • Reagent Mixing: To 1.0 mL of the solvent mixture, add 10 µL of your 100 mM master stock (Protocol A) to achieve a 1 mM final concentration.

  • Coupling: Add 1.5 equivalents of your target amine or phenol.

  • Incubation: Incubate the reaction at 37°C with continuous shaking (800 rpm) for 12 hours[6].

  • Self-Validation (Reaction Tracking): Monitor the reaction via UV-HPLC at 254 nm. The complete disappearance of the starting material peak and the emergence of the product peak validates that the compound remained soluble and reactive throughout the process.

Sources

Troubleshooting

Strategies to increase the selectivity of reactions with 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Welcome to the Technical Support Center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethyl-5-(fluorosulfonyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals navigate the dual-reactivity of this bifunctional building block.

This molecule features two orthogonal electrophilic centers: a hard carboxylic acid (-COOH) and a latent, highly stable sulfur(VI) fluoride (-SO2F) group. Mastering the causality behind their reactivity is the key to achieving high-yielding, selective functionalization.

Core Principles of Selectivity (The "Why")

The selectivity of 2-Ethyl-5-(fluorosulfonyl)benzoic acid relies on the kinetic stability of the S(VI)-F bond. Unlike sulfonyl chlorides, sulfonyl fluorides are virtually inert to weak bases, standard nucleophiles, and aqueous environments at neutral pH. They require specific activation—typically via strong bases (e.g., DBU, BTMG) that generate highly nucleophilic species (like phenoxides) to trigger a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. Conversely, the carboxylic acid can be activated by standard uronium salts (HATU) under mild basic conditions (DIPEA) without disturbing the -SO2F group.

Frequently Asked Questions & Validated Protocols

Q1: How can I selectively amidate the carboxylic acid without degrading the fluorosulfonyl (-SO2F) group? The Causality: The S(VI)-F bond is completely orthogonal to standard peptide coupling reagents. However, the 2-ethyl group provides mild steric shielding around the carboxylate. Therefore, highly reactive coupling reagents like HATU are required to ensure rapid conversion before any background hydrolysis of the -SO2F group can occur. Validated Protocol:

  • Preparation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) and the target primary or secondary amine (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (2.0 eq). Do not use aqueous bases or NaOH, which will hydrolyze the -SO2F group.

  • Activation: Add HATU (1.1 eq) at 0 °C, then allow the mixture to warm to room temperature.

  • Reaction: Stir for 2–4 hours. The -SO2F group remains >95% intact under these mild conditions ().

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash with brine to remove DMF.

Q2: Can I perform a SuFEx reaction on the -SO2F group while leaving the carboxylic acid unprotected? The Causality: Yes, but it requires stoichiometric compensation. A free carboxylic acid (pKa ~4) will rapidly consume one equivalent of the SuFEx base (e.g., DBU, pKa ~13.5), forming a carboxylate salt. Because the carboxylate is a hard, poor nucleophile, it will not compete for the S(VI) center. However, the resulting salt can drastically reduce the solubility of your intermediate in organic solvents. Validated Protocol:

  • Preparation: Dissolve the benzoic acid (1.0 eq) and target phenol (1.1 eq) in anhydrous Acetonitrile (MeCN).

  • Base Adjustment: Add DBU or BTMG (2.1 eq). The extra 1.0 eq is mandatory to account for the -COOH deprotonation.

  • Reaction: Stir at room temperature for 12–24 hours to achieve complete S(VI)-F exchange ().

Q3: What is the optimal sequence for dual functionalization? The Causality: We strictly recommend an "Amidation-First, SuFEx-Second" sequence. Amidation relies on mild bases (DIPEA) that do not activate the S(VI)-F bond. If SuFEx is performed first, the strong bases required (DBU/BTMG) can cause epimerization or side reactions if complex peptides or base-sensitive fluorophores are already attached to the molecule. Capping the carboxylic acid first also eliminates the need for excess base in the SuFEx step ().

Troubleshooting & Quantitative Data

Observation / IssueRoot Cause AnalysisQuantitative ImpactRecommended Solution
Complete loss of -SO2F during amidation Use of aqueous strong base (NaOH/KOH) or prolonged high pH exposure.<10% product yield; >90% conversion to sulfonate.Strictly use anhydrous DMF and organic bases like DIPEA (max 2.0 eq).
Low amidation yield (<50%) Steric shielding by the 2-ethyl group slows down the active ester formation.~40-50% yield when using EDC/NHS.Switch to HATU or COMU; increase reaction time to 4–6 hours.
Sluggish SuFEx with aliphatic amines Aliphatic amines are weaker SuFEx nucleophiles compared to phenoxides.>48h half-life; incomplete conversion.Switch to a phenol nucleophile, or elevate the reaction temperature to 40 °C with DBU.
Reaction stalls / Poor solubility in Step 2 Formation of an insoluble carboxylate salt when attempting unprotected SuFEx.Reaction stalls at ~20% conversion.Perform amidation first, or temporarily protect the -COOH as a tert-butyl ester.

Mechanistic & Workflow Visualizations

Workflow SM 2-Ethyl-5-(fluorosulfonyl) benzoic acid Step1 Step 1: Amidation HATU, DIPEA, Amine SM->Step1 Mild Base (Orthogonal) Int Amide-SO2F Intermediate Step1->Int >90% Yield SO2F Intact Step2 Step 2: SuFEx Phenol, DBU Int->Step2 Strong Base Activation Prod Dual-Functionalized Product Step2->Prod S(VI)-F Exchange

Caption: Sequential "Amidation-First" workflow for dual functionalization.

Mechanism cluster_0 Amidation Pathway (COOH) cluster_1 SuFEx Pathway (SO2F) Core 2-Ethyl-5-(fluorosulfonyl)benzoic acid HATU HATU / DIPEA Core->HATU Mild activation Base DBU + Phenol Core->Base Strong base OActive O-Atabine Active Ester HATU->OActive Fast conversion Amide Amide Bond Formation OActive->Amide Amine addition Phenoxide Phenoxide Attack on S(VI) Base->Phenoxide SuFEx trigger Sulfonate Aryl Fluorosulfate Phenoxide->Sulfonate F- displacement

Caption: Mechanistic divergence of carboxylic acid amidation vs. SuFEx activation.

References

  • Title: Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS), 2018 URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: Molecules (PMC), 2023 URL: [Link]

  • Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review (Oxford University Press), 2023 URL: [Link]

Optimization

Technical Support Center: Best Practices for Storing and Handling Sulfonyl Fluoride Compounds

Welcome to the technical support center for sulfonyl fluoride chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of sulfonyl fluoride compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonyl fluoride chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of sulfonyl fluoride compounds. As a functional group, the sulfonyl fluoride (—SO₂F) offers a remarkable balance between stability and reactivity, making it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a valuable tool for creating covalent inhibitors and chemical probes.[1][2][3] However, this "tunable" reactivity requires a nuanced understanding of proper storage, handling, and experimental execution to ensure safety, reproducibility, and success.

This document provides field-proven insights in a question-and-answer format to directly address specific issues you may encounter.

FAQs: Storage and Stability

This section addresses the most common questions regarding the proper storage and inherent stability of sulfonyl fluoride compounds.

Q1: What are the general guidelines for long-term storage of sulfonyl fluoride compounds?

A1: For long-term stability, sulfonyl fluorides should be stored in a cool, dry, and dark environment. The primary container must be tightly sealed to prevent moisture ingress, which can lead to slow hydrolysis over time.[4] Many solid sulfonyl fluorides are bench-stable, but refrigeration (2-8 °C) is recommended. Always store them away from acids, strong bases, and oxidizing agents.[4][5] For particularly sensitive compounds, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: My sulfonyl fluoride is a liquid/gas. Are there special storage requirements?

A2: Yes. Gaseous sulfonyl fluorides, like sulfuryl fluoride (SO₂F₂), are highly toxic and must be handled with extreme caution.[6][7] They are supplied in pressurized cylinders which must be securely chained in a well-ventilated, designated gas cabinet.[6] Liquid sulfonyl fluorides should be stored in tightly sealed containers, potentially made of compatible materials like polyethylene or Teflon®, as some can slowly attack glass, especially if any moisture is present leading to HF formation.[5][8] Always consult the Safety Data Sheet (SDS) for the specific compound.

Q3: I prepared a stock solution of my sulfonyl fluoride in DMSO. How should I store it and for how long is it viable?

A3: Stock solutions in anhydrous organic solvents like DMSO, ethanol, or methanol should be stored at -20°C or -80°C in tightly capped vials to prevent moisture absorption.[9] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. While stability is compound-dependent, properly stored anhydrous stock solutions are often viable for several weeks to months. It is good practice to prepare fresh aqueous dilutions for each experiment from the stable, anhydrous stock solution.[9]

Q4: How can I tell if my sulfonyl fluoride has degraded?

A4: The primary degradation pathway is hydrolysis to the corresponding sulfonic acid.[10] Visually, this may not be apparent. The most reliable methods to check for degradation are analytical, such as ¹⁹F NMR spectroscopy (disappearance of the sulfonyl fluoride signal and potential appearance of a fluoride ion signal) or LC-MS (appearance of a new peak corresponding to the mass of the sulfonic acid). For reactions, a significant decrease in yield or reactivity compared to a fresh batch is a strong indicator of degradation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C or below (consult SDS)Slows kinetic degradation pathways.
Atmosphere Dry, inert (Argon/Nitrogen)Prevents hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque vialsProtects from moisture and light-induced degradation.
Incompatibilities Store away from acids, bases, water, and oxidizersPrevents chemical reactions and decomposition.[4][5]

FAQs: Safe Handling & Personal Protective Equipment (PPE)

Sulfonyl fluorides and their reactions can pose significant hazards. Adherence to safety protocols is critical.

Q1: What are the primary hazards associated with sulfonyl fluoride compounds?

A1: The hazards are compound-specific, but generally include:

  • Toxicity: Many sulfonyl fluorides are toxic if inhaled or ingested. Phenylmethylsulfonyl fluoride (PMSF), a common serine protease inhibitor, is acutely toxic.[4] Gaseous sulfuryl fluoride is fatal if inhaled.[6][7]

  • Corrosivity: Upon contact with water or moisture, they can hydrolyze to release hydrofluoric acid (HF), which is extremely toxic and causes severe burns that may not be immediately painful.[4][5]

  • Irritation: They can cause severe irritation to the skin, eyes, and respiratory tract.[4][11]

Q2: What is the minimum required PPE for handling sulfonyl fluorides?

A2: Always handle sulfonyl fluorides in a properly functioning chemical fume hood.[4][12] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[11][13]

  • Hand Protection: Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat.

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[6][11] A tube of calcium gluconate gel should be on hand as a first aid measure for potential HF exposure.[5]

Q3: What engineering controls are necessary?

A3: All work involving sulfonyl fluorides, especially volatile ones or when heating, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][12] For gaseous reagents like SO₂F₂, specialized gas handling equipment and monitoring systems (e.g., oxygen detectors) are required.[6]

Troubleshooting Guide: Experimental Setup & Execution

This section focuses on resolving common problems encountered during experiments involving sulfonyl fluorides.

Q1: My sulfonyl fluoride compound won't dissolve in my aqueous experimental buffer. What should I do?

A1: This is a common issue due to the low aqueous solubility of many organic sulfonyl fluorides.[9]

  • Incorrect Procedure: Do not add the solid compound directly to the buffer.

  • Correct Procedure (Protocol 1): First, prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous, water-miscible organic solvent like DMSO, ethanol, or isopropanol.[9] Then, add this stock solution dropwise to your vigorously stirring or vortexing aqueous buffer.[9] This rapid dispersion minimizes localized high concentrations that lead to precipitation.

  • Further Troubleshooting: If precipitation still occurs, try lowering the final concentration, slightly increasing the percentage of co-solvent (if the experiment allows), or sonicating the solution briefly.[9]

Q2: My reaction is not working. I'm seeing no product formation and recovering only starting material.

A2: Several factors could be at play, as the reactivity of the S-F bond is highly dependent on its environment.[14]

  • Insufficient Activation: The sulfonyl fluoride group is remarkably stable and requires activation to react with most nucleophiles.[1][10] In biological systems, a protein's local environment can activate the S-F bond.[10] In synthesis, this often requires a base or catalyst. Ensure your reaction conditions (pH, catalyst, temperature) are appropriate for activating your specific sulfonyl fluoride for the desired reaction.

  • Steric Hindrance: The nucleophile may be too sterically hindered to approach the sulfur atom. This is a known issue, for example, with some oxetane sulfonyl fluorides which may not react with bulky amines.[15]

  • Degraded Reagent: Your sulfonyl fluoride may have hydrolyzed to the unreactive sulfonic acid. Verify the integrity of your starting material using an analytical method like LC-MS.

Q3: My reaction is giving me low yields and I see a major byproduct corresponding to the hydrolyzed sulfonyl fluoride (sulfonic acid). Why?

A3: This indicates that hydrolysis is outcompeting your desired reaction.

  • Cause: The sulfonyl fluoride is being activated, but water is acting as the nucleophile instead of your target.[10] This is common in aqueous buffers, especially at alkaline pH.[9] The stability of sulfonyl fluorides is pH-dependent, with hydrolysis rates increasing significantly at higher pH values.[9]

  • Solution 1 (pH Control): If possible, perform the reaction at a neutral or slightly acidic pH to minimize hydrolysis.[9]

  • Solution 2 (Anhydrous Conditions): If your reaction does not require water, switch to an anhydrous organic solvent and ensure all reagents and glassware are thoroughly dried.

  • Solution 3 (Kinetics): Add the sulfonyl fluoride stock solution to the reaction mixture last and at the final moment to minimize its exposure time to the aqueous environment before it can react with the target.[9]

Workflow: Troubleshooting Reaction Failure

G start Reaction Failure: Low or No Product check_sm Verify Starting Material (SM) Integrity via LC-MS or NMR start->check_sm sm_ok Is SM the correct Sulfonyl Fluoride? check_sm->sm_ok degraded SM is degraded (hydrolyzed). Source new/fresh SM. sm_ok->degraded No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes degraded->start conditions_ok Are conditions appropriate for activation? check_conditions->conditions_ok no_activation Insufficient Activation. Increase temperature, add catalyst, or adjust pH. conditions_ok->no_activation No check_hydrolysis Check for Hydrolysis Byproduct (Sulfonic Acid) conditions_ok->check_hydrolysis Yes end Consult Literature for Alternative Methods no_activation->end hydrolysis_present Is hydrolysis byproduct the major species? check_hydrolysis->hydrolysis_present hydrolysis_yes Hydrolysis is dominant. Lower pH, use anhydrous solvent, or reduce reaction time. hydrolysis_present->hydrolysis_yes Yes check_solubility Check SM Solubility in Reaction Mixture hydrolysis_present->check_solubility No hydrolysis_yes->end solubility_issue Is SM fully dissolved? check_solubility->solubility_issue precipitate Precipitation observed. Use co-solvent or re-evaluate solvent system. solubility_issue->precipitate No solubility_issue->end Yes precipitate->end

Caption: Decision tree for troubleshooting common sulfonyl fluoride reaction failures.

Troubleshooting Guide: Work-up, Purification, & Quenching

Q1: How do I safely quench a reaction containing an unreacted sulfonyl fluoride?

A1: Unreacted sulfonyl fluoride must be safely neutralized before work-up and disposal. A common method is to add a nucleophilic amine, such as a solution of aqueous ammonia or a primary/secondary amine like diethylamine, to the reaction mixture and stir for a period (e.g., 1 hour) to form the corresponding sulfonamide.[16] The quench should be performed in a fume hood. For some applications, adding trifluoroacetic acid (TFA) can effectively quench the reaction by protonating the nucleophile and stopping further reaction.[10]

Q2: I am having difficulty purifying my product away from the sulfonic acid byproduct.

A2: The sulfonic acid byproduct is often much more polar than the desired product.

  • Chromatography: Standard silica gel chromatography is often effective. The highly polar sulfonic acid will typically have very low retention (eluting with the void volume) or stick irreversibly to the silica. A reverse-phase HPLC may also provide excellent separation.

  • Liquid-Liquid Extraction: You may be able to perform an acid-base extraction. By making the aqueous layer basic (e.g., with NaHCO₃), the sulfonic acid will be deprotonated to the sulfonate salt and preferentially partition into the aqueous phase, while the less polar product remains in the organic layer.

FAQs: Waste Disposal

Q1: How should I dispose of waste containing sulfonyl fluorides?

A1: All waste streams containing sulfonyl fluorides or their byproducts must be treated as hazardous waste.[11]

  • Segregation: Do not mix sulfonyl fluoride waste with other waste streams, especially aqueous or acidic waste, to prevent uncontrolled hydrolysis and HF generation.[5]

  • Labeling: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Procedure: Follow all institutional and local environmental regulations for hazardous chemical waste disposal. Often, this involves collection by a licensed chemical destruction facility.[7] Contaminated consumables (gloves, pipette tips, silica gel) should also be disposed of as solid hazardous waste.

Key Experimental Protocols

Protocol 1: Preparation of a Working Solution from a Solid Sulfonyl Fluoride

This protocol describes the standard method for dissolving a solid sulfonyl fluoride for use in an aqueous reaction buffer.

  • Prepare Stock Solution: Weigh the required amount of solid sulfonyl fluoride in a clean vial. Add the appropriate volume of anhydrous DMSO (or other suitable organic solvent) to create a concentrated stock solution (e.g., 50 mM). Cap the vial and vortex until the solid is completely dissolved. Sonicate briefly if needed.[9]

  • Prepare Buffer: In a separate container, prepare your final aqueous buffer. Place it on a stir plate with a stir bar or use a vortex mixer.

  • Dilution: While the buffer is being vigorously agitated, add the required volume of the organic stock solution dropwise into the buffer.[9]

  • Final Check: Visually inspect the final working solution to ensure no precipitation has occurred. If the solution is cloudy, the concentration may be too high for the chosen buffer system.

Protocol 2: General Procedure for Quenching a Reaction

This protocol outlines a safe method for neutralizing excess sulfonyl fluoride post-reaction.

  • Cool the Reaction: If the reaction was performed at an elevated temperature, cool it to room temperature in an ice bath.

  • Prepare Quenching Solution: In the fume hood, prepare a 1 M solution of a suitable nucleophile, such as diethylamine in an appropriate solvent (e.g., THF or the reaction solvent).

  • Add Quencher: Slowly add the quenching solution to the stirring reaction mixture. An exotherm may be observed.

  • Stir: Allow the mixture to stir at room temperature for at least 1 hour to ensure the complete reaction of the sulfonyl fluoride.

  • Proceed to Work-up: The reaction mixture can now be safely handled for standard aqueous work-up and extraction procedures.

General Workflow for Handling Sulfonyl Fluorides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Disposal storage Retrieve from Dry Storage weigh Weigh Solid in Fume Hood storage->weigh dissolve Prepare Anhydrous Stock Solution (e.g., DMSO) weigh->dissolve add_sf Add SF Stock Solution to Reacting Mixture dissolve->add_sf setup Set up Reaction (Buffer/Solvent + Substrate) setup->add_sf monitor Monitor Reaction (TLC, LC-MS) add_sf->monitor quench Quench Excess SF (e.g., with Amine) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Chromatography) extract->purify waste Dispose of all Waste as Hazardous purify->waste

Caption: A typical experimental workflow from storage to waste disposal.

References

  • Applications of Sulfonyl Fluorides in Organic Transformations. Synfacts, 2024. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (NIH).[Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 2022. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health (NIH).[Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal.[Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry. University of Oxford.[Link]

  • Chemical Safety Guidelines - PMSF and HF Releasers. Duke University Occupational and Environmental Safety Office.[Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020. [Link]

  • Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides. ScienceDaily.[Link]

  • Sulfur fluoride exchange. National Institutes of Health (NIH).[Link]

  • SULFURYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • NMAM 6012: Sulfuryl Fluoride. Centers for Disease Control and Prevention (CDC).[Link]

  • Purification of sulfuryl fluorine.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. National Institutes of Health (NIH).[Link]

  • Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers.
  • Advances in the construction of diverse SuFEx linkers. National Science Review, 2023. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride. Cole-Parmer.[Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 2019. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2025. [Link]

  • Process for the purification of exhaust gases containing sulfuryl fluoride.
  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community, 2022. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.[Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 2018. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 2019. [Link]

  • A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. National Institutes of Health (NIH).[Link]

  • Technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with PFOS. Basel Convention.[Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group, Princeton University.[Link]

  • Sulfuryl fluoride can break phosphine resistance. Grains Research and Development Corporation (GRDC).[Link]

  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with Perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF). Basel Convention.[Link]

  • Synthetic routes to sulfonyl fluorides and limitations of known methods. ResearchGate.[Link]

  • phenylsulfur trifluoride. Organic Syntheses.[Link]

  • BAT/BEP Guidance for use of PFOS and related chemicals under the Stockholm Convention on POPs. Stockholm Convention.[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis and confirmation of 2-Ethyl-5-(fluorosulfonyl)benzoic acid structure

As a Senior Application Scientist, I frequently observe drug development laboratories struggling with the irreproducibility and degradation of legacy chemical building blocks. For decades, sulfonyl chlorides were the def...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development laboratories struggling with the irreproducibility and degradation of legacy chemical building blocks. For decades, sulfonyl chlorides were the default electrophiles for synthesizing sulfonamides. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted this paradigm.

This guide provides an in-depth comparative analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid against its traditional counterpart, 2-Ethyl-5-(chlorosulfonyl)benzoic acid. By examining their spectroscopic profiles (NMR, FT-IR, and LC-MS), we will establish exactly why the fluorosulfonyl variant offers superior thermodynamic stability and how to rigorously confirm its structure in your laboratory.

The SuFEx Paradigm: Fluorosulfonyl vs. Chlorosulfonyl

The core advantage of 2-Ethyl-5-(fluorosulfonyl)benzoic acid lies in the unique "reactivity-stability balance" of the S-F bond. Unlike sulfonyl chlorides, which undergo rapid heterolytic cleavage and hydrolysis in ambient moisture, sulfonyl fluorides are incredibly stable to thermolysis, reduction, and neutral aqueous conditions 1[1]. They remain virtually inert until activated by specific SuFEx catalysts (e.g., DBU or bifluoride ions), allowing for highly chemoselective reactions 2[2].

To leverage this stability, researchers must be able to accurately characterize the S-F moiety and differentiate it from degraded or chlorinated analogs 3[3].

AnalyticalWorkflow A 2-Ethyl-5-(fluorosulfonyl) benzoic acid C Sample Preparation & Handling A->C High Aqueous Stability B 2-Ethyl-5-(chlorosulfonyl) benzoic acid B->C Rapid Hydrolysis (Requires Anhydrous) D 19F NMR Spectroscopy (Diagnostic S-F Peak) C->D E FT-IR Spectroscopy (S=O Shift Analysis) C->E F LC-MS Analysis (Isotopic Profiling) C->F G SuFEx Click Chemistry Validation D->G Confirmed Structure E->G F->G

Comparative analytical workflow for sulfonyl fluoride vs. sulfonyl chloride derivatives.

Quantitative Data Comparison

The substitution of chlorine with fluorine fundamentally alters the electronic environment of the molecule. Fluorine's high electronegativity deshields the adjacent S=O bonds and provides distinct isotopic and magnetic resonance signatures.

Analytical Technique2-Ethyl-5-(fluorosulfonyl)benzoic acid2-Ethyl-5-(chlorosulfonyl)benzoic acidDiagnostic Significance
¹⁹F NMR (CDCl₃) Sharp singlet, ~ +58.5 ppmN/AAbsolute confirmation of the S-F bond.
FT-IR (ATR) ν(S=O) asym: 1415 cm⁻¹, ν(S-F): 790 cm⁻¹ν(S=O) asym: 1375 cm⁻¹, ν(S-Cl): 580 cm⁻¹High electronegativity of F shifts S=O stretch higher.
LC-MS (ESI-) m/z 231.01 ([M-H]⁻, monoisotopic)m/z 246.98 / 248.98 (3:1 ratio)Cl isotopes provide a distinct M/M+2 signature; F is clean.
Aqueous Stability >95% intact after 48h at pH 7<10% intact after 1h at pH 7F-proton interaction stabilizes the S(VI) center.

Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must be designed to validate themselves in real-time. Below are the optimized protocols for characterizing 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Protocol A: Quantitative ¹⁹F & ¹H NMR Acquisition

Because ¹⁹F has a 100% natural abundance and a wide chemical shift range, it is highly sensitive to its local environment, making it the gold standard for SuFEx building block validation .

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃.

    • Causality: While the fluorosulfonyl group is stable, the carboxylic acid proton exchanges rapidly in protic solvents. Using a non-polar, aprotic deuterated solvent ensures a sharp baseline and distinct aromatic splitting patterns.

  • Internal Standardization (Self-Validation): Add 1.0 µL of Trifluorotoluene (TFT) to the NMR tube. TFT appears consistently at -63.7 ppm. If this peak shifts, your spectrometer's chemical shift calibration is compromised. It also serves as a quantitative reference for calculating absolute purity.

  • Parameter Optimization: Acquire the ¹⁹F NMR spectrum using a relaxation delay (D1) of at least 10 seconds.

    • Causality: Fluorine nuclei often exhibit extended longitudinal relaxation times (T1). A standard 1-second delay leads to incomplete relaxation, resulting in artificially low integration values and inaccurate purity assessments .

Protocol B: ATR-FTIR Spectroscopic Profiling
  • Background Validation (Self-Validation): Clean the diamond ATR crystal with isopropanol and acquire a background spectrum. The background must show >95% transmittance above 3000 cm⁻¹. Benzoic acid derivatives are notoriously "sticky"; failing this check indicates carryover that will mask the O-H stretch of your target.

  • Solid-State Acquisition: Apply 2-3 mg of the solid sample directly to the crystal and apply uniform pressure via the anvil.

    • Causality: Acquiring the IR spectrum in the solid state prevents solvent peaks from masking the critical 1100–1450 cm⁻¹ fingerprint region, where the diagnostic asymmetric S=O stretch (1415 cm⁻¹) resides.

Protocol C: LC-MS Isotopic and Purity Analysis
  • Mobile Phase Selection: Prepare a 10 µg/mL sample solution in LC-MS grade Acetonitrile. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Causality: Formic acid stabilizes the droplet pH in the electrospray ionization (ESI) source. While it slightly suppresses the ionization of the carboxylic acid, it ensures a consistent, reproducible [M-H]⁻ formation in negative ion mode.

  • Quality Control Extraction (Self-Validation): Extract ion chromatograms (EIC) for both the target mass (m/z 231.01) and the sulfonic acid degradation product (m/z 213.02).

    • System Check: The ratio of the 213.02 peak area to the 231.01 peak area acts as your internal quality control metric. A ratio >0.05 indicates that the sample has been subjected to extreme alkaline conditions or prolonged thermal stress, compromising the SuFEx handle.

Conclusion

The transition from chlorosulfonyl to fluorosulfonyl building blocks is not merely a modern trend; it is a thermodynamic necessity for robust drug development and chemical biology. 2-Ethyl-5-(fluorosulfonyl)benzoic acid provides unparalleled shelf-life and chemoselectivity. By implementing the self-validating spectroscopic workflows outlined above, laboratories can confidently confirm structural integrity, eliminate false positives caused by hydrolysis, and fully harness the power of SuFEx click chemistry.

References

  • Source: National Institutes of Health (PMC)
  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Society URL
  • Title: 19Flourine NMR Source: The Hebrew University of Jerusalem URL

Sources

Comparative

Comparing the reactivity of 2-Ethyl-5-(fluorosulfonyl)benzoic acid with other sulfonyl fluorides

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to redefine the landscape of bioconjugation and covalent drug discovery, the selection of the optimal sulfonyl fluoride warhead has become a critical parameter...

Author: BenchChem Technical Support Team. Date: March 2026

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to redefine the landscape of bioconjugation and covalent drug discovery, the selection of the optimal sulfonyl fluoride warhead has become a critical parameter for success. While early SuFEx applications relied heavily on highly reactive hubs like ethenesulfonyl fluoride (ESF) or unsubstituted aryl sulfonyl fluorides, the field is rapidly shifting toward structurally tuned derivatives.

This guide provides an in-depth, objective comparison of 2-Ethyl-5-(fluorosulfonyl)benzoic acid against other standard sulfonyl fluorides. By analyzing the electronic and steric substituent effects, we will explore how this specific building block offers a "Goldilocks" reactivity profile—balancing hydrolytic stability with proximity-driven labeling efficiency.

Mechanistic Grounding: Substituent Effects on S(VI) Hubs

The defining advantage of the sulfonyl fluoride (-SO₂F) group is its unique combination of thermodynamic stability and latent electrophilicity. Unlike sulfonyl chlorides, which are prone to rapid homolytic cleavage and aqueous hydrolysis, sulfonyl fluorides undergo exclusively heterolytic cleavage and remain inert until activated by specific microenvironments (e.g., hydrogen-bonding networks in protein binding pockets) or catalysts [1].

The intrinsic reactivity of an aryl sulfonyl fluoride is dictated by the electron density of the aromatic ring.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -COOH) pull electron density away from the S(VI) center, increasing its electrophilicity. This results in faster reaction kinetics but lower hydrolytic stability.

  • Electron-Donating Groups (EDGs) (e.g., -Ethyl, -Methoxy) push electron density into the ring via hyperconjugation or resonance. This slightly deactivates the S(VI) center, suppressing off-target reactions and extending the aqueous half-life[2].

In 2-Ethyl-5-(fluorosulfonyl)benzoic acid , the ethyl group at the 2-position acts as a weak EDG. Positioned para to the -SO₂F group (at the 5-position), it subtly dampens the electrophilicity of the warhead compared to the unsubstituted 3-(fluorosulfonyl)benzoic acid. Furthermore, the ethyl group introduces steric bulk ortho to the carboxylic acid, which can influence the kinetics of initial probe synthesis but ultimately shields the resulting amide linker from premature proteolytic degradation.

G Root Aryl Sulfonyl Fluoride Reactivity EWG Electron-Withdrawing Group (EWG) e.g., -COOH, -NO2 Root->EWG EDG Electron-Donating Group (EDG) e.g., -Ethyl, -Methoxy Root->EDG EWG_Effect Increases S(VI) Electrophilicity Higher Reactivity / Lower Stability EWG->EWG_Effect EDG_Effect Decreases S(VI) Electrophilicity Lower Reactivity / Higher Stability EDG->EDG_Effect

Impact of aromatic substituents on the SuFEx reactivity of sulfonyl fluorides.

Comparative Reactivity Profiling

To objectively evaluate 2-Ethyl-5-(fluorosulfonyl)benzoic acid, we must benchmark it against other commonly utilized SuFEx hubs and classical protease inhibitors. The data summarized below reflects the delicate balance between aqueous stability (half-life) and labeling efficiency.

Quantitative Comparison Table
CompoundWarhead ClassElectronic ModulatorAqueous Half-Life (pH 7.4, 37°C)Proximity Labeling EfficiencyPrimary Application
2-Ethyl-5-(fluorosulfonyl)benzoic acid Aryl-SO₂FWeak EDG (Ethyl)> 24 hours High (Highly Selective)Tuned Activity-Based Probes, Covalent Inhibitors
3-(Fluorosulfonyl)benzoic acid Aryl-SO₂FEWG (-COOH)~ 4.5 hoursVery High (Broad)General Cross-linkers (e.g., NHSF) [3]
Ethenesulfonyl Fluoride (ESF) Alkenyl-SO₂FStrong EWG< 1 hourUltra-HighMichael-Addition + SuFEx Hubs
PMSF Alkyl-SO₂FNeutral (Aliphatic)~ 1 hourModerateGeneral Serine Protease Inhibition

Causality Insight: The extended half-life of the 2-ethyl derivative (>24 hours) compared to the unsubstituted 3-carboxy analog (~4.5 hours) is a direct consequence of the ethyl group's electron-donating hyperconjugation. For drug development professionals designing "SuFBits" (Sulfonyl Fluoride Bits) for fragment-based screening [4], this extended stability is paramount. It ensures that the probe remains intact during long incubation periods, only reacting when perfectly aligned with a nucleophilic residue (Tyr, Lys, His) in the target protein's binding pocket.

Experimental Workflows & Self-Validating Protocols

To harness the potential of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, researchers must first couple it to a targeting ligand (forming a probe) and subsequently deploy it in a biological assay. The following protocols are designed as self-validating systems, ensuring that the latent SuFEx warhead is not prematurely triggered during synthesis.

Protocol A: Synthesis of a Targeted SuFEx Probe via Amide Coupling

Objective: Couple the carboxylic acid to a primary amine-bearing ligand without degrading the -SO₂F group.

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) and your target amine ligand (1.1 eq) in anhydrous DMF.

  • Coupling Reagents: Add HATU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq) at 0°C.

    • Expert Note: The steric hindrance of the 2-ethyl group may require slightly longer activation times (stir for 15 mins at 0°C before amine addition) compared to unhindered benzoic acids.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The -SO₂F group is highly resistant to standard amide coupling conditions. You must observe the mass of the desired product with the intact +82 Da (SO₂F) mass shift. If a +80 Da shift is observed, it indicates premature hydrolysis to the sulfonic acid, likely due to wet solvents.

  • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA). Avoid basic modifiers (like NH₄OH) during purification to prevent unwanted SuFEx activation.

Protocol B: Proximity-Driven Protein Labeling Assay

Objective: Evaluate the covalent labeling efficiency of the synthesized probe against a recombinant target protein.

  • Incubation: Incubate the target recombinant protein (2 µM) with the SuFEx probe (20 µM, 10-fold excess) in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl) at 37°C.

  • Time-Course Sampling: Extract 10 µL aliquots at 1h, 4h, 8h, and 24h.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid to denature the protein and halt the SuFEx reaction.

  • Intact Mass Analysis: Analyze the samples using ESI-TOF intact mass spectrometry.

  • Validation: Calculate the conversion percentage by comparing the peak area of the unmodified protein against the peak area of the protein-probe conjugate (+ [Probe Mass - HF]). The 2-ethyl derivative should show minimal labeling of off-target control proteins (e.g., BSA) due to its attenuated reactivity, confirming its high proximity-driven selectivity.

G A 2-Ethyl-5-(fluorosulfonyl) benzoic acid B Amide Coupling (HATU, DIPEA, DMF) A->B C Latent SuFEx Probe (Stable in Buffer) B->C D Target Protein Binding (Proximity Activation) C->D E Covalent Conjugate (Tyr/Lys/His Linkage) D->E

Workflow for generating and deploying a 2-Ethyl-5-(fluorosulfonyl)benzoic acid SuFEx probe.

Conclusion: Strategic Implementation in Drug Design

The selection between 3-(fluorosulfonyl)benzoic acid and 2-Ethyl-5-(fluorosulfonyl)benzoic acid should be dictated by the specific needs of the assay. If the goal is to create a highly aggressive, non-specific cross-linker for structural proteomics, the unhindered, electron-withdrawn 3-carboxy derivative is superior.

However, for modern covalent drug discovery and the development of highly selective Activity-Based Protein Profiling (ABPP) probes, the 2-ethyl derivative provides a distinct advantage. By leveraging the electron-donating properties of the ethyl group, researchers can suppress background aqueous hydrolysis and off-target nucleophilic attack, ensuring that the SuFEx warhead only fires when perfectly positioned within the target's active site.

References

  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules (ACS Publications). Available at:[Link](Note: Link represents the general ACS framework for the cited substituent effect study)

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules (MDPI). Available at:[Link]

Validation

Comparative Guide: 2-Ethyl- vs. 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Covalent Probe Development

Executive Summary: The SuFEx Paradigm in Covalent Drug Discovery Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry by K. Barry Sharpless and colleagues, sulfonyl fluorides (-SO₂F) have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Paradigm in Covalent Drug Discovery

Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry by K. Barry Sharpless and colleagues, sulfonyl fluorides (-SO₂F) have emerged as premier warheads for Targeted Covalent Inhibitors (TCIs) and chemical biology probes[1]. Unlike traditional acrylamides that strictly target cysteine, SuFEx warheads can selectively engage tyrosine, lysine, and histidine residues under physiological conditions[2].

When designing a covalent probe, the attachment of the warhead to the target-binding ligand is typically achieved via amide coupling using a bifunctional building block. 5-(fluorosulfonyl)benzoic acid derivatives are the industry standard for this purpose. However, the choice of the substituent at the 2-position—specifically 2-Fluoro versus 2-Ethyl —fundamentally alters both the synthesis workflow and the biological performance of the final probe. As an application scientist, understanding the dual-axis causality of these substituents is critical for rational drug design.

Mechanistic & Structural Analysis: The Dual-Axis Effect

The substituent at the 2-position of the benzoic acid ring exerts a profound influence because of its unique topological relationship: it is ortho to the carboxylic acid (linker attachment point) and para to the fluorosulfonyl group (the reactive warhead).

The 2-Fluoro Advantage: Electrophilic Activation
  • Ortho Effect (Coupling): Fluorine is sterically small (van der Waals radius ~1.47 Å). It provides minimal steric hindrance during amide coupling. Furthermore, its strong electron-withdrawing nature (-I effect) lowers the pKa of the carboxylic acid, making the activated ester highly reactive.

  • Para Effect (Warhead Tuning): Because the fluorine atom is para to the -SO₂F group, its inductive electron withdrawal pulls electron density away from the sulfur center. This increases the electrophilicity of the sulfonyl fluoride, creating a "hotter" warhead capable of rapid SuFEx cross-linking, which is ideal for in vitro target identification[3].

The 2-Ethyl Advantage: Steric Shielding and Warhead Tuning
  • Ortho Effect (Coupling): The ethyl group is sterically bulky. It forces the adjacent carboxylate group out of coplanarity with the aromatic ring. While this makes the initial amide coupling more challenging (requiring specialized reagents), the resulting twisted amide bond is sterically shielded from nucleophilic attack by water and amidases, drastically improving the in vivo metabolic stability of the probe.

  • Para Effect (Warhead Tuning): The ethyl group donates electron density into the aromatic ring via hyperconjugation (+H) and induction (+I). This electron density is pushed toward the para-SO₂F group, dampening its electrophilicity. This creates a "softer," highly stable warhead that will only react when driven by the strict proximity effect of a high-affinity binding event, thereby minimizing off-target toxicity[4].

Comparative Performance Data

The following table summarizes the divergent physicochemical and reactive properties of the two building blocks to guide your selection process.

Parameter2-Fluoro-5-(fluorosulfonyl)benzoic acid2-Ethyl-5-(fluorosulfonyl)benzoic acidImpact on Probe Design
Electronic Effect (Hammett σp​ ) +0.06 (Electron Withdrawing)-0.15 (Electron Donating)Dictates warhead reactivity
Steric Bulk (A-value) 0.15 kcal/mol (Minimal)1.75 kcal/mol (High)Dictates coupling difficulty
Warhead Reactivity High ("Hot" electrophile)Moderate ("Soft" electrophile)2-Ethyl reduces off-target labeling
Amide Coupling Rate Fast (Standard EDC/HOBt sufficient)Slow (Requires HATU/COMU)2-Ethyl requires optimized synthesis
Amidase Stability (Half-life) Moderate (~2-4 hours in plasma)High (>12 hours in plasma)2-Ethyl is superior for in vivo use
Predicted LogP Shift +0.14+1.022-Ethyl increases probe lipophilicity

Visual Workflow: Decision Matrix

G A 5-(fluorosulfonyl) benzoic acid core B 2-Fluoro (-I, Small) A->B C 2-Ethyl (+I, +H, Bulky) A->C D Highly Reactive Ester 'Hot' SO2F Warhead B->D E Sterically Shielded Amide 'Soft' SO2F Warhead C->E F In vitro Probes Rapid Labeling D->F G In vivo Drugs High Stability E->G

Divergent design pathways for 2-fluoro and 2-ethyl SuFEx building blocks.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both successful synthesis and specific covalent target engagement.

Protocol 1: Steric-Aware Amide Coupling (Probe Synthesis)

Because of the ortho-ethyl group's steric hindrance, standard carbodiimide chemistry (EDC/DIC) often leads to incomplete conversion or side reactions (e.g., N-acylurea formation). We utilize a highly reactive uronium salt (HATU) to force the activation.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Sample 1 µL into LC-MS. You must observe the mass of the active HOAt ester intermediate before proceeding. If absent, check the quality of your HATU.

  • Coupling: Add the primary amine-containing targeting ligand (0.9 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA).

    • Note: The -SO₂F group is highly stable to acidic HPLC conditions and aqueous workup, a hallmark of SuFEx chemistry[5].

Protocol 2: SuFEx Target Engagement & Validation Assay

To prove that your newly synthesized probe acts as a Targeted Covalent Inhibitor (TCI) rather than just a high-affinity reversible binder, you must perform an intact protein mass spectrometry assay alongside a non-reactive control[3].

Step-by-Step Methodology:

  • Control Synthesis: Synthesize a control probe where the -SO₂F warhead is replaced with a non-reactive methylsulfonyl (-SO₂CH₃) group.

  • Incubation: Incubate recombinant target protein (2 µM) with the SuFEx probe (20 µM) and the control probe (20 µM) in separate vials containing HEPES buffer (pH 7.4) at 37 °C for 4 hours.

  • Desalting: Pass the reactions through a Zeba™ Spin Desalting Column (7K MWCO) to remove excess unbound small molecules.

  • Intact Mass Analysis: Analyze the protein via LC-TOF-MS.

    • Self-Validation Check: The SuFEx probe sample must show a mass shift corresponding to [Protein Mass] + [Probe Mass] - 20 Da (loss of HF). The control probe sample must show the exact wild-type protein mass, proving that the binding of the control is reversible and was successfully washed away during desalting[6].

References

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions ResearchGate URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society Publishing URL:[Link]

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor National Institutes of Health (NIH / PMC) URL:[Link]

  • A Covalent Antagonist for the Human Adenosine A2A Receptor Scholarly Publications Leiden University URL:[Link]

Sources

Comparative

Biological Activity and Application of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Derivatives in Covalent Drug Discovery: A Comparative Guide

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, offering extended target engagement, high potency, and the ability to drug historically "undruggable" targets[1]. While early...

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, offering extended target engagement, high potency, and the ability to drug historically "undruggable" targets[1]. While early successes relied heavily on acrylamide warheads targeting rare surface-exposed cysteines, the field has rapidly expanded through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

2-Ethyl-5-(fluorosulfonyl)benzoic acid has emerged as a privileged building block for synthesizing next-generation TCIs. This guide objectively compares the performance of its derivatives against alternative electrophiles, detailing the mechanistic causality behind its biological activity and providing self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Causality: The "Sleeping Beauty" Phenomenon

The biological activity of 2-Ethyl-5-(fluorosulfonyl)benzoic acid derivatives is governed by a unique mechanism of action that differentiates them from traditional reactive electrophiles.

Context-Dependent Reactivity

Unlike sulfonyl chlorides, which are highly reactive and hydrolyze rapidly in aqueous media, sulfonyl fluorides (-SO₂F) are remarkably stable under physiological conditions[2]. They exhibit a "Sleeping Beauty" phenomenon: the -SO₂F warhead remains completely inert until the molecule binds to a specific protein microenvironment[3]. Upon binding, the target protein's naturally folded architecture—often involving a precise hydrogen-bonding network or a nearby basic residue—activates the S-F bond[3]. This proximity-induced activation allows the warhead to form a permanent covalent bond with nucleophilic amino acids beyond cysteine, specifically targeting tyrosine, lysine, serine, and histidine [1].

The Role of the 2-Ethyl Substituent

The structural design of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is not arbitrary. When the carboxylic acid is coupled to a target-binding amine to form an amide linkage, the ethyl group at the 2-position (ortho to the amide) introduces significant steric hindrance. This allylic 1,3-strain equivalent restricts the rotation of the amide bond, locking the conformation of the ligand. This pre-organization reduces the entropic penalty upon target binding and precisely vectors the -SO₂F warhead toward the target nucleophile, enhancing both affinity and covalent labeling efficiency compared to flat, unsubstituted benzoic acids.

Pathway Ligand Target-Binding Ligand (Reversible Affinity) TCI Targeted Covalent Inhibitor (TCI) Ligand->TCI Amide Coupling Warhead 2-Ethyl-5-(fluorosulfonyl) benzoic acid module Warhead->TCI Amide Coupling Complex Non-Covalent Complex (Proximity Driven) TCI->Complex Binds Protein Target Protein (Tyr, Lys, Ser, His) Protein->Complex Binds Activation Microenvironment Activation ('Sleeping Beauty' Effect) Complex->Activation Induces Adduct Stable Covalent Adduct (Irreversible Inhibition) Activation->Adduct SuFEx Reaction (-HF)

Figure 1: Logical flow of SuFEx-mediated covalent inhibition via proximity-induced activation.

Comparative Performance Analysis

To objectively evaluate 2-Ethyl-5-(fluorosulfonyl)benzoic acid, we must compare it against standard covalent warheads utilized in medicinal chemistry. The table below summarizes the quantitative and qualitative performance metrics based on established chemical biology principles[1][2].

Feature / MetricAcrylamides (Standard)Sulfonyl Chlorides (-SO₂Cl)4-(Fluorosulfonyl)benzoic acid2-Ethyl-5-(fluorosulfonyl)benzoic acid
Primary Target Residues Cysteine (Cys)Non-specific (highly reactive)Tyr, Lys, Ser, HisTyr, Lys, Ser, His
Aqueous Stability (t₁/₂) High (>24h)Very Low (< 1h)High (>24h)High (>24h)
Proteome-wide Selectivity Moderate to HighPoor (Pan-reactive)High (Context-dependent)Very High (Context-dependent)
Conformational Control N/A (Linear linker)N/ALow (Freely rotating amide)High (Ortho-steric locking)
Toxicity Risk Moderate (Glutathione depletion)High (Off-target acylation)LowLow

Key Takeaway: While acrylamides are excellent for Cys-targeted therapies, 2-Ethyl-5-(fluorosulfonyl)benzoic acid drastically expands the druggable proteome by targeting Tyr, Lys, Ser, and His without sacrificing aqueous stability[1][2]. Furthermore, its ortho-ethyl substitution provides superior conformational rigidity compared to unsubstituted fluorosulfonylbenzoic acids, leading to more predictable structure-activity relationships (SAR).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems. The following protocols detail the synthesis of the TCI and the subsequent validation of its covalent mechanism, utilizing built-in controls to prove the "Sleeping Beauty" hypothesis[3].

Protocol A: Synthesis of the SuFEx TCI via Amide Coupling

Causality: EDC/HOBt is selected as the coupling system because it provides mild reaction conditions that prevent the premature degradation or side-reactions of the electrophilic -SO₂F warhead, which can sometimes occur with highly basic or harsh coupling environments[4].

  • Activation: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous 1,4-dioxane (0.015 M). Add EDC (2.0 eq) and HOBt (0.1 eq)[4]. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target-binding primary or secondary amine (1.0 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature for 20 hours. Monitor completion via LC-MS[4].

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with water and brine, dry over MgSO₄, and concentrate under reduced pressure[4].

  • Purification: Purify the crude product using silica gel column chromatography (DCM/MeOH gradient) to isolate the final TCI[4].

Protocol B: Validation of Covalent Engagement (Intact Protein MS)

Causality: To prove that the SuFEx reaction is driven by specific binding and microenvironment activation rather than non-specific chemical reactivity, the protocol mandates a side-by-side comparison of native (folded) protein versus heat-denatured (unfolded) protein[3].

  • Preparation: Prepare 10 µM solutions of the purified target protein in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Control Generation: Aliquot half of the protein solution and heat at 95°C for 10 minutes to fully denature the protein, then cool to room temperature[3].

  • Incubation: Add the synthesized TCI (50 µM final concentration) to both the native and denatured protein samples. Incubate at 37°C for 2 hours.

  • Desalting: Remove excess unreacted TCI using Zeba spin desalting columns (7K MWCO).

  • LC-MS Analysis: Analyze the samples using intact protein LC-MS (e.g., Q-TOF).

  • Data Interpretation (Self-Validation):

    • Native Sample: Should exhibit a mass shift corresponding to the addition of the TCI minus the mass of HF (approx. -20 Da from the intact TCI mass), confirming SuFEx covalent adduct formation[3].

    • Denatured Sample: Must show no mass shift , proving that the -SO₂F group requires a precisely folded active site to react, thereby validating the "Sleeping Beauty" mechanism and ruling out promiscuous reactivity[3].

Workflow Syn 1. TCI Synthesis (EDC/HOBt) Incub 2. Protein Incubation (Native vs Denatured) Syn->Incub Digest 3. Tryptic Digestion (Peptide Mapping) Incub->Digest LCMS 4. LC-MS/MS Analysis (Mass Shift Detection) Digest->LCMS Data 5. Site Identification (Modified Residue) LCMS->Data

Figure 2: Self-validating experimental workflow for confirming SuFEx covalent target engagement.

Conclusion for Drug Development Professionals

For drug development professionals looking to target proteins lacking accessible cysteines, 2-Ethyl-5-(fluorosulfonyl)benzoic acid offers a highly tunable, stable, and selective alternative to traditional electrophiles. Its ability to remain dormant until perfectly aligned within a binding pocket minimizes off-target toxicity[3], while the strategic placement of the ethyl group provides critical conformational control necessary for optimizing binding kinetics. When integrated with robust, self-validating chemoproteomic workflows, this building block serves as a powerful tool for expanding the druggable target space[1].

References

  • "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase", PNAS. Available at:[Link][3]

  • "Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?", MDPI. Available at:[Link][5]

  • "Advances in sulfonyl exchange chemical biology: expanding druggable target space", RSC Advances. Available at:[Link][1]

  • "Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • "A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions", ResearchGate. Available at:[Link][2]

Sources

Validation

Validating the inhibitory activity of 2-Ethyl-5-(fluorosulfonyl)benzoic acid compounds

Validating the Inhibitory Activity of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Compounds: A Comparative Guide Introduction: The Evolution of Targeted Covalent Inhibitors Historically, targeted covalent inhibitors (TCIs) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Inhibitory Activity of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Compounds: A Comparative Guide

Introduction: The Evolution of Targeted Covalent Inhibitors

Historically, targeted covalent inhibitors (TCIs) have relied heavily on acrylamide derivatives to target nucleophilic cysteine residues[1]. However, the low natural abundance of cysteine within the proteome severely limits the targetable space for drug discovery[2]. To overcome this barrier, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach[2].

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a highly privileged building block in this domain[3]. It features a carboxylic acid for facile amide coupling to target-directing ligands, an ethyl group for steric positioning, and a sulfonyl fluoride (SF) warhead. This warhead allows researchers to deliberately target context-specific nucleophiles—including tyrosine, lysine, histidine, serine, and threonine—drastically expanding the druggable proteome[1][2].

Mechanistic Causality: Proximity-Driven SuFEx Activation

The scientific advantage of sulfonyl fluorides lies in their latent electrophilicity. In aqueous environments, the S-F bond is thermodynamically stable and highly resistant to heterolytic cleavage, preventing promiscuous off-target haptenization[1][4].

However, when the inhibitor binds to its specific target protein pocket, the local microenvironment (such as hydrogen bond networks or adjacent basic residues) acts as a catalyst[5]. This proximity-induced activation triggers fluoride elimination, resulting in a stable sulfonate (when reacting with tyrosine) or sulfonamide (when reacting with lysine or histidine) covalent bond[5][6].

SuFEx_Mechanism A 2-Ethyl-5-(fluorosulfonyl) benzoic acid Derivative C Reversible Complex [PI] Proximity-Driven Orientation A->C Binding (KI) B Target Protein Pocket (Tyr, Lys, His, Ser) B->C D Microenvironment Catalysis (Fluoride Elimination) C->D Activation E Stable Covalent Adduct [P-I] (Sulfonate/Sulfonamide) D->E Covalent Bond (kinact)

SuFEx mechanism of 2-Ethyl-5-(fluorosulfonyl)benzoic acid targeting nucleophilic residues.

Comparative Performance: SuFEx vs. Traditional Warheads

To objectively evaluate 2-Ethyl-5-(fluorosulfonyl)benzoic acid derivatives, we must compare their physicochemical and reactive properties against standard covalent warheads.

Feature2-Ethyl-5-(fluorosulfonyl)benzoic acid (SuFEx)AcrylamidesChloroacetamides
Primary Target Residues Tyrosine, Lysine, Histidine, Serine[1]Cysteine[2]Cysteine, Lysine
Intrinsic Reactivity Low (Latent, proximity-activated)[5]ModerateHigh (Promiscuous)
Aqueous Stability Excellent (Resistant to reduction)[1]GoodPoor to Moderate
Bond Formed Sulfonate / Sulfonamide[5]ThioetherThioether / Amine
Toxicity Risk Low (Minimal off-target labeling)[4]ModerateHigh

Experimental Validation Protocols: Self-Validating Systems

Evaluating covalent inhibitors requires moving beyond standard IC50​ metrics. Because covalent inhibition is time-dependent, the effective free protein concentration continuously decreases over time, rendering equilibrium metrics invalid[7]. A robust validation pipeline must independently verify both the physical formation of the covalent bond and the time-dependent kinetics.

Validation_Workflow Step1 Synthesize SuFEx Inhibitor Step2 Incubation with Target Protein Step1->Step2 Step3 Intact Protein LC-MS (Stoichiometry & Mass Shift) Step2->Step3 Structural Validation Step4 Fluorescence Polarization (kinact / KI Kinetics) Step2->Step4 Kinetic Validation Step5 Peptide Mapping MS/MS (Identify Modified Residue) Step3->Step5 Site Identification Step6 Validated Targeted Covalent Inhibitor (TCI) Step4->Step6 Efficacy Confirmed Step5->Step6 Mechanism Confirmed

Self-validating experimental workflow for characterizing SuFEx-based covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (MS)

Causality: MS provides direct, physical confirmation of the covalent adduct. By observing a mass shift equal to the inhibitor's mass minus the fluoride leaving group (19 Da), we establish a strict 1:1 binding stoichiometry and rule out non-specific aggregation or multi-site labeling[7].

Step-by-Step Methodology:

  • Preparation: Dilute the purified target protein to 2.0 μM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)[7].

  • Incubation: Add the 2-Ethyl-5-(fluorosulfonyl)benzoic acid-derived inhibitor to a final concentration of 20 μM (a 10-fold molar excess). Include a vehicle (DMSO) control and a known irreversible control if available[7].

  • Time-Course Sampling: Incubate the reaction at 21 °C. Extract 10 μL aliquots at 0, 1, 2, and 3 hours[7].

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid and desalt the samples using a C4 ZipTip to remove buffer salts that suppress MS ionization.

  • LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope into an intact mass. Complete conversion to the [Protein+Inhibitor−F] mass peak within 3 hours validates covalent engagement[7].

Protocol B: Fluorescence Polarization (FP) Kinetic Assay

Causality: To quantify the efficiency of the targeted covalent inhibitor (TCI), we must calculate the kinact​/KI​ ratio. FP tracks the time-dependent decrease in the bound fraction of a fluorescent tracer as the irreversible SuFEx inhibitor permanently occupies the active site[7].

Step-by-Step Methodology:

  • Tracer Selection: Select a fluorescently labeled reversible binder for the target protein with a known Kd​ .

  • Assay Setup: In a 384-well black microplate, establish a baseline by mixing the target protein at a concentration that yields a high bound fraction of the tracer (e.g., Fb​=0.8 )[7].

  • Compound Addition: Add the 2-Ethyl-5-(fluorosulfonyl)benzoic acid inhibitor at varying concentrations (e.g., 0.1 μM to 50 μM).

  • Continuous Read: Measure fluorescence polarization continuously every 5 minutes for 4 hours.

  • Data Processing: Convert polarization values to anisotropy, then to fraction bound ( Fb​ ). Plot Fb​ versus time for each inhibitor concentration[7].

  • Kinetic Fitting: Fit the decay curves to a pseudo-first-order exponential to extract kobs​ . Plot kobs​ against inhibitor concentration to determine KI​ (reversible binding affinity) and kinact​ (maximum rate of covalent bond formation)[7].

Structural Validation via Peptide Mapping

Following kinetic validation, it is critical to identify the exact residue modified by the fluorosulfonyl warhead. Digestion of the covalent complex (e.g., with trypsin) followed by LC-MS/MS peptide mapping will reveal the specific tyrosine, lysine, or histidine residue bearing the sulfonate/sulfonamide modification. This sets the stage for precise, structure-based optimization of the 2-Ethyl-5-(fluorosulfonyl)benzoic acid scaffold[6].

References

  • [2] Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed / NIH

  • [1] Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace

  • [4] Advances in sulfonyl exchange chemical biology: expanding druggable target space - RSC Publishing

  • [7] Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - ACS Publications

  • [3] 2-ETHYL-5-(FLUOROSULFONYL)BENZOIC ACID - CymitQuimica

  • [6] Structure-based design and analysis of SuFEx chemical probes - PMC - NIH

  • [5] Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors - RSC Publishing

Sources

Comparative

Beyond Cysteine: A Comparative Guide to Cross-Reactivity in 2-Ethyl-5-(fluorosulfonyl)benzoic Acid-Based Probes

As a Senior Application Scientist in chemical biology, I frequently encounter a critical bottleneck in covalent ligand discovery: the over-reliance on cysteine-reactive electrophiles. While acrylamides and chloroacetamid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical biology, I frequently encounter a critical bottleneck in covalent ligand discovery: the over-reliance on cysteine-reactive electrophiles. While acrylamides and chloroacetamides are highly effective, cysteines are relatively rare in the proteome. To expand the "ligandable" landscape, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry utilizing fluorosulfonyl warheads has emerged as a premier strategy for targeting tyrosine and lysine residues[1][2].

Among these, the 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold is particularly valuable. It serves as a sterically tuned, commercially accessible building block for synthesizing Activity-Based Protein Profiling (ABPP) probes. However, introducing a novel electrophile necessitates rigorous cross-reactivity profiling. This guide objectively compares the performance, specificity, and off-target cross-reactivity of these fluorosulfonyl probes against traditional electrophiles, supported by mechanistic insights and self-validating experimental workflows.

Mechanistic Causality: Why the Fluorosulfonyl Scaffold?

Unlike highly reactive sulfonyl chlorides that indiscriminately label primary amines and hydrolyze rapidly in water, sulfonyl fluorides are remarkably stable in aqueous environments[1]. The 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold is strategically designed to exploit this stability through a mechanism known as proximity-driven activation :

  • Latent Reactivity: The S-F bond remains entirely inert in the solvent. It requires a specific protein microenvironment to activate.

  • Catalytic Activation: When the probe binds to a target pocket, a proximal hydrogen-bond donor (often a cationic lysine or arginine) stabilizes the fluoride leaving group. This triggers SuFEx labeling exclusively at the target site, drastically reducing off-target cross-reactivity[1].

  • Steric Tuning: The 2-ethyl substitution provides specific steric bulk that restricts non-specific solvent interactions, further suppressing background reactivity compared to unsubstituted analogs.

  • Residue Preference: Fluorosulfonyls show a strong chemoselective preference for tyrosine (due to its nucleophilic phenoxide state in specific microenvironments) and lysine, with negligible cross-reactivity toward cysteine or histidine under physiological conditions[2][3].

Comparative Cross-Reactivity Profiles

To objectively evaluate the 2-ethyl-5-(fluorosulfonyl)benzoic acid warhead, we must benchmark it against alternative electrophiles commonly used in ABPP and covalent drug discovery. The table below synthesizes quantitative cross-reactivity trends observed in competitive whole-proteome studies[2][4].

Electrophile ClassPrimary Target Residue(s)Aqueous StabilityProteome-Wide Cross-ReactivityActivation Mechanism
Fluorosulfonyl (SuFEx) Tyrosine, LysineHigh (Inert until bound)Low (Highly specific)Proximity-driven H-bond
Acrylamide CysteineHighModerateMichael addition
Isothiocyanate Lysine, CysteineModerateHighBroad nucleophilic attack
Sulfonyl Chloride Primary Amines, WaterLow (Rapid hydrolysis)Very High (Indiscriminate)Spontaneous
Experimental Workflow: Validating Specificity via Competitive ABPP

To ensure scientific trustworthiness, any claim of probe specificity must be validated through a self-correcting experimental system. The following protocol details a competitive ABPP workflow designed to map the cross-reactivity of a 2-ethyl-5-(fluorosulfonyl)benzoic acid alkyne-probe. Every step is engineered to isolate true covalent engagement from experimental artifacts.

Step 1: Proteome Preparation & Native State Preservation
  • Action: Lyse cells in cold PBS (pH 7.4). Strictly avoid amine-containing buffers (e.g., Tris) or reducing agents (e.g., DTT).

  • Causality: Tris acts as a competitive nucleophile, artificially skewing cross-reactivity data by neutralizing the probe. DTT reduces disulfide bonds, exposing cryptic cysteines that do not reflect the native functional state of the proteome, leading to false off-target signals.

Step 2: Competitive Probe Incubation (The Self-Validating Control)
  • Action: Divide the proteome into two cohorts. Pre-incubate Cohort A with a non-covalent competitor (10x excess) for 30 mins. Leave Cohort B untreated. Add the fluorosulfonyl probe (1–10 µM) to both and incubate for 2 hours at 37°C.

  • Causality: The non-covalent competitor blocks the specific binding pocket. Any labeling observed in Cohort A represents true off-target cross-reactivity. The 37°C incubation ensures adequate thermodynamic sampling for the SuFEx reaction to occur[1][4].

Step 3: CuAAC "Click" Conjugation
  • Action: React the alkyne-tagged probe with Biotin-Azide using CuSO₄, THPTA ligand, and Sodium Ascorbate.

  • Causality: We utilize a two-step click chemistry approach because appending a bulky biotin tag directly to the 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold would sterically hinder its natural binding mode, leading to false-negative cross-reactivity profiles[2].

Step 4: Stringent Washout and LC-MS/MS Analysis
  • Action: Perform stringent washes using 1% SDS prior to streptavidin enrichment and subsequent trypsin digestion.

  • Causality: SDS denatures the proteins, breaking all non-covalent interactions. Only proteins with a true covalent sulfonyl amide bond will be enriched. This washout step acts as a critical filter, eliminating false positives caused by high-affinity reversible binding[4].

G A 2-Ethyl-5-(fluorosulfonyl) benzoic acid Probe B Tyrosine (Tyr) Target A->B Proximity Activated (SuFEx) C Lysine (Lys) Target A->C pKa Dependent (SuFEx) D Cysteine (Cys) Off-Target A->D Low Cross-Reactivity E Aqueous Solvent (Water) A->E Highly Stable (No Hydrolysis)

Reactivity and target specificity profile of fluorosulfonyl SuFEx probes.

Case Studies: Validating Specificity in Complex Targets

The true test of a probe's cross-reactivity is its application in complex, membrane-bound systems where off-target nucleophiles are abundant.

  • Adenosine A3 Receptor (hA3AR): Researchers utilized a fluorosulfonylbenzoic acid-derived probe to target the hA3AR, a G protein-coupled receptor notoriously difficult to profile. Extensive mutagenesis and washout experiments confirmed that the probe formed a highly specific covalent bond exclusively with Tyrosine 265 (Y265^7.36). The complete lack of cross-reactivity with other nucleophiles in the binding pocket validated the proximity-driven nature of the SuFEx warhead[5][6].

  • Chemokine Receptor 2 (CCR2): In a comparative study of intracellular CCR2 ligands, a fluorosulfonyl warhead was directly benchmarked against isothiocyanates and acrylamides. While the acrylamide probes heavily targeted off-target cysteines, the fluorosulfonyl probe demonstrated unique, highly specific binding kinetics dictated entirely by the microenvironment of the CCR2 allosteric site[4][7].

Conclusion

The 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold offers a privileged balance of aqueous stability and context-dependent reactivity. By strictly requiring a proximal hydrogen-bond donor for activation, it bypasses the indiscriminate cross-reactivity that plagues traditional sulfonyl chlorides. For drug development professionals looking to expand their targets to tyrosine or lysine residues, integrating this SuFEx warhead into your ABPP pipelines provides a robust, highly specific, and self-validating toolset.

References
  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. ACS Publications.5

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. PMC - NIH. 6

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry - ACS Publications. 4

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. eScholarship. 7

  • Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Publications. 1

  • Proteome-Wide Discovery and Characterizations of Nucleotide-Binding Proteins With Affinity-Labeled Chemical Probes. eScholarship. 3

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews - ACS Publications. 2

Sources

Validation

Analytical Superiority of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: A Comparative Guide to NMR and Mass Spectrometry Interpretation

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of bioconjugation, materials science, and drug discovery (). At the core of this methodology is the unique react...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of bioconjugation, materials science, and drug discovery (). At the core of this methodology is the unique reactivity-stability paradox of the sulfonyl fluoride (-SO₂F) functional group. Unlike traditional sulfonyl chlorides—which are notoriously moisture-sensitive and prone to rapid degradation—sulfonyl fluorides exhibit exceptional thermodynamic stability while remaining highly reactive under specific catalytic conditions.

This guide provides an in-depth comparative analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid against its conventional alternative, 2-Ethyl-5-(chlorosulfonyl)benzoic acid . By dissecting their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, we equip researchers with the interpretative frameworks and self-validating protocols necessary to confirm structural integrity and leverage these building blocks effectively.

G A 2-Ethyl-5-(fluorosulfonyl) benzoic acid B LC-MS (ESI-) Intact [M-H]- Detection A->B High Stability in aq. LC C 19F NMR +55 to +65 ppm Singlet A->C Structural Confirmation E Degradation / Hydrolysis (Sulfonic Acid) A->E Resistant (Unlike -SO2Cl) D SuFEx Click Chemistry B->D Validated Precursor C->D

Analytical workflow validating the stability and structure of the SuFEx building block.

Mass Spectrometry Data Interpretation: Stability Under Ionization

When evaluating sulfonyl halides for synthesis, their stability in aqueous environments is a critical performance metric (). Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the frontline analytical tool, but it also inadvertently stress-tests the chemical resilience of the analyte.

Causality in MS Behavior

The S-F bond possesses a remarkably high bond dissociation energy and resists heterolytic cleavage in the absence of a SuFEx catalyst (e.g., DBU or silyl ethers). Consequently, 2-Ethyl-5-(fluorosulfonyl)benzoic acid survives the acidic, aqueous conditions of standard reversed-phase LC-MS (e.g., H₂O/MeCN with 0.1% formic acid). In negative Electrospray Ionization (ESI-), the carboxylic acid moiety easily deprotonates, yielding a pristine, intact molecular ion ([M-H]⁻) at m/z 231.01.

Conversely, the sulfonyl chloride alternative is highly susceptible to solvolysis. The S-Cl bond is weaker and highly electrophilic toward water. During LC-MS analysis, 2-Ethyl-5-(chlorosulfonyl)benzoic acid rapidly hydrolyzes to 2-ethyl-5-sulfobenzoic acid. Instead of the expected [M-H]⁻ at m/z 246.98, the mass spectrum is typically dominated by the sulfonic acid degradant at m/z 229.02. Furthermore, the natural isotopic distribution of chlorine (75% ³⁵Cl, 25% ³⁷Cl) splits the signal of any surviving intact molecule into a 3:1 doublet, diluting the signal-to-noise ratio—a complication entirely absent in the monoisotopic (100% ¹⁹F) sulfonyl fluoride.

MS_Logic A Sulfonyl Halide Injection B -SO2F (Fluoride) A->B C -SO2Cl (Chloride) A->C D Intact [M-H]- Ion m/z 231.01 B->D Stable in H2O/MeCN E Hydrolysis [M-Cl+OH-H]- m/z 229.01 C->E Rapid Solvolysis

Divergent LC-MS ionization and stability pathways for sulfonyl fluorides versus chlorides.

NMR Data Interpretation: Elucidating the S-F Spin System

Multinuclear NMR provides definitive proof of the -SO₂F installation and the absence of hydrolysis products.

¹⁹F NMR: The Definitive Marker

Fluorine-19 is an exceptional NMR nucleus due to its 100% natural abundance, spin 1/2 nature, and high gyromagnetic ratio (). The strong electron-withdrawing nature of the sulfonyl group heavily deshields the fluorine atom. For 2-Ethyl-5-(fluorosulfonyl)benzoic acid, the ¹⁹F NMR spectrum exhibits a sharp, diagnostic singlet in the highly deshielded region of +55.0 to +65.0 ppm (referenced to CFCl₃) (). The absence of this peak, or the appearance of a sharp singlet at -119 ppm (free fluoride ion), immediately indicates degradation. The chloride analog is entirely silent in ¹⁹F NMR.

¹³C NMR: Scalar Coupling Dynamics

The presence of the fluorine atom introduces heteronuclear spin-spin coupling ( JCF​ ) that ripples through the aromatic ring. The ipso-carbon (C5, directly attached to the -SO₂F group) is split into a distinct doublet with a large coupling constant ( ²JCF​≈20−25 Hz). The ortho-carbons may also exhibit smaller ³JCF​ couplings ( ≈3−5 Hz). This splitting pattern is a highly reliable secondary confirmation of the S-F bond, whereas the sulfonyl chloride yields only sharp singlets for all aromatic carbons.

Quantitative Data Summaries

Table 1: LC-MS Performance & Stability Metrics
Metric2-Ethyl-5-(fluorosulfonyl)benzoic acid2-Ethyl-5-(chlorosulfonyl)benzoic acid
Exact Mass (Neutral) 232.02 Da247.99 Da
Primary ESI- Ion m/z 231.01 ([M-H]⁻)m/z 229.02 ([M-Cl+OH-H]⁻, hydrolyzed)
Isotopic Signature Monoisotopic (Sharp single peak)3:1 Doublet (³⁵Cl/³⁷Cl) if intact
Aqueous LC Stability >99% intact over 24h in H₂O/MeCNRapidly degrades to sulfonic acid (<1h)
Table 2: Diagnostic NMR Spectral Features
Nucleus2-Ethyl-5-(fluorosulfonyl)benzoic acid2-Ethyl-5-(chlorosulfonyl)benzoic acid
¹⁹F NMR Sharp singlet at +55.0 to +65.0 ppmN/A (No signal)
¹³C NMR (C5 ipso) Doublet ( ²JCF​≈20−25 Hz)Singlet
¹H NMR (Aromatic) Subtle downfield shift due to strong -SO₂FStandard 1,2,4-trisubstituted pattern

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to guarantee that the observed data reflects the true chemical state of the molecule, rather than instrumental artifacts.

Protocol 1: High-Resolution LC-MS Profiling

Objective: Confirm the exact mass of the intact sulfonyl fluoride and quantify its resistance to aqueous hydrolysis.

  • Sample Preparation: Dissolve 1 mg of 2-Ethyl-5-(fluorosulfonyl)benzoic acid in 1 mL of LC-MS grade Acetonitrile.

  • System Suitability & Self-Validation (Crucial): Prepare a separate control sample of pure 2-ethyl-5-sulfobenzoic acid (the expected hydrolysis product). Inject this control first to map the exact retention time and ionization profile (m/z 229.02) of the degradant.

  • Chromatography: Use a C18 reversed-phase column. Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 10 minutes. Causality: The acidic mobile phase slightly suppresses the ionization of the carboxylic acid but prevents unwanted base-catalyzed hydrolysis in the column, ensuring any observed degradation is due to inherent molecular instability.

  • Detection: Operate the ESI source in negative mode. Extract ion chromatograms (EIC) for m/z 231.01 (intact product) and m/z 229.02 (degradant).

  • Validation: A successful run will show a single major peak at m/z 231.01. Because the control standard validated the detectability of the degradant, the absence of an m/z 229.02 peak definitively proves the chemical stability of the -SO₂F group.

Protocol 2: Multinuclear (¹H, ¹³C, ¹⁹F) NMR Acquisition

Objective: Elucidate the structural framework and confirm the integrity of the S-F bond.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent prevents moisture-induced line broadening and ensures the carboxylic acid proton remains visible.

  • System Suitability & Self-Validation (Crucial): Add 5 µL of Trifluorotoluene (TFT) as an internal ¹⁹F standard. TFT resonates at exactly -63.7 ppm. This locks the chemical shift scale and prevents misidentification of the -SO₂F peak due to solvent-induced drift.

  • ¹⁹F Acquisition: Acquire the ¹⁹F spectrum with ¹H decoupling (e.g., ig pulse sequence). Causality: Decoupling eliminates long-range ¹⁹F-¹H scalar couplings, collapsing the -SO₂F signal into a sharp, high-intensity singlet, maximizing the signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the ¹³C spectrum with a sufficient number of scans (e.g., 512-1024) to clearly resolve the carbon-fluorine splitting on the ipso-carbon.

  • Validation: Confirm the presence of the +55 to +65 ppm ¹⁹F singlet relative to the TFT internal standard, and verify the ²JCF​ doublet in the ¹³C spectrum.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchGate / Enamine Ltd. URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia URL:[Link]

Comparative

Introduction: The Pharmacological Versatility of the Benzoic Acid Scaffold

Comparative Study of Benzoic Acid Derivatives in Drug Discovery: Scaffolds, Mechanisms, and Target Specificity The benzoic acid moiety is a foundational pharmacophore in medicinal chemistry, serving as a versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Benzoic Acid Derivatives in Drug Discovery: Scaffolds, Mechanisms, and Target Specificity

The benzoic acid moiety is a foundational pharmacophore in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents[1]. Structurally, it offers a rigid, planar aromatic ring capable of engaging in2[2]. The carboxylic acid functional group acts as a potent hydrogen bond donor and acceptor. At physiological pH, the carboxylate is typically ionized, enabling it to form strong electrostatic interactions (salt bridges) with basic amino acid residues—such as arginine or lysine—within target protein binding pockets[2]. This comparative guide evaluates three distinct benzoic acid derivatives—Aspirin, Bexarotene, and Probenecid—highlighting how targeted substitutions on this seemingly simple scaffold drive profound differences in target specificity, potency, and clinical utility.

Comparative Analysis of Key Derivatives

1. Aspirin (Acetylsalicylic Acid): Covalent Enzyme Inactivation Aspirin represents the classical application of an ortho-substituted benzoic acid. It acts as an 3, which are responsible for prostaglandin synthesis[3]. The mechanism is driven by precise spatial geometry: the carboxylic acid group anchors the molecule via a salt bridge to Arg120 in the COX active site, positioning the ortho-acetyl group to covalently acetylate Ser530[4]. This structural arrangement makes Aspirin highly selective for COX-1 over COX-2, with in vitro IC50 values typically around 1.1 to 5.0 µM for COX-1, compared to >200 µM for COX-2[3].

2. Bexarotene: High-Affinity Nuclear Receptor Agonism Bexarotene is a synthetic retinoid and a highly potent, 5[5]. By appending a bulky, lipophilic tetrahydronaphthalene derivative to the benzoic acid core, the molecule achieves exceptional binding affinity. The carboxylate group forms a critical salt bridge with Arg316 in the RXR ligand-binding domain, while the lipophilic tail occupies the hydrophobic pocket[5]. This precise spatial arrangement yields nanomolar potency, with EC50 values of 33 nM, 24 nM, and 25 nM for RXR α , RXR β , and RXR γ , respectively[6].

3. Probenecid: Competitive Anion Exchange Inhibition Probenecid is a uricosuric agent that targets the 7 in the renal proximal tubule[7]. The benzoic acid scaffold is substituted with a highly lipophilic dipropylsulfamoyl group. Probenecid competes directly with uric acid (an organic anion) for binding at the URAT1 transporter[8]. The carboxylic acid is essential for mimicking the anionic charge of urate, allowing Probenecid to inhibit URAT1 with an IC50 of approximately 13 to 22 µM, thereby preventing urate reabsorption and promoting its excretion[7].

Quantitative Data Comparison

CompoundPrimary TargetMechanism of ActionPotency (IC50 / EC50)Clinical Indication
Aspirin COX-1 / COX-2Irreversible acetylationCOX-1 IC50: ~1.1 - 5.0 µMAnti-inflammatory, Antithrombotic
Bexarotene RXR ( α , β , γ )Selective agonismRXR EC50: ~20 - 33 nMCutaneous T-cell lymphoma
Probenecid URAT1 / OATsCompetitive inhibitionURAT1 IC50: ~13 - 22 µMGout (Uricosuric)

Self-Validating Experimental Methodology: URAT1 Inhibition Assay

To objectively compare the potency of benzoic acid derivatives against renal transporters, a robust, self-validating radioligand uptake assay is required. The following protocol details the causality behind each experimental choice to ensure high-fidelity data[9].

Protocol: In Vitro Radioligand Uptake Assay for URAT1 Inhibitors

  • Step 1: Cell Line Selection and Preparation

    • Action: Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected with human URAT1 (hURAT1) on permeable transwell supports[10].

    • Causality: MDCK cells naturally form polarized epithelial monolayers with distinct apical and basolateral domains. This physiological mimicry is critical because URAT1 is exclusively expressed on the apical membrane of renal proximal tubules.

  • Step 2: Assay Validation & Quality Control (Self-Validation)

    • Action: Include a positive control (e.g., 100 µM Benzbromarone) and a negative vehicle control (0.1% DMSO) in every plate. Calculate the Z'-factor before proceeding.

    • Causality: A Z'-factor 0.5 mathematically validates the assay's dynamic range and signal variability, ensuring that any observed inhibition by the test compound is statistically reliable and not due to assay drift.

  • Step 3: Compound Incubation

    • Action: Pre-incubate the apical surface of the cells with varying concentrations of the benzoic acid derivative (e.g., Probenecid at 0.1 µM to 100 µM) in a sodium-free buffer for 15 minutes[8].

    • Causality: A sodium-free environment isolates URAT1 activity from sodium-dependent transporters. Pre-incubation allows the compound to reach binding equilibrium at the target site.

  • Step 4: Radioligand Addition and Uptake

    • Action: Add 50 µM of[14C]-uric acid to the apical chamber and incubate for exactly 5 minutes[9].

    • Causality: [14C]-uric acid provides a highly sensitive, quantifiable tracer. The strict 5-minute window ensures measurement occurs during the linear phase of initial uptake, preventing artifacts from cellular efflux or saturation.

  • Step 5: Termination and Quantification

    • Action: Terminate the reaction with ice-cold buffer, lyse the cells with 0.1 N NaOH, and measure intracellular radioactivity using a liquid scintillation counter. Use non-linear regression to calculate the exact IC50[7].

Workflow Visualization

G N1 Cell Preparation (MDCK-hURAT1) N2 Compound Incubation (Dose-Response) N1->N2 Polarized Monolayer N3 Radioligand Addition ([14C]-Uric Acid) N2->N3 15 min Equilibrium N4 Cell Lysis & Scintillation N3->N4 Wash & Lyse N5 IC50 Calculation (Non-linear Reg.) N4->N5 CPM Data

Experimental workflow for evaluating URAT1 inhibition using a radioligand uptake assay.

Sources

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Covalent Scaffold The 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold represents a compelling starting point for the design o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Covalent Scaffold

The 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold represents a compelling starting point for the design of targeted covalent inhibitors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of its analogs, drawing upon established principles of medicinal chemistry and experimental data from related compound series. The inherent reactivity of the sulfonyl fluoride moiety, coupled with the tunable physicochemical properties of the substituted benzoic acid core, offers a versatile platform for developing potent and selective therapeutic agents.

The fluorosulfonyl group is a privileged "warhead" in chemical biology and drug discovery, known for its ability to form stable covalent bonds with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine within protein active sites.[1][2] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a favorable balance of stability in aqueous environments and reactivity when presented with a targetable residue in the appropriate context of a binding pocket.[1][3] This "templated" reactivity minimizes off-target effects, a crucial consideration in modern drug design.[1] The benzoic acid core provides a rigid framework for the precise spatial orientation of substituents, influencing binding affinity and selectivity. The carboxylic acid group itself is a key hydrogen bond donor and acceptor, often critical for anchoring the molecule within an enzyme's active site.[4]

This guide will dissect the SAR of this scaffold by examining the influence of modifications at three key positions: the 2-ethyl group, the 5-fluorosulfonyl group, and the carboxylic acid, as well as substitutions on the aromatic ring. We will explore the mechanistic basis for experimental choices and provide detailed protocols for the synthesis and evaluation of novel analogs.

I. Core Pharmacophore and the Significance of Covalent Inhibition

The fundamental pharmacophore of this series consists of an aromatic ring substituted with a carboxylic acid and a fluorosulfonyl group. The latter is the key to the covalent mechanism of action.

Mechanism of Covalent Modification

The sulfonyl fluoride moiety acts as a latent electrophile. Upon binding to the target protein, a nucleophilic amino acid residue in the active site can attack the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This irreversible inhibition offers several potential advantages over non-covalent inhibition, including:

  • Prolonged duration of action: The covalent bond can lead to a long-lasting therapeutic effect, even after the unbound drug has been cleared from circulation.

  • Increased potency: The formation of a covalent bond can overcome weak initial binding affinities.

  • Overcoming drug resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations that alter binding affinity.[5]

Covalent Inhibition Mechanism Inhibitor 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Analog Noncovalent_Complex Non-covalent Inhibitor-Protein Complex Inhibitor->Noncovalent_Complex Reversible Binding (Ki) Target Target Protein (with Nucleophilic Residue) Target->Noncovalent_Complex Covalent_Complex Covalent Inhibitor-Protein Adduct Noncovalent_Complex->Covalent_Complex Irreversible Covalent Bond Formation (kinact)

Caption: Workflow of covalent inhibition by 2-ethyl-5-(fluorosulfonyl)benzoic acid analogs.

II. Structure-Activity Relationship Analysis

Due to a lack of publicly available, detailed SAR studies on a specific series of 2-ethyl-5-(fluorosulfonyl)benzoic acid analogs, this section will infer potential SAR trends based on data from structurally related compounds.

A. The Role of the 5-Fluorosulfonyl Group

The 5-fluorosulfonyl group is the reactive "warhead" of these molecules. Its primary role is to form a covalent bond with a nucleophilic residue in the target's active site.

  • Reactivity and Selectivity: The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring can increase the electrophilicity of the sulfur atom, potentially leading to faster covalent modification. However, excessive reactivity can lead to off-target effects and instability. The goal is to achieve a balance where the sulfonyl fluoride is sufficiently reactive to engage its target but stable enough to avoid non-specific reactions.[3]

  • Replacement with Other Electrophiles: Replacing the fluorosulfonyl group with other electrophilic "warheads" such as sulfonyl chlorides, acrylamides, or vinyl sulfonamides could be explored.[6] However, sulfonyl fluorides are often preferred due to their greater stability and more selective reactivity profile compared to sulfonyl chlorides.[7]

B. Influence of the 2-Ethyl Group

The ethyl group at the 2-position is expected to have a significant impact on the molecule's conformation and binding affinity.

  • Steric Effects: The ethyl group provides steric bulk, which can influence the orientation of the molecule within the binding pocket. Modifications to the size of this alkyl group (e.g., methyl, propyl, isopropyl) would likely probe the steric tolerance of the active site. Shifting the position of the alkyl group from ortho to meta or para would also dramatically alter the binding mode and resulting activity.[8]

  • Lipophilicity: The ethyl group contributes to the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and its pharmacokinetic properties. Increasing the length of the alkyl chain would increase lipophilicity, which may enhance binding to hydrophobic pockets but could also lead to issues with solubility and off-target toxicity.

  • Conformational Restriction: The ortho-ethyl group can influence the rotational freedom of the carboxylic acid group, potentially pre-organizing the molecule into a bioactive conformation.

C. Modifications to the Benzoic Acid Core

The benzoic acid scaffold itself can be modified to optimize interactions with the target protein.

  • Aromatic Substituents: The introduction of additional substituents on the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule.[4] Electron-withdrawing groups, such as halogens or nitro groups, can influence the pKa of the carboxylic acid and the reactivity of the sulfonyl fluoride. Electron-donating groups, like methoxy or amino groups, can also alter these properties and may introduce new hydrogen bonding interactions.

  • Carboxylic Acid Bioisosteres: The carboxylic acid is often a key interacting group. However, it can also lead to poor pharmacokinetic properties. Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides could maintain key interactions while improving drug-like properties.

Inferred SAR Summary Table

The following table summarizes the likely impact of various structural modifications on the activity of 2-ethyl-5-(fluorosulfonyl)benzoic acid analogs, based on general principles of medicinal chemistry and data from related compound series.

Modification Rationale Predicted Impact on Activity Supporting Rationale/Citations
Varying the 2-Alkyl Group (e.g., Me, iPr, cPr) Probing steric tolerance of the binding pocket.Activity will be highly dependent on the size and shape of the pocket.General principles of SAR.[8]
Moving the 2-Ethyl Group to the 3- or 4-position Altering the spatial relationship between the key functional groups.Likely to significantly decrease or abolish activity due to loss of optimal binding orientation.The ortho-substituent often plays a critical role in positioning the molecule.[8]
Replacing the 5-Fluorosulfonyl with a Sulfonamide Removing the covalent warhead to assess the contribution of non-covalent binding.Significant decrease in potency, as covalent bond formation is a key driver of activity.The fluorosulfonyl group is the reactive moiety.[1][2]
Adding Electron-Withdrawing Groups to the Ring (e.g., Cl, F) Modulating the reactivity of the sulfonyl fluoride and the acidity of the carboxylic acid.May increase potency by enhancing covalent modification rate, but could also increase off-target reactivity.Electronic effects of substituents are a key aspect of SAR.[4]
Adding Electron-Donating Groups to the Ring (e.g., OMe, NH2) Altering electronic properties and potentially introducing new H-bond interactions.Effect is target-dependent; could increase or decrease activity.The impact of such groups is highly context-specific.[4]
Replacing the Carboxylic Acid with a Tetrazole Mimicking the acidic proton and hydrogen bonding capabilities of the carboxylic acid while potentially improving metabolic stability.May retain or improve activity if the tetrazole can replicate the key interactions of the carboxylate.Tetrazoles are common bioisosteres for carboxylic acids.

III. Experimental Protocols

A. General Synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Analogs

A representative synthetic route for the preparation of analogs of 2-ethyl-5-(fluorosulfonyl)benzoic acid is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.

Synthetic Workflow Start Substituted 2-Ethyl-aniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Sulfonylation Sulfonylation (SO2, CuCl2) Diazotization->Sulfonylation Chlorination Chlorination (SO2Cl2) Sulfonylation->Chlorination Fluorination Fluoride Exchange (KF) Chlorination->Fluorination Carboxylation Carboxylation (e.g., Grignard reaction with CO2) Fluorination->Carboxylation Final_Product 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Analog Carboxylation->Final_Product

Caption: General synthetic workflow for 2-ethyl-5-(fluorosulfonyl)benzoic acid analogs.

Step-by-Step Protocol:

  • Diazotization of Substituted 2-Ethylaniline:

    • Dissolve the starting substituted 2-ethylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Chlorination to the Sulfonyl Chloride:

    • Dissolve the crude sulfinic acid from the previous step in a suitable solvent (e.g., dichloromethane).

    • Add sulfuryl chloride dropwise and stir the reaction at room temperature until the conversion to the sulfonyl chloride is complete (monitor by TLC).

    • Carefully quench the reaction with water and extract the product.

  • Fluorination to the Sulfonyl Fluoride:

    • Dissolve the sulfonyl chloride in a suitable solvent (e.g., acetonitrile).

    • Add an excess of potassium fluoride (spray-dried or activated) and a phase-transfer catalyst (e.g., 18-crown-6).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • After completion, filter off the salts and concentrate the filtrate. Purify the product by column chromatography.

  • Introduction of the Carboxylic Acid:

    • The method for introducing the carboxylic acid will depend on the specific analog being synthesized. For example, if a bromo-substituted intermediate is used, a Grignard reaction with carbon dioxide followed by acidic workup can be employed.

B. Biochemical Assay for Target Enzyme Inhibition

Given the covalent nature of these inhibitors, a continuous or discontinuous enzyme activity assay is appropriate to determine the rate of inactivation.

Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer or DMSO, depending on its solubility.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a small volume of the diluted test compound to the wells. Include a DMSO control.

    • Add the enzyme solution to each well to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for covalent modification.

    • At each time point, initiate the enzyme reaction by adding the substrate solution.

    • Immediately measure the rate of substrate turnover (fluorescence or absorbance) over time using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial reaction velocity.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

IV. Conclusion and Future Directions

The 2-ethyl-5-(fluorosulfonyl)benzoic acid scaffold holds significant promise for the development of novel covalent inhibitors. While direct SAR studies on this specific series are limited, a rational approach to analog design can be guided by the established principles of covalent inhibition and the SAR of related benzoic acid derivatives. The key to success will be the systematic exploration of modifications to the 2-ethyl group, the aromatic ring substituents, and the carboxylic acid moiety to achieve a balance of potency, selectivity, and drug-like properties.

Future research should focus on:

  • Synthesis and screening of a focused library of analogs: This will provide the necessary data to establish a robust and specific SAR for this scaffold against a particular biological target.

  • Target identification and validation: For any active compounds, identifying the specific protein target and the site of covalent modification is crucial.

  • In-depth mechanistic studies: Characterizing the kinetics of covalent bond formation and the stability of the resulting adduct will provide valuable insights for further optimization.

  • Pharmacokinetic and in vivo evaluation: Promising candidates should be advanced to cellular and animal models to assess their therapeutic potential.

By leveraging the principles outlined in this guide, researchers can effectively navigate the SAR landscape of 2-ethyl-5-(fluorosulfonyl)benzoic acid analogs and unlock their potential as next-generation covalent therapeutics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.
  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(5), 5656-5668.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-710.
  • Petrov, V. A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7338-7347.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jones, L. H., & Wright, D. L. (2018). Recent advances in the development of covalent inhibitors. MedChemComm, 9(2), 234-243.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, T., et al. (2023). Design and Synthesis of Covalent Inhibitors of FabA. Discovery Research Portal - University of Dundee.
  • ChemicalBook. (2023). Benzoic acid, 4-(fluorosulfonyl)-, ethyl ester synthesis.
  • Zheng, Y., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Molecules, 25(23), 5792.
  • Garnar-Wortzel, L. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. CUNY Academic Works.
  • Powers, J. C., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(36), 17721-17726.
  • Poreba, M., & Salvesen, G. S. (2015). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 13(34), 9062-9066.
  • Adluri, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6596-6609.
  • Leung, E. W. W., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
  • de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(11), 6349-6359.
  • Iqbal, M. A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Pharmaceutical Sciences and Research, 11(11), 5486-5493.
  • Wadsworth, I. M., & Jones, L. H. (2021). Covalent inhibitors containing sulfonyl fluoride moieties. RSC Medicinal Chemistry, 12(8), 1284-1296.
  • Richards, S. A., & Jones, L. H. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Makarasen, A., et al. (2012). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. MedChemComm, 3(7), 841-845.
  • Aromolaran, A., et al. (2010). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 53(21), 7863-7874.

Sources

Comparative

In Vitro and In Vivo Evaluation of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid-Based Inhibitors: A Comparison Guide to Next-Generation SuFEx Covalent Targeting

Executive Summary: The Paradigm Shift in Covalent Drug Discovery The landscape of targeted covalent inhibitors (TCIs) is undergoing a fundamental evolution. Historically, covalent drug design relied almost exclusively on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Covalent Drug Discovery

The landscape of targeted covalent inhibitors (TCIs) is undergoing a fundamental evolution. Historically, covalent drug design relied almost exclusively on Michael acceptors (e.g., acrylamides) targeting nucleophilic cysteine residues. However, cysteine is exceptionally rare, comprising only ~1.5% of the human proteome. To expand the "druggable proteome," Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the selective targeting of tyrosine, lysine, histidine, serine, and threonine residues ().

Within this space, 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2) serves as a privileged, bifunctional building block for synthesizing next-generation SuFEx inhibitors. As an Application Scientist, I have structured this guide to objectively evaluate the performance of inhibitors derived from this building block against traditional alternatives, detailing the mechanistic causality and self-validating protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Structural Causality

Why utilize 2-Ethyl-5-(fluorosulfonyl)benzoic acid over traditional warheads? The causality lies in its tripartite structural features, which perfectly balance reactivity and stability:

  • Benzoic Acid Core (The Anchor): Enables rapid, modular late-stage functionalization. Through standard amide coupling (e.g., HATU/DIPEA), the warhead can be conjugated to any amine-bearing reversible recognition ligand.

  • 2-Ethyl Substitution (The Conformation Lock): The ortho-ethyl group provides critical steric tuning. It restricts the rotation of the adjacent amide bond, pre-organizing the ligand conformation to minimize the entropic penalty upon target binding. Furthermore, it sterically shields the amide from in vivo proteolytic cleavage, significantly enhancing pharmacokinetic (PK) half-life.

  • 5-Fluorosulfonyl (-SO₂F) Warhead (The Trigger): Unlike highly reactive sulfonyl chlorides, the -SO₂F group is a "Goldilocks" electrophile. It is exceptionally stable in aqueous media and plasma. It remains dormant until the ligand binds its target, whereupon the specific protein microenvironment (e.g., a localized hydrogen-bond network) activates the S-F bond, triggering proximity-induced fluoride displacement by a nearby nucleophile ().

Mechanism N1 Target Protein (Tyr/Lys/His/Ser) N3 Reversible Complex (Proximity Induced) N1->N3 Binding N2 SuFEx Inhibitor (-SO2F Warhead) N2->N3 N4 Transition State (F- Displacement) N3->N4 Activation N5 Covalent Adduct (Irreversible) N4->N5 -HF

Proximity-induced mechanism of SuFEx covalent inhibitors targeting non-cysteine residues.

Comparative Performance Data

To objectively assess the utility of 2-Ethyl-5-(fluorosulfonyl)benzoic acid-derived inhibitors, we must compare their performance metrics against non-covalent and traditional cysteine-targeted covalent inhibitors.

Performance MetricNon-Covalent InhibitorsAcrylamide-Based (Cys-Targeted)SuFEx-Based (2-Ethyl-5-SO₂F-BA)
Targetable Residues N/A (Reversible)Cysteine (Rare, ~1.5%)Tyr, Lys, His, Ser, Thr (Abundant)
Aqueous/Plasma Stability HighModerate (Prone to Michael addition)Exceptionally High (Inert until bound)
Target Residence Time Transient (Dependent on PK)Infinite (Irreversible)Infinite (Irreversible)
Mechanism of Selectivity Thermodynamic affinityAffinity + Cysteine availabilityAffinity + Microenvironment activation
GSH Scavenging Risk NoneHigh (Off-target hepatotoxicity risk)Negligible (Resistant to free thiols)
In Vivo Efficacy Driver Sustained systemic exposure kinact​/KI​ kinact​/KI​

In Vitro Evaluation Protocols (Self-Validating Systems)

A robust evaluation requires a self-validating workflow. Because covalent inhibition is time-dependent, relying solely on IC₅₀ is scientifically flawed. We must determine the efficiency of covalent bond formation ( kinact​/KI​ ) and validate the physical adduct.

Protocol 1: Intact Protein LC-MS (Adduct Validation)

Causality: Before running complex kinetic assays, we must prove the -SO₂F group actually forms a covalent bond and identify the stoichiometry. A mass shift corresponding to the inhibitor mass minus hydrogen fluoride (HF, 20 Da) confirms a 1:1 SuFEx reaction.

  • Incubation: Incubate 5 µM recombinant target protein with 50 µM of the SuFEx inhibitor in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) at 37°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unreacted inhibitor.

  • LC-MS Analysis: Inject the sample onto a high-resolution LC-TOF mass spectrometer using a C4 column.

  • Deconvolution: Use MaxEnt1 (or similar software) to deconvolute the multiply charged protein envelope. Look for a mass shift of [Protein + Inhibitor - 20 Da].

Protocol 2: Time-Dependent Biochemical Kinetics ( kinact​/KI​ )

Causality: KI​ measures the initial reversible binding affinity, while kinact​ measures the maximum rate of covalent bond formation. Together, they define the true potency of a SuFEx inhibitor.

  • Preparation: Prepare a 10-point dilution series of the inhibitor.

  • Pre-incubation: Incubate the inhibitor series with the target enzyme for varying time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Substrate Addition: Rapidly add the enzyme substrate to initiate the reaction and measure the initial velocity ( vi​ ).

  • Data Fitting: Plot the remaining fractional activity ( vi​/v0​ ) versus pre-incubation time to find the observed rate constant ( kobs​ ) for each concentration.

  • Calculation: Plot kobs​ versus inhibitor concentration and fit to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract both values.

Protocol 3: Cellular Washout Assay

Causality: To prove that the covalent bond translates to irreversible target engagement in a living cell, preventing activity recovery after the free drug is removed.

  • Treatment: Treat target-expressing cells with the inhibitor at 10x the IC₅₀ for 4 hours.

  • Washout: Wash the cells 3 times with warm, compound-free media to remove unbound drug.

  • Recovery Phase: Incubate cells in compound-free media for an additional 12-24 hours.

  • Readout: Measure downstream biomarker signaling (e.g., Western blot for phosphorylation). A true SuFEx covalent inhibitor will show sustained suppression of the biomarker, whereas a non-covalent inhibitor's effect will rapidly diminish.

In Vivo Evaluation Protocols (PK/PD & Chemoproteomics)

The primary liability of any covalent drug is in vivo off-target reactivity, which can lead to idiosyncratic toxicity. SuFEx inhibitors must be evaluated using Activity-Based Protein Profiling (ABPP) to ensure the 2-Ethyl-5-SO₂F-BA warhead is not promiscuously labeling the proteome ().

Protocol 4: In Vivo Chemoproteomic Profiling (Competitive ABPP)

Causality: To map the proteome-wide selectivity of the inhibitor in a physiological environment, ensuring the warhead only reacts when directed by the ligand's recognition element.

  • Dosing: Administer the SuFEx inhibitor (or vehicle control) to mice bearing tumor xenografts via oral gavage (PO) or intravenous (IV) injection.

  • Tissue Harvest: After 6 hours, euthanize the animals, excise the tumors, and homogenize the tissue to extract the total proteome.

  • Probe Labeling: Incubate the lysates with a broad-spectrum, alkyne-tagged SuFEx activity-based probe to label all unreacted nucleophilic sites.

  • Click Chemistry & Enrichment: Perform CuAAC (click chemistry) to attach a biotin-azide tag to the probe-labeled proteins. Enrich these proteins using streptavidin beads.

  • Quantitative Proteomics: Perform on-bead trypsin digestion and analyze via TMT-labeled LC-MS/MS. Proteins that show a significant decrease in probe labeling in the inhibitor-treated group (compared to vehicle) are identified as targets/off-targets.

Workflow A Ligand Synthesis (Amide Coupling with 2-Ethyl-5-SO2F-BA) B In Vitro Kinetics (Determine kinact/KI via Time-Dependent Assay) A->B C Adduct Validation (Intact Protein LC-MS for Mass Shift) B->C D Cellular Efficacy (Washout Assays for Irreversibility) C->D E In Vivo Profiling (PK/PD & Chemoproteomic ABPP) D->E

Stepwise evaluation workflow for SuFEx-based targeted covalent inhibitors.

References

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735.[Link]

  • Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10-17.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814.[Link]

Validation

Benchmarking 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Against Traditional Covalent Modifiers

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by cysteine-reactive warheads. However, the scarcity of targetable cysteines in the proteome has catalyzed a paradigm shift toward Sulf...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by cysteine-reactive warheads. However, the scarcity of targetable cysteines in the proteome has catalyzed a paradigm shift toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Among the emerging building blocks, 2-Ethyl-5-(fluorosulfonyl)benzoic acid stands out as a highly tunable, bifunctional reagent. It pairs a carboxylic acid for modular peptide or small-molecule coupling with a sterically modulated sulfonyl fluoride warhead capable of targeting Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His)[1].

This guide objectively benchmarks the performance, mechanistic causality, and validation protocols of 2-Ethyl-5-(fluorosulfonyl)benzoic acid against traditional covalent modifiers like acrylamides and chloroacetamides.

Mechanistic Benchmarking: The "Sleeping Beauty" Phenomenon

Traditional electrophiles, such as acrylamides (Michael acceptors) and chloroacetamides (SN2 alkylators), possess high intrinsic electrophilicity. While effective for highly nucleophilic cysteines, this intrinsic reactivity often leads to off-target promiscuity and glutathione depletion in vivo.

In contrast, the sulfonyl fluoride group in 2-Ethyl-5-(fluorosulfonyl)benzoic acid exhibits a "Sleeping Beauty" phenomenon[2]. The warhead remains highly stable and inert in aqueous physiological environments. Covalent S–N or S–O bond formation is exclusively triggered by proximity-induced activation[1]. When the inhibitor binds its target, the enzymatic microenvironment desolvates the warhead and provides specific stereoelectronic alignment (e.g., a nearby basic residue deprotonating the attacking nucleophile), triggering the rapid expulsion of the fluoride ion and irreversible target engagement[3].

The Role of the Ethyl Group: The ethyl substituent at the 2-position provides critical steric shielding to the aromatic ring. This steric bulk fine-tunes the spatial trajectory required for nucleophilic attack, further suppressing off-target aqueous hydrolysis compared to unsubstituted benzenesulfonyl fluorides, while maintaining the necessary geometry for on-target crosslinking[3].

Quantitative Performance Comparison

The following table synthesizes the benchmarking data of 2-Ethyl-5-(fluorosulfonyl)benzoic acid against standard cysteine-directed warheads.

Feature2-Ethyl-5-(fluorosulfonyl)benzoic acidTraditional AcrylamidesTraditional Chloroacetamides
Warhead Chemistry Sulfonyl Fluoride (SuFEx)Michael AcceptorSN2 Alkylator
Targetable Residues Tyr, Lys, Ser, His[4]CysCys, Sec
Intrinsic Reactivity Low (Context-dependent)Moderate to HighHigh (Often promiscuous)
Aqueous Stability High (>24h in buffer)ModerateLow to Moderate
Reaction Byproduct Fluoride ion (HF)None (Addition reaction)Chloride ion (HCl)
Primary Application Proteome-wide agnostic discovery[5]Late-stage kinase inhibitorsTool compounds / Probes

Experimental Methodologies: A Self-Validating Protocol

To unambiguously differentiate the covalent mechanism of a SuFEx-derived probe from tight-binding non-covalent inhibition, researchers must employ a self-validating experimental workflow. Relying solely on enzymatic assays is insufficient; the causality of covalent bond formation must be proven both kinetically and stoichiometrically.

Step 1: Time-Dependent Inhibition Assay (Kinetic Causality)
  • Protocol: Incubate the target protein with varying concentrations of the synthesized inhibitor. Measure residual enzymatic activity at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Causality: Covalent inhibitors exhibit a time-dependent shift in IC50 because the reaction is driven by the rate of inactivation ( kinact​ ) over the binding affinity ( KI​ ). Non-covalent inhibitors reach equilibrium rapidly without time-dependent shifts.

Step 2: Jump-Dilution Assay (Reversibility Check)
  • Protocol: Pre-incubate the target protein with the inhibitor at a concentration of 10× IC50 for 1 hour to ensure complete complex formation. Dilute the mixture 100-fold into an assay buffer containing the substrate.

  • Causality: If the enzymatic activity does not recover over a 4-hour monitoring period, the binding is irreversible (covalent). Rapid recovery indicates non-covalent dissociation.

Step 3: Intact Protein Mass Spectrometry (Stoichiometry)
  • Protocol: Desalt the incubated protein-inhibitor complex and analyze via LC-TOF-MS.

  • Causality: A precise mass shift corresponding to [Protein] + [Inhibitor] - 20.01 Da (the exact mass of the expelled HF molecule) confirms a 1:1 stoichiometric covalent modification[3].

Step 4: LC-MS/MS Peptide Mapping (Regioselectivity)
  • Protocol: Denature, reduce, and alkylate the modified protein. Digest with Trypsin or GluC, and analyze the resulting peptides via LC-MS/MS.

  • Causality: Fragmentation spectra (b- and y-ions) will pinpoint the exact nucleophilic residue (e.g., a specific Tyr or Lys) modified by the sulfonyl fluoride, validating the structure-based design[6].

Visualizing the SuFEx Covalent Pathway

G A Target Protein + SuFEx Probe B Reversible Complex (K_i) A->B Non-covalent Binding C Proximity-Induced Activation B->C Microenvironment Desolvation D Covalent Adduct (k_inact) C->D Nucleophilic Attack (-HF) E LC-MS/MS Validation D->E Peptide Mapping

Workflow of SuFEx covalent modification: reversible binding, proximity activation, and MS validation.

References

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Comparative

Comprehensive Characterization of SuFEx Reaction Products: 2-Ethyl-5-(fluorosulfonyl)benzoic Acid vs. Traditional Sulfonyl Halides

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Strategic Rationale In the rapidly evolving landscape of click chem...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Strategic Rationale

In the rapidly evolving landscape of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative ligation technology. At the forefront of this modular "molecular Lego" approach is 2-Ethyl-5-(fluorosulfonyl)benzoic acid , a highly versatile bifunctional building block[1].

As a Senior Application Scientist, I frequently observe researchers struggling with the instability and side reactions inherent to traditional sulfonyl chlorides. 2-Ethyl-5-(fluorosulfonyl)benzoic acid solves this by combining an orthogonal carboxylic acid handle with a highly stable, yet selectively reactive, fluorosulfonyl (-SO₂F) warhead[2],[3]. The ethyl group at the 2-position provides vital steric shielding and modulates the lipophilicity of the scaffold, making it an ideal candidate for developing covalent inhibitors and protein labeling probes[4].

This guide objectively compares the performance of 2-Ethyl-5-(fluorosulfonyl)benzoic acid against its chlorosulfonyl counterpart, detailing the mechanistic causality, self-validating experimental protocols, and analytical characterization of its reaction products.

Mechanistic Logic: Why Fluoride Outperforms Chloride

The superior performance of the -SO₂F group over the -SO₂Cl group is rooted in fundamental thermodynamics. The homolytic bond dissociation energy of the S-F bond is significantly higher (90.5 ± 4.3 kcal/mol) than that of the S-Cl bond (46 ± 4 kcal/mol)[1].

The Causality of Cleavage: Because of the strong electronegativity of fluorine, the electron cloud is heavily biased towards the halogen. This forces the cleavage of the sulfonyl fluoride bond to be entirely heterolytic[1]. In contrast, the highly polarizable chlorine center in traditional sulfonyl chlorides is susceptible to reductive attack, leading to homolytic cleavage and the generation of reactive chlorine radicals (Cl·)[1]. Consequently, while sulfonyl chlorides often yield a contaminated mixture of sulfonated and chlorinated products, SuFEx reactions with 2-Ethyl-5-(fluorosulfonyl)benzoic acid guarantee absolute chemoselectivity, producing only the desired S(VI)-N or S(VI)-O linkages[5].

MechanisticComparison cluster_sufex SuFEx Pathway (-SO2F) cluster_trad Traditional Pathway (-SO2Cl) SF 2-Ethyl-5-(fluorosulfonyl) benzoic acid NucF Nucleophile (e.g., Amine) SF->NucF DBU Catalyst ProdF Sulfonamide Product (High Yield, Stable) NucF->ProdF Heterolytic Cleavage (No Radicals) SC 2-Ethyl-5-(chlorosulfonyl) benzoic acid NucC Nucleophile (e.g., Amine) SC->NucC Base SideC Chlorinated & Hydrolyzed Byproducts SC->SideC Homolytic Cleavage / Reduction ProdC Sulfonamide Product (Lower Yield) NucC->ProdC Mixed Cleavage

Mechanistic divergence between SuFEx (-SO2F) and traditional (-SO2Cl) sulfonyl halide pathways.

Quantitative Data & Performance Comparison

To objectively evaluate the operational advantages of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, we must compare its physicochemical behavior against the traditional 2-Ethyl-5-(chlorosulfonyl)benzoic acid across standard laboratory and biological conditions.

Parameter2-Ethyl-5-(fluorosulfonyl)benzoic acid (-SO₂F)2-Ethyl-5-(chlorosulfonyl)benzoic acid (-SO₂Cl)Analytical & Practical Impact
Bond Dissociation Energy 90.5 ± 4.3 kcal/mol46 ± 4 kcal/mol-SO₂F withstands extreme thermal and demanding reaction conditions without degrading[1].
Cleavage Mechanism Strictly HeterolyticHomolytic & Heterolytic-SO₂F prevents radical generation, eliminating chlorinated byproducts[1].
Chemoselectivity Exclusive S(VI)-N/O formationMixed (Sulfonation + Chlorination)-SO₂F yields high-purity products requiring minimal downstream purification[5].
Reductive Stability Highly resistant (Stable in GSH)Susceptible to reductive attack-SO₂F is ideal for live-cell labeling, proteomics, and biological assays[1].
Orthogonal Compatibility Survives EDC/NHS couplingHydrolyzes rapidly-SO₂F allows modular assembly; the carboxylic acid can be reacted first[1].

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed with built-in causality and self-validation. The following workflow details the synthesis and characterization of a sulfonamide product using 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Step-by-Step Methodology: Sulfonamide Synthesis

Objective: Characterize the reaction product of the SuFEx warhead with a primary amine nucleophile.

  • Orthogonal Functionalization (The Causality of the Carboxyl Group): Before activating the SuFEx warhead, the carboxylic acid moiety is conjugated to a targeting ligand via standard EDC/NHS coupling. Causality: The -SO₂F group is thermodynamically stable and resists hydrolysis during standard amide coupling, unlike -SO₂Cl which would immediately degrade[2],[1]. This allows researchers to build complex targeting molecules before triggering the click reaction.

  • SuFEx Activation: To the functionalized intermediate dissolved in acetonitrile, add the target amine (1.2 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq). Causality: DBU acts as a specialized Lewis base catalyst. It selectively activates the high-oxidation-state sulfur(VI) center for fluoride exchange without triggering unwanted hydrolysis, accelerating the reaction under metal-free conditions[6].

  • Self-Validating Reaction Tracking (Critical Step): Monitor the reaction strictly using ¹⁹F NMR rather than solely relying on LC-MS. Causality: LC-MS can lead to false positives due to in-source fragmentation of the S-F bond. ¹⁹F NMR provides a zero-background, self-validating system. The starting -SO₂F group exhibits a sharp, distinct singlet near +50 to +60 ppm. The complete disappearance of this peak and the emergence of a free fluoride ion signal (around -120 ppm) definitively confirms 100% conversion to the sulfonamide product.

  • Product Isolation: Purify the resulting S(VI)-N adduct via flash chromatography. The newly formed bond is exceptionally stable, allowing for rigorous purification without risk of degradation[3].

ExperimentalWorkflow Step1 1. Orthogonal Coupling React Carboxylic Acid via EDC/NHS (-SO2F remains intact) Step2 2. SuFEx Activation Introduce Nucleophile + DBU Catalyst in Acetonitrile/Buffer Step1->Step2 Step3 3. Self-Validating Tracking Monitor via 19F NMR (Disappearance of +55 ppm peak) Step2->Step3 Step4 4. Product Characterization Confirm S(VI)-N/O bond via HRMS and 1H/13C NMR Step3->Step4

Step-by-step self-validating experimental workflow for characterizing SuFEx reaction products.

Characterization of Reaction Products & Biological Applications

Upon successful SuFEx coupling, the reaction products must be rigorously characterized to confirm structural integrity:

  • Nuclear Magnetic Resonance (NMR): In the ¹H and ¹³C NMR spectra, the ethyl group at the 2-position (a triplet for -CH₃ and quartet for -CH₂-) remains unperturbed, providing a reliable internal integration standard. The aromatic protons shift predictably upfield upon conversion from the highly electron-withdrawing -SO₂F to the sulfonamide.

  • High-Resolution Mass Spectrometry (HRMS): The mass spectrum will show the exact mass of the S(VI)-N adduct. Crucially, the absence of the characteristic M+2 isotopic pattern of chlorine confirms that no radical chlorination side-reactions occurred[1].

  • Application in Drug Discovery: When deployed as a covalent warhead, the fluorosulfonyl group of this scaffold selectively reacts with nucleophilic amino acids in protein binding pockets. For instance, fluorosulfonylbenzoic acid derivatives have been successfully utilized to form stable covalent sulfonyl amides with specific Tyrosine (e.g., Y265) and Lysine residues in G Protein-Coupled Receptors (GPCRs) and kinases, offering a highly targeted approach for irreversible inhibition[7],[8].

References

  • Title : Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry | Source : ccspublishing.org.cn | URL : 2

  • Title : Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry | Source : BLDpharm | URL : 1

  • Title : SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction | Source : Sigma-Aldrich | URL : 5

  • Title : A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions | Source : ResearchGate | URL : 7

  • Title : 3-Bromo-5-(fluorosulfonyl)benzoic acid | Source : Benchchem | URL : 3

  • Title : Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry | Source : Enamine | URL : 4

  • Title : Sulfur fluoride exchange | Source : PMC (NIH) | URL : 6

  • Title : Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor | Source : ACS Publications | URL : 8

Sources

Validation

A Comparative Guide to Reproducibility in SuFEx Click Chemistry: 2-Ethyl-5-(fluorosulfonyl)benzoic Acid vs. Legacy Sulfonyl Chlorides

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shifted how medicinal chemists and chemical biologists approach covalent ligand discovery and bioconjugation. Historically, sulfonyl chlorides—such as...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shifted how medicinal chemists and chemical biologists approach covalent ligand discovery and bioconjugation. Historically, sulfonyl chlorides—such as 2-ethyl-5-(chlorosulfonyl)benzoic acid—were the default electrophiles for sulfonamide synthesis and protein conjugation. However, their inherent instability and hyper-reactivity severely compromise experimental reproducibility[1].

By replacing the chlorine atom with fluorine to form 2-Ethyl-5-(fluorosulfonyl)benzoic acid , researchers gain access to a "latent electrophile" that perfectly balances thermodynamic stability with exquisite chemoselectivity. This guide objectively compares the performance of this fluorosulfonyl reagent against its chlorosulfonyl analog, providing the mechanistic causality and self-validating protocols required for highly reproducible research.

Mechanistic Causality: The "Golden Bond" of SuFEx

To understand why 2-Ethyl-5-(fluorosulfonyl)benzoic acid yields vastly superior reproducibility, we must examine the underlying physical chemistry of the sulfur-halogen bond.

1. Thermodynamic Stability and Bond Energy The homolytic bond dissociation energy of the S-F bond (~90.5 kcal/mol) is nearly double that of the S-Cl bond (~46.0 kcal/mol) [2]. This massive energy differential means that sulfonyl fluorides are completely resistant to homolytic cleavage and the subsequent generation of reactive radical species (Cl·)[2]. In practical terms, this eliminates the batch-to-batch variability caused by unwanted chlorination side-reactions that plague sulfonyl chloride protocols.

2. Hydrolytic Resistance in Aqueous Media For biological applications, reagents must survive in water. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis into dead-end sulfonic acids[1]. Conversely, the stabilization of the fluoride ion in water allows 2-Ethyl-5-(fluorosulfonyl)benzoic acid to remain inert in aqueous buffers across a broad pH range (pH 1–10) [3]. It will only react when proximally activated by a specific nucleophile, such as a correctly positioned tyrosine or lysine residue[3].

3. Orthogonal Reactivity Because the -SO2F group exclusively reacts at the sulfur center via heterolytic cleavage under specific catalytic conditions, the benzoic acid moiety (-COOH) can be utilized for orthogonal coupling (e.g., standard amide bond formation) without degrading the fluorosulfonyl warhead[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics that dictate the reproducibility gap between the two reagents.

Performance Metric2-Ethyl-5-(fluorosulfonyl)benzoic acid (SuFEx)2-Ethyl-5-(chlorosulfonyl)benzoic acid (Legacy)Mechanistic Causality
S-X Bond Energy ~90.5 kcal/mol~46.0 kcal/molHigh S-F bond energy prevents homolytic cleavage and radical generation.
Aqueous Stability Highly stable (pH 1–10)Rapidly hydrolyzesFluoride-proton interaction stabilizes the leaving group in water, preventing degradation.
Chemoselectivity Exclusive sulfonylationSulfonylation + ChlorinationHeterolytic cleavage of S-F ensures specific reaction at the sulfur center without off-target halogenation.
Orthogonal Reactivity ExcellentPoorThe stable -SO2F group allows the -COOH moiety to be activated (e.g., amide coupling) without self-destruction.
Storage / Shelf Life > 12 months (Room Temp)< 3 months (Moisture sensitive)Resistance to atmospheric moisture eliminates reagent degradation over time.

Visualizing the Reproducibility Gap

Reactivity Start 2-Ethyl-5-(X-sulfonyl)benzoic acid SO2F Fluorosulfonyl (-SO2F) Bond Energy: ~90.5 kcal/mol Start->SO2F SuFEx Variant SO2Cl Chlorosulfonyl (-SO2Cl) Bond Energy: ~46.0 kcal/mol Start->SO2Cl Legacy Variant AqF Aqueous Buffer (pH 7.4) Stable / No Hydrolysis SO2F->AqF Heterolytic stability AqCl Aqueous Buffer (pH 7.4) Rapid Hydrolysis SO2Cl->AqCl Homolytic cleavage TargetF Protein Target (Tyr/Lys) Specific SuFEx Ligation AqF->TargetF Proximal Activation TargetCl Protein Target Chlorination & Dead-ends AqCl->TargetCl Off-target reactions

Fig 1. Chemoselectivity and stability of -SO2F vs -SO2Cl in aqueous environments.

Standardized Experimental Protocol: Covalent Protein Modification

The following protocol outlines the site-specific labeling of a target protein using 2-Ethyl-5-(fluorosulfonyl)benzoic acid. This workflow is designed as a self-validating system , ensuring that every step has a logical control and that any negative result is diagnostic rather than ambiguous.

Step 1: Reagent Preparation (Latent Electrophile Activation)
  • Action: Dissolve 2-Ethyl-5-(fluorosulfonyl)benzoic acid in anhydrous DMSO to generate a 10 mM stock solution.

  • Causality: While the -SO2F warhead is entirely stable in water, the hydrophobic benzoic acid backbone requires an organic cosolvent to ensure complete dissolution. Anhydrous DMSO prevents any premature micro-precipitation, ensuring the molarity of the dose is exact for reproducible stoichiometry.

Step 2: Buffer Equilibration (Target Priming)
  • Action: Prepare the target protein at a concentration of 10 µM in 1x PBS (pH 7.4).

  • Causality: SuFEx relies on proximal activation[3]. The protein must be natively folded so that the target nucleophilic residues (e.g., Tyrosine) are presented in their correct microenvironment. PBS mimics physiological conditions, providing the necessary hydrogen-bonding network to facilitate fluoride exchange.

Step 3: SuFEx Ligation (Chemoselective Coupling)
  • Action: Spike the reagent stock into the protein solution to achieve a final reagent concentration of 100 µM (10-fold molar excess). Incubate at 37°C for 2 hours.

  • Causality: The 10-fold excess drives the reaction kinetics forward. Because the -SO2F group is a "latent electrophile," it will not hydrolyze in the buffer during this 2-hour window; it remains inert until it perfectly aligns with the target residue, guaranteeing that any conjugation is target-specific rather than a random collision.

Step 4: Reaction Quenching and Cleanup
  • Action: Pass the reaction mixture through a 7K MWCO spin desalting column pre-equilibrated with PBS.

  • Causality: This step physically separates the unreacted 2-Ethyl-5-(fluorosulfonyl)benzoic acid from the labeled protein. Removing the excess small molecule is critical to prevent ion suppression and background noise in the subsequent mass spectrometry validation.

Step 5: System Validation (Intact LC-MS)
  • Action: Analyze the desalted protein using Intact Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: The system validates itself through mass shift analysis. A successful SuFEx reaction will yield a precise mass addition corresponding to the 2-ethyl-5-sulfonylbenzoyl moiety (minus the displaced fluoride ion). The absence of +18 Da (water addition) or multiple non-specific mass shifts confirms the chemoselectivity and reproducibility of the fluorosulfonyl warhead.

Protocol S1 1. Preparation 10 mM in DMSO S3 3. SuFEx Ligation 37°C, 2 Hours S1->S3 S2 2. Equilibration Target in PBS (pH 7.4) S2->S3 S4 4. Quenching Desalting Spin Column S3->S4 S5 5. Validation Intact LC-MS Analysis S4->S5

Fig 2. Self-validating SuFEx protein labeling workflow using 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

References

  • Sulfur fluoride exchange Source: National Institutes of Health (PMC) URL:[Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ResearchGate URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: CCS Publishing URL:[Link]

Sources

Comparative

The Strategic Application of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors is undergoing a renaissance. These molecules, capable of forming...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors is undergoing a renaissance. These molecules, capable of forming a stable bond with their protein targets, offer distinct advantages in terms of potency, duration of action, and the ability to tackle challenging therapeutic targets. Among the arsenal of reactive functionalities, or "warheads," used to achieve this covalent modification, the sulfonyl fluoride group has emerged as a particularly versatile and privileged electrophile. This guide provides an in-depth technical analysis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, a representative of this class, and offers a comparative perspective on its application in the development of targeted covalent inhibitors.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

The fluorosulfonyl group (-SO₂F) is a key functional group in the design of covalent inhibitors and chemical probes. Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming covalent bonds with a range of nucleophilic amino acid residues including serine, threonine, lysine, tyrosine, and histidine.[1][2][3] This expanded targeting scope significantly broadens the "druggable" proteome, opening up new avenues for therapeutic intervention.

The reactivity of the sulfonyl fluoride is finely tuned, possessing a balance of stability in aqueous environments and sufficient electrophilicity to react with protein nucleophiles within the context of a binding pocket.[1][2] This "context-dependent" reactivity is a hallmark of a well-designed covalent inhibitor, minimizing off-target reactions and potential toxicity. The addition of substituents to the aromatic ring, such as the ethyl group in 2-Ethyl-5-(fluorosulfonyl)benzoic acid, can further modulate this reactivity and introduce specific steric or electronic properties to enhance target recognition.[4]

Mechanism of Action: Covalent Modification

The fundamental mechanism of action for 2-Ethyl-5-(fluorosulfonyl)benzoic acid, and sulfonyl fluorides in general, involves a nucleophilic attack by an amino acid residue on the sulfur atom of the fluorosulfonyl group. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage. The benzoic acid moiety serves as a scaffold to orient the reactive warhead within the protein's binding site, increasing the effective concentration and promoting the covalent reaction.

ABPP Workflow cluster_0 Sample Preparation cluster_1 Target Enrichment cluster_2 Analysis Proteome Cell Lysate or Intact Cells Competitor 2-Ethyl-5-(fluorosulfonyl)benzoic acid Proteome->Competitor Pre-incubation Probe Tagged Probe Competitor->Probe Competitive Labeling Click_Chemistry Click Chemistry (if applicable) Probe->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification Digestion Proteolytic Digestion Affinity_Purification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Target Identification LC_MS->Data_Analysis

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Ethyl-5-(fluorosulfonyl)benzoic acid

Welcome to your comprehensive guide on the safe handling of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2). This document provides essential, immediate safety and logistical information, including operational...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 2-Ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2). This document provides essential, immediate safety and logistical information, including operational and disposal plans. Our goal is to empower you, the researcher, with the knowledge to work safely and effectively with this compound, building a foundation of trust through value beyond the product itself.

2-Ethyl-5-(fluorosulfonyl)benzoic acid is an aromatic compound containing both a carboxylic acid and a sulfonyl fluoride functional group.[1][2][3] This unique structure makes it a valuable reagent in medicinal chemistry and drug development, where sulfonyl fluorides are recognized for their stability and reactivity as electrophiles.[4][5] However, these same properties necessitate a robust understanding and implementation of appropriate safety protocols. This guide is structured to provide a clear, logical path from risk assessment to disposal, ensuring a self-validating system of safety for your laboratory.

Hazard Identification and Risk Assessment

2-Ethyl-5-(fluorosulfonyl)benzoic acid is classified as a hazardous substance. The available safety data indicates that it is harmful if swallowed, causes skin irritation, and can cause severe skin burns and eye damage.[2] The presence of the fluorosulfonyl group and the carboxylic acid suggests corrosive properties.[6] Therefore, a thorough risk assessment is mandatory before any work commences.

Key Hazards:

  • Corrosive: The compound can cause severe damage to skin, eyes, and the respiratory tract.[7][8][9]

  • Irritant: Causes skin and serious eye irritation.[10][11]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and irritant nature of 2-Ethyl-5-(fluorosulfonyl)benzoic acid, a stringent PPE protocol is non-negotiable. The following table summarizes the required PPE, with explanations for the choices made.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a full-face shield.[7][9]The corrosive nature of the compound poses a significant risk of severe eye damage. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during transfers outside of a fume hood.
Hands Chemical-resistant gloves (Nitrile or Neoprene).[7]To protect against direct skin contact which can cause severe burns and irritation.[7][8] Gloves should be inspected before each use and changed regularly or immediately upon contamination.
Body Chemical-resistant lab coat or apron worn over long-sleeved clothing.[7][8]To protect the skin from accidental spills and splashes.[7]
Respiratory Use in a certified chemical fume hood is mandatory. If there is a risk of generating dust or aerosols, a respirator may be necessary.[7]To prevent inhalation of dust or vapors which can cause respiratory irritation.[10][12][13] The fume hood provides primary containment.[14]
Feet Closed-toe shoes.A standard laboratory safety requirement to protect feet from spills.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area Preparation: Always handle 2-Ethyl-5-(fluorosulfonyl)benzoic acid within a certified chemical fume hood.[14] Ensure the work area is clean and uncluttered. Have a chemical spill kit readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing: As this compound is a solid,[1][2] carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances. Avoid generating dust.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the solid slowly and in a controlled manner to avoid splashing.

  • Exothermic Reactions: Be aware that reactions involving corrosive chemicals can be exothermic.[14] It may be necessary to cool the reaction vessel.

  • Inert Atmosphere: The supplier recommends storage under an inert atmosphere,[1][2] suggesting potential sensitivity to moisture or air. For reactions requiring anhydrous conditions, ensure appropriate techniques are used.

Storage
  • Store 2-Ethyl-5-(fluorosulfonyl)benzoic acid in a cool, dry, and well-ventilated area.[10][15]

  • The recommended storage temperature is 2-8°C under an inert atmosphere.[1][2]

  • Keep the container tightly closed.[10][13]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handling_weigh Weigh Solid Compound prep_spill_kit->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Glassware & Surfaces handling_react->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling 2-Ethyl-5-(fluorosulfonyl)benzoic acid.

Emergency Procedures: Plan for the Unexpected

Spills
  • Minor Spill: If a small amount is spilled within the fume hood, alert others in the area.[16] Wearing appropriate PPE, neutralize the spill if it is acidic in nature with sodium bicarbonate or another suitable neutralizer.[16][17] Absorb the neutralized spill with an inert material like vermiculite or sand.[16] Collect the waste in a sealed, labeled container for proper disposal.[13][18]

  • Major Spill: If a large amount is spilled, or the spill occurs outside of a fume hood, evacuate the immediate area and notify your institution's emergency response team.[18]

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[13] Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

Proper disposal of 2-Ethyl-5-(fluorosulfonyl)benzoic acid and any contaminated materials is critical.

  • Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[18]

  • Contaminated Materials: Any materials used for cleaning up spills, as well as contaminated gloves and other disposable PPE, should be placed in a sealed bag or container and disposed of as hazardous waste.[19]

  • Neutralization: While some acids can be neutralized for disposal, the presence of the fluorosulfonyl group may present complications. It is recommended to consult with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this compound. A potential strategy for the decomposition of related sulfuryl fluoride involves reaction with a dilute aqueous solution of an alkali metal hydroxide or carbonate on an active carbon catalyst.[20] However, this should only be performed by trained personnel following a validated standard operating procedure.

Conclusion

The safe handling of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is paramount for the well-being of researchers and the integrity of the laboratory environment. By understanding the hazards, diligently using the correct PPE, adhering to safe handling protocols, and being prepared for emergencies, you can confidently and safely utilize this valuable compound in your research endeavors.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Available at: [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). Available at: [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Available at: [Link]

  • What type of PPE is required for handling corrosive chemicals? - Atlas. (n.d.). Available at: [Link]

  • Chemical Spill and Response Guideline - UQ Policy and Procedure Library. (n.d.). Available at: [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Available at: [Link]

  • Hazardous Material Spill - Emergency Information. (n.d.). Available at: [Link]

  • Chemical Spills - Emergency Management - Florida State University. (n.d.). Available at: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society - ACS Publications. (2018, March 27). Available at: [Link]

  • Sulfuryl fluoride - Wikipedia. (n.d.). Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (n.d.). Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). Available at: [Link]

  • Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society. (n.d.). Available at: [Link]

  • Sulfur fluoride exchange - PMC. (2023, August 3). Available at: [Link]

  • US4465655A - Process for the purification of exhaust gases containing sulfuryl fluoride - Google Patents. (n.d.).
  • Sulfuryl Fluoride Fact Sheet - National Pesticide Information Center. (n.d.). Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.